molecular formula C9H17N3 B11804324 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine

1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11804324
M. Wt: 167.25 g/mol
InChI Key: QPKDMQBAAZHDOY-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine is a chemical compound of interest in organic chemistry and pharmaceutical research. It belongs to the class of pyrazole derivatives, which are well-known nitrogen-containing heterocycles . Pyrazole cores are frequently explored due to their diverse biological activities, which can include anti-inflammatory, antiviral, antimicrobial, and antitumor properties, as observed in related compounds . The tert-butyl group on the pyrazole ring can influence the molecule's steric and electronic properties, potentially making it a valuable building block or intermediate in medicinal chemistry and drug discovery efforts . Researchers utilize such amines as key precursors in synthesizing more complex molecules, including pyrazolo[3,4-d]pyrimidines, which are structures of significant pharmacological interest . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butyl-4,5-dimethylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-6-7(2)12(9(3,4)5)11-8(6)10/h1-5H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKDMQBAAZHDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1N)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine, a substituted aminopyrazole of significant interest in medicinal chemistry and drug development. The document details a robust and efficient synthetic protocol, rooted in the classical condensation reaction of a β-ketonitrile with a substituted hydrazine. Furthermore, it outlines a systematic approach to the structural elucidation and purity assessment of the target compound, employing a suite of modern analytical techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and characterize this and related pyrazole-based scaffolds.

Introduction: The Significance of the Aminopyrazole Scaffold

The 5-aminopyrazole framework is a privileged heterocyclic motif that has garnered substantial attention in the pharmaceutical and agrochemical sectors.[1][2] These compounds have a rich history of biological and medicinal applications, serving as the core structure for a diverse array of therapeutic agents. The versatility of the aminopyrazole scaffold allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological activity.

Substituted pyrazoles are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties.[3][4] The specific compound of interest, 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine, incorporates a sterically demanding tert-butyl group at the N1 position, which can significantly influence its metabolic stability and receptor-binding interactions.[5] The methyl groups at the C4 and C5 positions further contribute to the lipophilicity and conformational rigidity of the molecule. The primary amine at the C3 position serves as a crucial handle for further chemical modifications, making it a valuable building block in the synthesis of more complex drug candidates.

This guide will provide a detailed, field-proven methodology for the synthesis of this important intermediate, followed by a thorough discussion of its characterization.

Synthetic Strategy: A Mechanistic and Practical Approach

The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[1][2][6] This approach is favored for its efficiency, operational simplicity, and the ready availability of starting materials.

Retrosynthetic Analysis and Key Precursors

The target molecule, 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine, can be disconnected at the pyrazole ring to reveal two key precursors: tert-butylhydrazine and 3-methyl-2-oxobutanenitrile.

G Target 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine Precursors tert-Butylhydrazine + 3-Methyl-2-oxobutanenitrile Target->Precursors C-N Disconnection

Caption: Retrosynthetic analysis of the target compound.

Reaction Mechanism: A Step-by-Step Elucidation

The reaction proceeds through a well-established mechanism involving two key transformations:

  • Hydrazone Formation: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of tert-butylhydrazine on the electrophilic carbonyl carbon of 3-methyl-2-oxobutanenitrile. This is followed by dehydration to yield a stable hydrazone intermediate. The steric bulk of the tert-butyl group on the hydrazine can influence the regioselectivity of this initial attack.[5]

  • Intramolecular Cyclization and Tautomerization: The second nitrogen atom of the hydrazone then undergoes an intramolecular nucleophilic attack on the carbon of the nitrile group. This cyclization event forms the five-membered pyrazole ring. Subsequent tautomerization leads to the formation of the aromatic and thermodynamically stable 3-aminopyrazole product.

G cluster_0 Reaction Pathway Start β-Ketonitrile + tert-Butylhydrazine Intermediate Hydrazone Intermediate Start->Intermediate Nucleophilic Attack & Dehydration Cyclization Intramolecular Cyclization Intermediate->Cyclization Nucleophilic Attack on Nitrile Product 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine Cyclization->Product Tautomerization

Caption: Simplified reaction mechanism workflow.

Detailed Experimental Protocol

This protocol is a robust starting point and may be optimized for scale and specific laboratory conditions.

Materials:

  • 3-Methyl-2-oxobutanenitrile

  • tert-Butylhydrazine hydrochloride[5][7]

  • Sodium hydroxide (or a suitable base like triethylamine)

  • Ethanol (or other suitable protic solvent)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of Free tert-Butylhydrazine: To a round-bottom flask charged with tert-butylhydrazine hydrochloride (1.0 eq), add a solution of sodium hydroxide (1.0-1.2 eq) in water and stir until all the solid has dissolved. Extract the free tert-butylhydrazine with a suitable organic solvent like dichloromethane or diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure. Caution: Hydrazine derivatives are toxic and should be handled in a well-ventilated fume hood.

  • Condensation Reaction: In a separate round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-methyl-2-oxobutanenitrile (1.0 eq) in ethanol. To this solution, add the freshly prepared tert-butylhydrazine (1.0 eq).

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes.

  • Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure. To the resulting residue, add water and extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude material can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine.

ParameterRecommended ConditionRationale
Solvent EthanolProtic solvent facilitates proton transfer steps in the mechanism.
Base Sodium HydroxideTo liberate the free hydrazine from its hydrochloride salt.[7]
Temperature RefluxProvides sufficient energy to overcome the activation barrier for cyclization.
Purification Column ChromatographyTo remove unreacted starting materials and any potential side products.

Comprehensive Characterization

Thorough characterization is paramount to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[8][9][10] For 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine, both ¹H and ¹³C NMR are essential.

Sample Preparation for NMR:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[11]

  • Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.5 - 4.5Broad Singlet2H-NH₂
~ 2.1 - 2.3Singlet3HC5-CH₃
~ 1.8 - 2.0Singlet3HC4-CH₃
~ 1.5 - 1.7Singlet9H-C(CH₃)₃

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~ 155 - 160C3 (bearing the amino group)
~ 140 - 145C5
~ 110 - 115C4
~ 58 - 62-C (CH₃)₃
~ 29 - 32-C(C H₃)₃
~ 10 - 14C5-C H₃
~ 8 - 12C4-C H₃

Note: The exact chemical shifts may vary depending on the solvent and the specific NMR instrument used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion (M+) : For C₉H₁₇N₃, the expected monoisotopic mass is 167.1422 g/mol .

  • Technique : Electrospray ionization (ESI) is a suitable technique for this type of molecule, and the protonated molecular ion [M+H]⁺ at m/z 168.1495 would be expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands (cm⁻¹):

Wavenumber (cm⁻¹)Functional Group
~ 3300 - 3500N-H stretching (primary amine)
~ 2900 - 3000C-H stretching (alkane)
~ 1600 - 1650N-H bending (primary amine)
~ 1550 - 1600C=N and C=C stretching (pyrazole ring)
Physical Properties
  • Appearance: Typically a solid at room temperature.

  • Molecular Formula: C₉H₁₇N₃

  • Molecular Weight: 167.25 g/mol [12][13]

  • Purity: Should be ≥97% as determined by analytical techniques like HPLC or quantitative NMR.

Safety and Handling

1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is classified as harmful if swallowed and may cause skin and eye irritation. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide has outlined a comprehensive and practical approach for the synthesis and characterization of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine. The described synthetic methodology, based on the condensation of a β-ketonitrile with tert-butylhydrazine, is both efficient and reliable. The detailed characterization workflow, employing a suite of spectroscopic and analytical techniques, ensures the unambiguous identification and purity assessment of the final product. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis and utilization of novel pyrazole-based compounds for drug discovery and development.

References

  • Al-Mulla, A. (2017). A review on the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 13, 1599-1616. [Link]

  • El-ziaty, A. K., & El-Sawy, E. R. (2019). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 9(32), 18341-18371. [Link]

  • Rao, V. R., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 137. [Link]

  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 248-257. [Link]

  • El-ziaty, A. K., & El-Sawy, E. R. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 14(1), 1-32. [Link]

  • Visnav, A. S., et al. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Journal of Chemical and Pharmaceutical Research, 14(7), 1-10. [Link]

  • Levkovskaya, G. G., et al. (2001). Synthesis of Pyrazole Derivatives from 1,1-Dimethylhydrazine and Chlorovinyl Ketones. Russian Journal of Organic Chemistry, 37(12), 1795-1796. [Link]

  • Claramunt, R. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4579. [Link]

  • Adeniyi, A. A., & Ajide, O. O. (2014). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 38(8), 3584-3593. [Link]

  • Reddy, K. S., et al. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 4(77), 40939-40945. [Link]

  • Pop, R., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8207. [Link]

  • Rios-Gutiérrez, M., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. [Link]

  • CN103772282A. (2014). Method for preparing 3-tertiary butyl-1H-pyrazole-4-formaldehyde.
  • Zhang, Q., et al. (2022). Synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate. Highlights in Science, Engineering and Technology, 2, 591-596. [Link]

  • Moody, C. J., & Rees, C. W. (2003). Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole. Journal of the Chemical Society, Perkin Transactions 1, (23), 329-333. [Link]

  • MilliporeSigma. (n.d.). 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine. Retrieved from [Link]

  • Rios-Gutiérrez, M., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. [Link]

  • Rios-Gutiérrez, M., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(2), M1600. [Link]

  • Al-Awadi, N. A., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(1), 269-285. [Link]

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Sources

1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine CAS number and structure elucidation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine: CAS Number, Structural Elucidation, and Synthesis Considerations

Introduction: The Significance of the Pyrazole Scaffold

In the landscape of modern drug discovery and materials science, certain molecular frameworks consistently emerge as "privileged structures" due to their versatile binding capabilities and synthetic accessibility. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1] Its derivatives are integral to a wide array of FDA-approved drugs, from anti-inflammatory agents like Celecoxib to antineoplastic agents, underscoring their therapeutic relevance.[2][3]

This guide provides a detailed technical overview of a specific, functionalized pyrazole derivative: 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine . We will delve into its unequivocal identification through its CAS registry number, present a comprehensive strategy for its structural elucidation using a suite of spectroscopic techniques, and discuss a logical synthetic pathway. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's fundamental chemical identity.

Compound Identification and Safety Profile

Unambiguous identification is the bedrock of chemical research. The Chemical Abstracts Service (CAS) number for this compound provides a unique, universally recognized identifier.

PropertyValueSource
CAS Number 1272758-20-9[4]
Molecular Formula C₉H₁₇N₃[4]
Molecular Weight 167.25 g/mol [4]
Physical Form Solid[4]
Typical Purity ≥97%[4]

Handling this compound requires adherence to standard laboratory safety protocols. The following Globally Harmonized System (GHS) information is critical for a proper risk assessment.

Safety ParameterClassification
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation)
Precautionary Codes P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P405, P501

Data sourced from Sigma-Aldrich[4]. Researchers must consult the full Safety Data Sheet (SDS) before handling.

Structural Elucidation: A Multi-Technique Approach

Confirming the chemical structure of a synthesized or procured molecule is a non-negotiable step in any scientific workflow. While a single technique can provide clues, a combination of spectroscopic methods is required for definitive proof.[5][6][7] This self-validating system ensures that the material in hand corresponds precisely to the structure on paper.

Molecular Structure Visualization

The connectivity of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine is illustrated below. The numbering follows IUPAC conventions for the pyrazole ring.

Caption: 2D structure of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine.

Mass Spectrometry (MS)

Causality: The primary role of MS in this context is to confirm the molecular weight of the compound. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), we can verify that it corresponds to the expected molecular formula, C₉H₁₇N₃.

  • Expected Result: Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the expected peak would be the protonated molecular ion [M+H]⁺.

  • Calculation: 167.25 (MW) + 1.007 (Mass of H⁺) = 168.257

  • Interpretation: Observation of a major peak at m/z ≈ 168.26 provides strong evidence for the compound's elemental composition. High-resolution mass spectrometry (HRMS) could further confirm this to within a few parts per million.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is an invaluable, rapid tool for identifying the functional groups present in a molecule.[5] Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. This provides a "fingerprint" of the molecule's constituent parts.

  • N-H Stretch (Amine): The primary amine (NH₂) group is expected to show two distinct, medium-intensity peaks in the range of 3300-3500 cm⁻¹ . The two peaks arise from the symmetric and asymmetric stretching modes of the N-H bonds.

  • C-H Stretch (Aliphatic): The sp³ hybridized C-H bonds of the tert-butyl and methyl groups will produce strong, sharp absorptions in the 2850–2980 cm⁻¹ region.

  • C=N and C=C Stretch (Aromatic Ring): The pyrazole ring contains both C=N and C=C bonds. These will give rise to one or more medium-to-strong peaks in the 1500–1620 cm⁻¹ range.

  • N-H Bend (Amine): The scissoring vibration of the primary amine typically appears around 1590-1650 cm⁻¹ , often overlapping with the ring stretching region.

  • Preparation: Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample chamber first. Then, run the sample spectrum over the range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

The structure's symmetry and substituents lead to a set of highly predictable signals.

Proton EnvironmentExpected δ (ppm)MultiplicityIntegrationRationale
tert-Butyl Protons~1.4 - 1.6Singlet (s)9HThe nine protons are chemically and magnetically equivalent due to free rotation around the C-C bonds. They have no adjacent protons to couple with.
C4-Methyl Protons~1.9 - 2.1Singlet (s)3HThese three protons are equivalent and attached to a ring carbon with no adjacent protons.
C5-Methyl Protons~2.1 - 2.3Singlet (s)3HThese three protons are equivalent and attached to a ring carbon with no adjacent protons. Their chemical shift may differ slightly from the C4-methyl due to proximity to the N1 atom.
Amine Protons (NH₂)Variable (~3.5 - 5.0)Broad Singlet (br s)2HThe signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange with the solvent. The chemical shift is highly dependent on solvent and concentration.

This technique confirms the carbon skeleton. We expect to see 7 distinct carbon signals.

Carbon EnvironmentExpected δ (ppm)Rationale
tert-Butyl Methyls~29 - 31A single peak representing the three equivalent methyl carbons of the tert-butyl group.
tert-Butyl Quaternary~58 - 60The quaternary carbon of the tert-butyl group, which is deshielded by its attachment to the nitrogen atom.
C4-Methyl~9 - 11A typical chemical shift for a methyl group attached to an sp² carbon of a heterocyclic ring.
C5-Methyl~12 - 14Similar to the C4-methyl, but with a slightly different electronic environment.
C4 (Ring)~105 - 110The sp² carbon of the pyrazole ring substituted with a methyl group.
C5 (Ring)~144 - 147The sp² carbon attached to the N1 and a methyl group.
C3 (Ring)~150 - 155The sp² carbon attached to the amine group, which is typically deshielded.
  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Tuning and Shimming: The instrument automatically tunes to the correct frequency and shims the magnetic field to ensure homogeneity.

  • Acquisition: Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard pulse programs are used. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]

A Practical Synthesis Pathway

While numerous methods exist for pyrazole synthesis[8], one of the most reliable and historically significant is the Knorr pyrazole synthesis and its variations, which typically involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[2] A highly relevant and well-documented procedure is the synthesis of the closely related analog, 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine, published in Organic Syntheses.[9] We can adapt this robust, field-proven methodology to logically propose a synthesis for the target molecule.

The key transformation would involve the cyclocondensation reaction between tert-butylhydrazine and a suitable β-ketonitrile precursor bearing the requisite methyl groups.

Synthesis Workflow Diagram

ReactantA tert-Butylhydrazine (or its hydrochloride salt) Reaction Cyclocondensation ReactantA->Reaction ReactantB 3-Amino-2,3-dimethyl-2-butenenitrile (β-Ketonitrile Precursor) ReactantB->Reaction Intermediate Cyclized Intermediate (Not Isolated) Reaction->Intermediate Workup Aqueous Workup & Crystallization Intermediate->Workup Product 1-(tert-Butyl)-4,5-dimethyl- 1H-pyrazol-3-amine Workup->Product

Caption: Proposed workflow for the synthesis of the target pyrazole.

Step-by-Step Experimental Protocol (Adapted from Analogy)

This protocol is based on the logic of a similar, validated synthesis[9] and represents a practical approach.

  • Reagent Preparation: In a three-necked round-bottomed flask equipped with a mechanical stirrer and reflux condenser, charge tert-butylhydrazine hydrochloride.

  • Hydrazine Liberation: Add an aqueous solution of a base, such as 2 M Sodium Hydroxide (NaOH), stoichiometrically. Stir until the hydrochloride salt has fully dissolved, liberating the free tert-butylhydrazine base in situ.

    • Causality: Using the hydrochloride salt is often preferred for its superior stability and ease of handling. The base is required to deprotonate it to the reactive free hydrazine nucleophile.

  • Addition of Precursor: To the stirred solution, add the β-ketonitrile precursor, 3-amino-2,3-dimethyl-2-butenenitrile.

  • Cyclocondensation: Heat the resulting mixture to reflux (e.g., 90-100 °C) with vigorous stirring for 18-24 hours. The reaction progress can be monitored by TLC or LC-MS.

    • Causality: Thermal energy is required to overcome the activation energy for the initial nucleophilic attack of the hydrazine onto the nitrile carbon, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

  • Crystallization and Isolation: Cool the reaction mixture to induce crystallization. The use of seed crystals can be beneficial. Further cooling in an ice-water bath will maximize the yield of the solid product.

  • Filtration and Washing: Isolate the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts and other water-soluble impurities.

  • Drying: Dry the product under vacuum at ambient temperature to a constant weight. The final product can be further purified by recrystallization if necessary.

Conclusion

1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine (CAS: 1272758-20-9) is a specifically substituted heterocyclic amine with significant potential as a building block in medicinal chemistry and other areas of chemical research. Its identity is best confirmed through a holistic approach that combines mass spectrometry to verify its molecular weight, IR spectroscopy to identify key functional groups, and detailed ¹H and ¹³C NMR spectroscopy to map its precise atomic framework. The logical adaptation of established procedures, such as the Knorr synthesis, provides a reliable and scalable route to its production. This guide serves as a foundational technical resource for scientists working with this and related pyrazole derivatives.

References

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  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

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  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

  • 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine. MilliporeSigma. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. Available at: [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. Available at: [Link]

  • Heterocyclic amine. Wikipedia. Available at: [Link]

  • 24.9 Heterocyclic Amines. Chemistry LibreTexts. Available at: [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

Sources

Technical Guide: Discovery and Synthesis of Substituted Pyrazole Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the structural design, synthetic challenges, and medicinal utility of substituted pyrazole amines. As a privileged scaffold in modern drug discovery, particularly for kinase inhibition, the pyrazole amine moiety offers a versatile template for hydrogen bond donor-acceptor motifs.[1] This document provides researchers with a roadmap for navigating the critical regioselectivity issues inherent in their synthesis and outlines the structure-activity relationships (SAR) that drive their biological potency.

Part 1: The Pharmacophore & Biological Rationale

The Kinase Hinge Binder

The primary utility of the aminopyrazole scaffold lies in its ability to mimic the adenine ring of ATP. In the context of kinase inhibitors, the pyrazole ring often binds to the "hinge region" of the kinase domain.

  • The Donor-Acceptor Motif: The endocyclic nitrogen (N2) serves as a hydrogen bond acceptor, while the exocyclic amino group (or the N1-H in unsubstituted variants) acts as a hydrogen bond donor. This bidentate interaction is critical for high-affinity binding.

  • Tautomeric Versatility: Unsubstituted pyrazoles exist in annular tautomerism (

    
    - vs. 
    
    
    
    -), allowing the molecule to adapt to the specific steric and electronic demands of the protein pocket. However, in drug discovery,
    
    
    -substitution is preferred to "lock" the active conformation and improve lipophilicity.
Therapeutic Landscape

The following table summarizes key clinical assets leveraging the pyrazole amine or related pyrazole-based scaffolds.

Drug / CandidateTargetMechanism of ActionStructural Feature
Crizotinib ALK / ROS1ATP-competitive inhibition3-substituted pyrazole acting as hinge binder.
Avapritinib KIT / PDGFRAType I inhibitorFused pyrazolopyrimidine core.
AT7519 CDK1/2/4/5/9Multi-CDK inhibition4-aminopyrazole core structure.
Ruxolitinib JAK1/2JAK inhibitionPyrrolo[2,3-d]pyrimidine (bioisostere logic to pyrazole).
Encorafenib BRAF V600EKinase inhibitionPyrazole N-1 substituted scaffold.

Part 2: Synthetic Architectures & Regiocontrol

The synthesis of substituted aminopyrazoles is dominated by the challenge of regioselectivity .[2] When reacting a monosubstituted hydrazine with a non-symmetrical 1,3-dielectrophile (e.g.,


-ketonitrile), two isomers are possible: the 5-amino-1-substituted pyrazole and the 3-amino-1-substituted pyrazole.
The Regioselectivity Challenge (Mechanism)

The outcome is dictated by the competition between the two nitrogen atoms of the hydrazine (


 vs. 

) and the two electrophilic centers of the

-ketonitrile (Carbonyl vs. Nitrile).
  • Electronic Factors: Alkyl groups on hydrazine generally increase the nucleophilicity of the substituted nitrogen (

    
    ) via inductive effects.
    
  • Steric Factors: Bulky substituents on hydrazine hinder the

    
     attack, favoring 
    
    
    
    nucleophilicity.
  • Reaction Conditions:

    • Kinetic Control: Favors attack by the most nucleophilic nitrogen on the most reactive electrophile (usually the ketone).

    • Thermodynamic Control: Allows reversibility of the initial hydrazone formation, leading to the most stable isomer (often the 5-amino isomer due to intramolecular H-bonding).

Visualization of Synthetic Pathways

PyrazoleSynthesis cluster_coupling Alternative: Buchwald-Hartwig Start Substituted Hydrazine (R-NH-NH2) Intermediate Hydrazone Intermediate Start->Intermediate Condensation Reagent Beta-Ketonitrile (R'-CO-CH2-CN) Reagent->Intermediate PathA Cyclization A (Attack on CN) Intermediate->PathA N(sub) attacks Ketone first PathB Cyclization B (Attack on CO) Intermediate->PathB N(unsub) attacks Ketone first Prod5 5-Amino-1-R-pyrazole (Major via Kinetic/Acid) PathA->Prod5 Prod3 3-Amino-1-R-pyrazole (Major via Steric/Basic) PathB->Prod3 Halo Halopyrazole Coupled N-Substituted Aminopyrazole Halo->Coupled Amine Amine Source Amine->Coupled Cat Pd Catalyst Cat->Coupled

Figure 1: Divergent synthetic pathways for aminopyrazoles. The condensation route (left) requires careful control of conditions to avoid isomeric mixtures, while metal-catalyzed coupling (right) offers regiodefined access if the halopyrazole precursor is available.

Part 3: Experimental Protocols

Protocol A: Condensation of Hydrazines with -Ketonitriles

Target: Synthesis of 1-aryl-3-substituted-5-aminopyrazoles.

Causality & Logic: This protocol uses ethanol as a polar protic solvent to stabilize the polar transition states. Acid catalysis (HCl) is often employed to activate the carbonyl, but in this variation, we use reflux to drive the thermodynamic product.

Materials:

  • Aryl hydrazine hydrochloride (1.0 equiv)

  • Benzoylacetonitrile (or substituted

    
    -ketonitrile) (1.0 equiv)
    
  • Ethanol (anhydrous)

  • Triethylamine (if using hydrazine salt)

Step-by-Step:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the

    
    -ketonitrile (10 mmol) in Ethanol (20 mL).
    
  • Addition: Add the aryl hydrazine (10 mmol). If using the hydrochloride salt, add Triethylamine (11 mmol) to liberate the free base in situ. Note: Pre-neutralization prevents immediate precipitation of the salt.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes) or LCMS. Look for the disappearance of the hydrazine peak.
    
  • Workup: Cool the reaction mixture to room temperature.

    • Scenario A (Precipitate forms): Filter the solid, wash with cold ethanol, and dry under vacuum.

    • Scenario B (No precipitate): Concentrate the solvent under reduced pressure. Redissolve the residue in EtOAc, wash with water and brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).

  • Validation: Confirm structure via

    
    -NMR. The C4-H proton of the pyrazole ring typically appears as a singlet around 
    
    
    
    5.5–6.0 ppm.
Protocol B: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Target: Functionalization of existing pyrazole scaffolds (e.g., 4-chloropyrazole to 4-aminopyrazole).

Causality & Logic: Direct nitration/reduction of pyrazoles can be harsh. Pd-catalyzed coupling allows for the introduction of complex amine groups under milder conditions, avoiding regioselectivity issues inherent in ring closure.

Step-by-Step:

  • Charge: To a dry vial, add the halogenated pyrazole (1.0 equiv), the amine (1.2 equiv),

    
     (2 mol%), and XPhos or BrettPhos (4 mol%).
    
  • Base: Add

    
     or 
    
    
    
    (1.5 equiv).
  • Solvent: Evacuate and backfill with Argon (3x). Add anhydrous Dioxane or Toluene via syringe.

  • Reaction: Heat to

    
     for 12 hours.
    
  • Workup: Filter through a pad of Celite to remove Pd residues. Concentrate and purify via chromatography.

Part 4: Structure-Activity Relationship (SAR) Logic

When optimizing substituted pyrazole amines for kinase inhibition, the following SAR trends are generally observed:

  • N1-Substitution: Bulky groups (isopropyl, phenyl) at N1 often improve metabolic stability and fill the hydrophobic pocket adjacent to the ATP binding site.

  • C3 vs. C5 Amine:

    • 3-Amino: Often positions the exocyclic amine to interact with the "gatekeeper" residue or the solvent front.

    • 5-Amino: Frequently directs the substituent back into the hydrophobic core or towards the

      
      C-helix.
      
  • C4-Substitution: This is the "vector" position. Substituents here (e.g., halogens, alkyls) can modulate the pKa of the pyrazole nitrogens and provide additional van der Waals contacts.

Kinase Binding Diagram

KinaseBinding Hinge Kinase Hinge Region (Glu/Met Backbone) N2 N2 (Acceptor) Hinge->N2 H-Bond NH NH (Donor) Hinge->NH H-Bond Gatekeeper Gatekeeper Residue Pyrazole Pyrazole Core Pyrazole->Gatekeeper Steric Clash/Fit RGroup R-Group (Solubilizing) Pyrazole->RGroup Covalent Link

Figure 2: Schematic of the pyrazole-hinge binding interaction. The N2 acceptor and NH donor form the critical "handshake" with the kinase backbone.

Part 5: References

  • Fichez, J., et al. (2017). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Targets in Heterocyclic Systems. Link

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Foundational text for kinetic vs. thermodynamic control logic).

  • Cui, Z., et al. (2023). "Amino-Pyrazoles in Medicinal Chemistry: A Review." Molecules. Link

  • Organic Syntheses. (1968). "3(5)-Aminopyrazole."[3][4] Organic Syntheses, Coll. Vol. 5, p.39. Link

  • BenchChem. (2025).[5] "A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles." Link

  • Kuethe, J. T., et al. (2008). "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry. Link

Sources

Predictive Biological Activity and Pharmacological Profiling of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Aminopyrazole Scaffolds in Kinase Inhibitor Discovery

Executive Summary

In the landscape of targeted therapeutics, the 3-aminopyrazole core has emerged as a privileged pharmacophore, demonstrating profound utility in the design of ATP-competitive kinase inhibitors [1]. This whitepaper provides an in-depth predictive analysis of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine (CAS: 1272758-20-9) . As a highly decorated, low-molecular-weight fragment, this compound possesses distinct structural determinants—specifically the N1-tert-butyl and C4/C5-dimethyl substitutions—that prime it for high ligand efficiency (LE) and isoform-selective kinase targeting.

Acting as a Senior Application Scientist, I have structured this guide to dissect the mechanistic rationale behind its predicted biological activity, outline self-validating experimental workflows for target validation, and provide a robust framework for Fragment-Based Lead Discovery (FBLD).

Structural Determinants & Pharmacophore Modeling

The biological activity of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine is dictated by its precise spatial geometry and electronic distribution. When introduced to the ATP-binding pocket of a kinase, each functional group plays a causal role in driving affinity and selectivity.

  • The C3-Amine and N2 Core (The Hinge Binder): The primary driver of biological activity is the bidentate hydrogen-bonding motif formed by the C3-NH₂ and the adjacent N2 pyrazole nitrogen. The C3-amine acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the N2 atom acts as an acceptor for the hinge backbone amide NH. This interaction mimics the binding of the adenine ring of ATP [1, 4].

  • The N1-tert-Butyl Group (The Selectivity Shield): The incorporation of a bulky aliphatic tert-butyl group at the N1 position is a calculated steric maneuver. In kinases with narrow solvent channels or restrictive hydrophobic pockets (e.g., p38 MAPK or JAK2), this bulk creates severe steric clashes, effectively preventing binding. Conversely, kinases with accommodating solvent-exposed regions or specific hydrophobic sub-pockets (such as LRRK2 or JNK3) readily accept this moiety, driving profound isoform selectivity [2, 5].

  • The C4, C5-Dimethyl Groups (The Conformational Locks): The adjacent methyl groups serve a dual biophysical purpose. First, they increase the localized lipophilicity, allowing the fragment to anchor deeply into the hydrophobic pocket I (adjacent to the gatekeeper residue). Second, they restrict the rotational degrees of freedom of the pyrazole ring, pre-organizing the fragment into its bioactive conformation and minimizing the entropic penalty upon binding [4].

Pharmacophore Compound 1-(tert-Butyl)-4,5-dimethyl- 1H-pyrazol-3-amine C3_Amino C3-NH2 Group (H-Bond Donor/Acceptor) Compound->C3_Amino N2_Atom N2 Pyrazole Nitrogen (H-Bond Acceptor) Compound->N2_Atom C4_C5_Me C4, C5-Dimethyl Groups (Lipophilic Contact) Compound->C4_C5_Me N1_tButyl N1-tert-Butyl Group (Steric Shielding) Compound->N1_tButyl Hinge Kinase Hinge Region (ATP Binding Pocket) Hydrophobic Hydrophobic Pocket I (Selectivity Filter) Steric Solvent Channel / Steric Boundary C3_Amino->Hinge H-Bonds to Backbone Amide N2_Atom->Hinge H-Bonds to Backbone NH C4_C5_Me->Hydrophobic Van der Waals N1_tButyl->Steric Directs Orientation

Fig 1. Predicted ATP-competitive hinge binding mechanism of the aminopyrazole scaffold.

Predicted Kinase Target Landscape

Based on the structure-activity relationship (SAR) data of analogous highly substituted 3-aminopyrazoles, we can predict the primary biological targets for this scaffold. The table below summarizes the predicted kinase interactions and the mechanistic rationale for each.

Table 1: Predicted Targets & Pharmacological Rationale
Target KinaseDisease IndicationMechanistic Rationale for BindingRef
LRRK2 Parkinson's DiseaseThe N1-tert-butyl group provides the necessary steric bulk to achieve brain penetrance while driving selectivity against off-target JAK2 kinases.[2]
JNK3 NeurodegenerationAminopyrazoles exhibit high isoform selectivity for JNK3 over p38α. The C4/C5 methyls optimize hydrophobic packing in the JNK3 ATP pocket.[5]
CDK16 Oncology / Cancer3-aminopyrazoles are privileged scaffolds for the PCTAIRE family. The fragment's rigidity minimizes entropic loss during CDK binding.[4]
FGFR2/3 Solid TumorsServes as a foundational hinge-binding fragment that can be functionalized to overcome gatekeeper resistance mutations in FGFR.[3]

Self-Validating Experimental Workflows

To transition this compound from a predicted scaffold to a validated lead, a rigorous, self-validating experimental pipeline is required. As a fundamental rule of assay design, biochemical inhibition must be orthogonally validated by biophysical binding to rule out false positives (e.g., Pan-Assay Interference Compounds or aggregators).

Workflow Start In Silico Prediction & Scaffold Selection Synthesis Chemical Synthesis & Fragment Library Prep Start->Synthesis Biochemical High-Throughput Kinase Profiling (ADP-Glo Assay) Synthesis->Biochemical Biochemical->Synthesis SAR Feedback Biophysical Biophysical Validation (SPR Kinetics) Biochemical->Biophysical Structural X-Ray Crystallography (Co-crystallization) Biophysical->Structural Structural->Start Structure-Based Design Cellular Cell-Based Assays (Target Engagement) Structural->Cellular

Fig 2. Self-validating experimental workflow for kinase inhibitor discovery.

Protocol 1: Biochemical Profiling via ADP-Glo™ Kinase Assay

Causality Check: We utilize the ADP-Glo assay because it directly measures the universal product of kinase activity (ADP). This eliminates the need for target-specific antibodies and ensures that the luminescent signal is a direct, causal readout of ATP-to-ADP conversion.

  • Enzyme Titration: Determine the linear range of the target kinase (e.g., LRRK2 or JNK3) to ensure the assay is performed at initial velocity conditions.

  • ATP Km Determination: Run the assay strictly at the apparent Michaelis constant (

    
    ) for ATP. Why? Because IC₅₀ values for ATP-competitive inhibitors are dependent on ATP concentration. Running at the 
    
    
    
    ensures that the derived IC₅₀ values are directly comparable across different kinases (via the Cheng-Prusoff equation), allowing for accurate selectivity profiling.
  • Compound Incubation: Incubate 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine (in a 10-point dose-response curve, starting at 1 mM for fragment screening) with the kinase for 30 minutes prior to ATP addition to allow for binding equilibrium.

  • Detection: Add ADP-Glo reagent to terminate the reaction and deplete unreacted ATP, followed by the Kinase Detection Reagent to convert ADP to a luminescent signal.

Protocol 2: Biophysical Validation via Surface Plasmon Resonance (SPR)

Causality Check: Biochemical assays cannot distinguish between true 1:1 binding and non-specific aggregation. SPR provides real-time, label-free validation. A true inhibitor must exhibit a measurable association (


) and dissociation (

) rate.
  • Surface Preparation: Immobilize the target kinase onto a Series S Sensor Chip NTA via a C-terminal His-tag. Why NTA capture instead of amine coupling? Amine coupling randomly crosslinks lysine residues, which can block the ATP-binding pocket or denature the kinase. NTA capture ensures uniform, oriented immobilization that preserves the conformational integrity of the active site.

  • Analyte Injection: Inject the aminopyrazole fragment across the chip at varying concentrations (e.g., 3.125 µM to 50 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Kinetic Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant (

    
    ).
    

Physicochemical & ADME Predictions

For a fragment to be a viable starting point for drug discovery, it must possess optimal physicochemical properties. 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine is highly compliant with the "Rule of Three" (Ro3) for fragment-based discovery.

Table 2: Physicochemical Properties & FBLD Metrics
PropertyValueImplication for Drug Development
Molecular Weight 167.25 g/mol Highly efficient fragment. Leaves ample "molecular real estate" for adding functional groups without exceeding the Lipinski limit of 500 Da.
LogP (Predicted) ~1.8 - 2.2Optimal lipophilicity for membrane permeability while maintaining aqueous solubility for biochemical assays.
Topological Polar Surface Area (TPSA) 43.9 ŲExcellent predictor for Blood-Brain Barrier (BBB) penetration (requires < 90 Ų), making it ideal for neurodegenerative targets like LRRK2 or JNK3.
H-Bond Donors / Acceptors 1 / 2Perfect alignment with the bidentate hinge-binding requirement without introducing excessive polarity.

Conclusion

1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine represents a highly optimized, sterically directed fragment for kinase inhibitor development. By leveraging the C3-amine for hinge anchoring and the N1-tert-butyl group for steric occlusion of off-target kinases, researchers can utilize this scaffold as a precision starting point for Fragment-Based Lead Discovery. When coupled with rigorous, self-validating biochemical and biophysical workflows, this compound holds significant potential for illuminating understudied kinases and developing next-generation therapeutics for oncology and neurodegeneration.

References

  • Fossa, P., et al. "Amino-Pyrazoles in Medicinal Chemistry: A Review." Molecules, 2023. Available at:[Link]

  • Sweeney, Z. K., et al. "Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor." ACS Medicinal Chemistry Letters, 2013. Available at:[Link]

  • Kelleher, E. W., et al. "Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3." ACS Medicinal Chemistry Letters, 2019. Available at:[Link]

  • Schmerberg, K., et al. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." Pharmaceuticals, 2021. Available at:[Link]

  • Zhang, T., et al. "Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives." Journal of Medicinal Chemistry, 2014. Available at:[Link]

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Unlocking the Potential of a Privileged Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, with a significant number of approved drugs and clinical candidates targeting a diverse array of physiological and pathological processes.[2][3] The compound at the heart of this guide, 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine, while not extensively characterized in the public domain, possesses structural motifs that suggest a strong potential for therapeutic relevance. This document serves as a comprehensive roadmap for researchers seeking to elucidate the therapeutic targets and mechanism of action of this promising molecule. By leveraging established knowledge of the pyrazole pharmacophore and outlining a rigorous, self-validating experimental workflow, we aim to provide a robust framework for its investigation.

Structural and Physicochemical Profile

Before delving into potential biological activities, a thorough understanding of the molecule's fundamental properties is paramount.

PropertyValueSource
IUPAC Name 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine[4]
CAS Number 1272758-20-9[4]
Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
Physical Form Solid
Purity Typically >97%

The presence of a bulky tert-butyl group can influence the compound's solubility, lipophilicity, and metabolic stability, while the aminopyrazole core is a key feature for establishing interactions with biological targets, particularly protein kinases.[3]

Hypothesized Therapeutic Arenas and Potential Molecular Targets

Based on extensive literature on pyrazole derivatives, we can hypothesize several key areas of therapeutic interest for 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine.[1][3][5]

Oncology: A Primary Focus on Kinase Inhibition

The pyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[3] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[1]

Potential Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs):

    • EGFR (Epidermal Growth Factor Receptor) & VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): Dual inhibition of these RTKs is a validated strategy in cancer therapy.[6] Many pyrazole-containing compounds have shown potent inhibitory activity against both.[5][6]

  • Non-Receptor Tyrosine Kinases:

    • BCR-ABL: The fusion protein BCR-ABL is a key driver in chronic myeloid leukemia (CML). Pyrazole-based inhibitors have been developed to target this kinase.[1]

  • Serine/Threonine Kinases:

    • Akt (Protein Kinase B): A central node in cell survival and proliferation pathways, Akt is a prime target in cancer. Pyrazole derivatives have been reported as potent Akt inhibitors.[1][3]

    • ASK1 (Apoptosis Signal-regulating Kinase 1): Involved in stress responses and apoptosis, ASK1 is a target in both cancer and inflammatory diseases.[1]

    • JNK (c-Jun N-terminal Kinase): A member of the MAPK family, JNK plays a role in inflammation and apoptosis. Pyrazole derivatives have been synthesized as JNK inhibitors.[7]

Rationale for Kinase Inhibition Hypothesis:

The N-substituted aminopyrazole core of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine can act as a hinge-binding motif, a common feature of ATP-competitive kinase inhibitors. The substituents on the pyrazole ring (tert-butyl and dimethyl groups) will likely influence selectivity and potency by interacting with specific residues in the kinase active site.[3]

Visualizing a Potential Kinase Inhibition Pathway:

Kinase_Inhibition_Pathway cluster_cell Cancer Cell GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) GF->RTK Binds Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/Akt) RTK->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Inhibitor 1-(tert-Butyl)-4,5-dimethyl- 1H-pyrazol-3-amine Inhibitor->RTK Inhibits

Caption: Potential mechanism of action via RTK inhibition.

Neurodegenerative Disorders: Exploring Acetylcholinesterase Inhibition

Certain pyrazoline derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[8] Inhibition of AChE is a therapeutic strategy for Alzheimer's disease.

Rationale for AChE Inhibition Hypothesis:

The structural features of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine, including its heterocyclic nature and potential for hydrogen bonding, could allow it to interact with the active site of AChE.

A Phased Experimental Approach to Target Validation

A systematic and tiered approach is crucial for efficiently evaluating the therapeutic potential of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine.

Workflow for Target Identification and Validation:

Target_Validation_Workflow Phase1 Phase 1: Broad Profiling Phase2 Phase 2: In Vitro Validation Phase1->Phase2 Identified Hits Phase3 Phase 3: Cellular Activity Phase2->Phase3 Confirmed Activity Phase4 Phase 4: In Vivo Models Phase3->Phase4 Demonstrated Cellular Efficacy

Caption: A phased approach to target validation.

Phase 1: Broad Spectrum Screening

The initial step is to perform a broad screen to identify potential biological activities.

Experimental Protocol: Kinase Panel Screening

  • Objective: To identify potential kinase targets of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine.

  • Methodology:

    • Utilize a commercial kinase panel screening service (e.g., Eurofins, Reaction Biology) that offers a broad range of purified human kinases (e.g., >400 kinases).

    • The compound should be screened at a standard concentration (e.g., 10 µM) in a primary screen.

    • The assay format is typically a radiometric (e.g., ³³P-ATP) or fluorescence-based assay that measures the phosphorylation of a substrate peptide.

    • Data is expressed as the percentage of inhibition relative to a control (e.g., DMSO).

  • Data Analysis:

    • Identify kinases that show significant inhibition (e.g., >50%) at the screening concentration.

    • Prioritize hits based on therapeutic relevance and potential for selectivity.

Phase 2: In Vitro Validation and Potency Determination

Once potential targets are identified, the next step is to validate these interactions and determine the potency of the compound.

Experimental Protocol: IC50 Determination for Lead Kinase Targets

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine against the top kinase hits from the primary screen.

  • Methodology:

    • Perform a dose-response curve for each validated kinase.

    • Prepare serial dilutions of the compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).

    • The kinase assay is performed as described in the primary screen.

    • Incubate the kinase, substrate, ATP, and varying concentrations of the compound.

    • Measure the kinase activity at each compound concentration.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

ParameterDescription
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Dose-Response Curve A graph illustrating the relationship between the dose of a drug and the magnitude of its effect.
Phase 3: Cellular Activity and Mechanism of Action

Demonstrating that the compound can inhibit its target in a cellular context is a critical step.

Experimental Protocol: Cellular Target Engagement Assay (e.g., Western Blot)

  • Objective: To assess the ability of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine to inhibit the phosphorylation of a downstream substrate of the target kinase in a relevant cancer cell line.

  • Methodology:

    • Select a cancer cell line known to be dependent on the activity of the target kinase (e.g., for EGFR, A431 cells).

    • Culture the cells and treat with varying concentrations of the compound for a specified time.

    • Lyse the cells and perform a Western blot analysis.

    • Use antibodies specific for the phosphorylated form of the downstream substrate (e.g., phospho-ERK for the EGFR pathway) and the total protein as a loading control.

  • Data Analysis:

    • Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.

    • Calculate a cellular IC50 value.

Visualizing the Western Blot Workflow:

Western_Blot_Workflow Cell_Culture 1. Cell Culture and Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Protein_Quant 3. Protein Quantification Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (p-Substrate & Total Substrate) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: A typical Western blot workflow.

Phase 4: In Vivo Efficacy Studies

The final preclinical step is to evaluate the compound's efficacy in a relevant animal model.

Experimental Protocol: Xenograft Tumor Model

  • Objective: To assess the anti-tumor efficacy of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine in a mouse xenograft model.

  • Methodology:

    • Implant human cancer cells (the same line used in cellular assays) subcutaneously into immunocompromised mice.

    • Once tumors are established, randomize the mice into treatment and vehicle control groups.

    • Administer the compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

    • Monitor tumor growth over time using caliper measurements.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).

  • Data Analysis:

    • Compare the tumor growth rates between the treatment and control groups.

    • Calculate the tumor growth inhibition (TGI).

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, framework for the systematic investigation of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine. The strong precedent set by other pyrazole derivatives in oncology and other therapeutic areas provides a solid foundation for this endeavor.[1][2][3] The proposed phased approach, from broad screening to in vivo efficacy studies, ensures a rigorous and efficient evaluation of its therapeutic potential. Future research should also focus on elucidating its pharmacokinetic and toxicological profiles to fully assess its drug-like properties. The journey from a promising scaffold to a potential therapeutic agent is challenging, but with a structured and scientifically sound approach, the true potential of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine can be unlocked.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. PubMed.
  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed.
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegener
  • 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine. Sigma-Aldrich.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • 4-tert-Butyl-1H-pyrazol-3-amine. Selleck Chemicals.
  • 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine. Sigma-Aldrich.
  • 4-{4-[({3-TERT-BUTYL-1-[3-(HYDROXYMETHYL) PHENYL]-1H-PYRAZOL-5-YL } CARBAMOYL).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. 4Z4rDH5VkNX_lya9s1Z-RY6Iws=)

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An In-depth Technical Guide to the Solubility and Stability of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Physicochemical Profile of a Novel Pyrazole Amine

1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine, a substituted pyrazole derivative, represents a class of compounds with significant interest in medicinal chemistry and materials science. The pyrazole scaffold is a privileged structure found in numerous FDA-approved drugs, highlighting its importance in interacting with biological targets. The physicochemical properties of any novel compound, particularly its solubility and stability, are fundamental parameters that dictate its suitability for further development. Poor aqueous solubility can hinder in-vitro assay performance and lead to poor bioavailability, while chemical instability can compromise the safety, efficacy, and shelf-life of a potential product.

This guide provides a comprehensive framework for characterizing the solubility and stability of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine. In the absence of extensive published data for this specific molecule, we present a predictive analysis based on its structure, followed by detailed, field-proven experimental protocols to empirically determine these critical attributes. The methodologies described are grounded in regulatory expectations, such as the International Council for Harmonisation (ICH) guidelines, to ensure the generation of robust and reliable data for research and development purposes.

Predicted Physicochemical Properties

A preliminary assessment of the molecular structure of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine (CAS Number: 1272758-20-9, Molecular Weight: 167.25 g/mol ) provides insights into its likely physicochemical behavior.

  • Structure: The molecule contains a substituted pyrazole ring, which is aromatic and contains two nitrogen atoms. The presence of an amine (-NH2) group introduces a polar, hydrogen-bond donating and accepting moiety. Conversely, the tert-butyl group and two methyl groups are non-polar and bulky, contributing to the lipophilicity of the compound.

  • Polarity and Hydrogen Bonding: The combination of the polar amine group and the largely non-polar hydrocarbon framework suggests that the molecule will have moderate polarity. The amine group can participate in hydrogen bonding, which may enhance its solubility in protic solvents.

  • Ionization Potential: The amine group is basic and can be protonated at acidic pH, forming a more soluble salt. The pyrazole ring also has basic nitrogen atoms, although their basicity is generally lower than that of the exocyclic amine.

Based on these features, it is reasonable to predict that the solubility of this compound will be pH-dependent and that it will exhibit some solubility in a range of organic solvents.

Part 1: A Comprehensive Guide to Solubility Assessment

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall biological activity. We will outline a two-tiered approach to solubility assessment: a rapid kinetic assay for initial screening and a more definitive thermodynamic (equilibrium) assay.

Theoretical Considerations and Solvent Selection

The principle of "like dissolves like" is a guiding tenet for solvent selection. Given the mixed polarity of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine, a diverse panel of solvents should be evaluated to establish a comprehensive solubility profile.

Table 1: Proposed Solvents for Solubility Screening

Solvent ClassSpecific SolventsRationale
Aqueous Buffers Phosphate-Buffered Saline (PBS) pH 7.4Simulates physiological pH.
Acetate Buffer pH 4.5Represents an acidic environment.
Biorelevant Media (e.g., FaSSIF, FeSSIF)Simulates fasted and fed state intestinal fluid, crucial for oral drug development.[1]
Polar Protic Water, Methanol, EthanolSolvents capable of hydrogen bonding.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)Common solvents for stock solutions and analysis.
Non-Polar Dichloromethane (DCM), Toluene, HexanesTo assess solubility in lipophilic environments.
Experimental Protocol 1: Kinetic Solubility Assay (Nephelometric Method)

This high-throughput method is ideal for early-stage drug discovery to quickly rank compounds. It measures the concentration at which a compound, upon dilution from a DMSO stock solution into an aqueous buffer, begins to precipitate.[2][3][4]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: In a 96- or 384-well microplate, perform serial dilutions of the DMSO stock solution.

  • Addition of Aqueous Buffer: To each well, add the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve the final target concentrations. The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the concentration at which the measured turbidity significantly increases above the baseline, indicating the onset of precipitation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 10 mM stock in 100% DMSO serial_dilute Serial dilution of stock in microplate stock->serial_dilute add_buffer Add aqueous buffer (e.g., PBS, pH 7.4) serial_dilute->add_buffer incubate Incubate (e.g., 2h at 25°C) add_buffer->incubate measure Measure turbidity (Nephelometer) incubate->measure analyze Determine concentration at precipitation onset measure->analyze

Caption: Workflow for Kinetic Solubility Assay.

Experimental Protocol 2: Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)

This is the gold-standard method for determining the true equilibrium solubility of a compound. It measures the concentration of a saturated solution that is in equilibrium with the solid drug.[1][5][6]

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at the end of the experiment.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

G cluster_prep Preparation cluster_assay Equilibration & Separation cluster_analysis Analysis add_excess Add excess solid compound to solvent agitate Agitate for 24-48h at constant temp. add_excess->agitate separate Centrifuge or let settle agitate->separate filter Filter supernatant separate->filter quantify Quantify concentration (HPLC-UV or LC-MS) filter->quantify result Equilibrium Solubility (µg/mL or µM) quantify->result

Caption: Workflow for Thermodynamic Solubility Assay.

Part 2: A Robust Framework for Stability Assessment

Evaluating the intrinsic stability of a compound is mandated by regulatory agencies and is crucial for developing a safe and effective product.[7][8][9][10] This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and products.

Potential Degradation Pathways

Based on the structure of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine, several potential degradation pathways can be hypothesized:

  • Oxidation: The pyrazole ring and the electron-rich amine group are susceptible to oxidation. Ozonolysis has been shown to cleave pyrazole rings.[11]

  • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially lead to degradation, although this is less likely for the pyrazole ring itself compared to esters or amides.

  • Photodegradation: Aromatic systems and compounds with heteroatoms can absorb UV light, leading to photolytic degradation.

Experimental Protocol 3: Forced Degradation (Stress Testing)

The goal of forced degradation is to accelerate the degradation of the compound to generate the likely degradation products that could form under long-term storage.[7][12][13][14] The target degradation is typically in the range of 5-20%.[7][12]

A stability-indicating analytical method (typically HPLC with UV and/or MS detection) that can separate the parent compound from all degradation products must be developed and used for these studies.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionProposed ProtocolRationale
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTo assess stability in an acidic environment.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursTo assess stability in an alkaline environment.
Neutral Hydrolysis Deionized water at 60°C for 24-48 hoursTo evaluate stability in a neutral aqueous medium.
Oxidation 3% H₂O₂ in water at room temperature for 24 hoursTo induce oxidative degradation.
Thermal Stress Solid compound at 80°C for 7 daysTo evaluate the effect of heat on the solid form.
Photostability Expose solid and solution samples to a light source providing at least 1.2 million lux hours and 200 watt-hours/m² of UV-A light, as per ICH Q1B guidelines.[12][14]To assess light-induced degradation. A dark control should be run in parallel.

Methodology:

  • Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in the respective stressor solutions. For thermal and photostability, both solid and solution samples should be tested.

  • Stress Application: Expose the samples to the conditions outlined in Table 2 for the specified duration.

  • Sample Quenching: At designated time points, withdraw aliquots. For acid/base hydrolysis, neutralize the samples to halt the reaction.

  • Analysis: Analyze all stressed samples, along with an unstressed control (time zero), using the stability-indicating HPLC method.

  • Data Evaluation:

    • Quantify the percentage of the parent compound remaining.

    • Calculate the percentage of each degradation product formed.

    • Perform mass balance calculations to account for all the material.

    • If significant degradation products are observed, further characterization (e.g., using LC-MS/MS) may be necessary to elucidate their structures.

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis prepare_sample Prepare Sample (Solid & Solution) acid Acid Hydrolysis (HCl, heat) prepare_sample->acid base Base Hydrolysis (NaOH, heat) prepare_sample->base oxidation Oxidation (H₂O₂) prepare_sample->oxidation thermal Thermal (Dry Heat) prepare_sample->thermal photo Photostability (UV/Vis Light) prepare_sample->photo analyze_hplc Analyze by Stability- Indicating HPLC acid->analyze_hplc base->analyze_hplc oxidation->analyze_hplc thermal->analyze_hplc photo->analyze_hplc evaluate Evaluate Data: % Degradation Degradation Profile Mass Balance analyze_hplc->evaluate

Caption: Workflow for Forced Degradation Studies.

Conclusion

A thorough understanding of the solubility and stability of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine is a prerequisite for its advancement in any research or development pipeline. This guide provides a robust, scientifically-grounded framework for systematically determining these properties. By employing the detailed kinetic and thermodynamic solubility assays, researchers can establish a comprehensive solubility profile in various pharmaceutically relevant media. Furthermore, the structured approach to forced degradation studies, aligned with ICH guidelines, will elucidate the compound's intrinsic stability, identify potential degradation products, and inform the development of a stable formulation and appropriate storage conditions. The data generated from these studies will be invaluable for making informed decisions and will form a critical part of the Chemistry, Manufacturing, and Controls (CMC) documentation required for regulatory submissions.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Rowan. Predicting Solubility. [Link]

  • Chemistry Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?. [Link]

  • Ghasemi, P., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports. [Link]

  • BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]

  • Jain, A., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH. (2010). Q1A(R2) Guideline. [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • BioPharma Spec. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • BMG LABTECH. Kinetic solubility automated screen. [Link]

  • von Gunten, U., et al. (2020). Reactions of pyrrole, imidazole, and pyrazole with ozone: Kinetics and mechanisms. Environmental Science & Technology.
  • Zhou, L., et al. (2025). Automated assays for thermodynamic (equilibrium) solubility determination.
  • Asian Journal of Chemistry. (2013).
  • Evotec. Thermodynamic Solubility Assay. [Link]

  • ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • PubMed. (2024). Degradation of Isopyrazam in Soil: Kinetics, Microbial Mechanism, and Ecotoxicity of the Transformation Product. [Link]

  • National Institutes of Health. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. [Link]

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Safety and Handling Guidelines for 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Technical Abstract & Chemical Identity

Compound Name: 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine CAS Registry Number: 1272758-20-9 Synonyms: 3-Amino-1-tert-butyl-4,5-dimethylpyrazole Molecular Formula: C₉H₁₇N₃ Molecular Weight: 167.25 g/mol [1]

Strategic Significance in Drug Discovery

In the landscape of medicinal chemistry, 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine serves as a high-value heterocyclic scaffold.[2] Unlike simple pyrazoles, the tert-butyl group at the N1 position introduces significant steric bulk and lipophilicity, modulating the pharmacokinetic profile of downstream derivatives. The C3-amine functionality acts as a critical nucleophilic handle for cross-coupling reactions (e.g., Buchwald-Hartwig) or amide coupling, often utilized in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Part 2: Physicochemical Profile[4]

The following data aggregates experimental and predicted values to establish a baseline for handling.

PropertyValue / CharacteristicOperational Implication
Physical State Solid (Crystalline powder)Risk of dust generation; requires local exhaust ventilation (LEV).
Color White to off-whiteDiscoloration indicates oxidation or photodegradation.
Melting Point 65–69 °C (Typical range)Low melting point; avoid friction/grinding which may induce phase change.
Solubility Soluble in DMSO, Methanol, DCMCompatible with standard organic synthesis workflows.
pKa (Conjugate Acid) ~3.5 – 4.5 (Predicted)Weakly basic; less reactive than aliphatic amines but capable of salt formation.
Storage Condition 2–8 °C, Inert AtmosphereCritical: Protect from light and moisture to prevent ring oxidation.

Part 3: Hazard Identification & Risk Assessment

This compound is classified under GHS standards.[3] As a Senior Application Scientist, I interpret these not just as codes, but as mechanistic warnings.

GHS Classification[5]
  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[4]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

  • STOT - Single Exposure: Category 3 (H335) – May cause respiratory irritation.

Mechanistic Toxicology & Safety Logic
  • Amine Basicity: The primary amine group (-NH₂) is responsible for the irritant properties (H315, H319). Upon contact with mucous membranes, it can raise local pH, causing cellular damage.

  • Bioactivity Potential: As a pyrazole derivative used in kinase inhibitor synthesis, this compound should be treated as a Potent Bioactive Material (PBM) until specific toxicology proves otherwise. There is a risk of unrecognized biological activity if absorbed.

  • Dust Hazard: The solid state combined with H335 necessitates strict dust control. Inhalation is the fastest route to systemic exposure for this compound class.

Part 4: Strategic Handling Protocols

Engineering Controls[6][7][8]
  • Primary Containment: All weighing and transfer operations must be conducted within a certified chemical fume hood or a powder containment balance enclosure.

  • Airflow: Maintain face velocity at 0.5 m/s (100 fpm).

Personal Protective Equipment (PPE) Matrix
  • Hands: Double-gloving recommended. Inner layer: Nitrile (4 mil); Outer layer: Nitrile (extended cuff, 8 mil). Rationale: Pyrazoles can permeate standard latex; double nitrile provides a breakthrough buffer.

  • Eyes: Chemical splash goggles.[5] Rationale: Safety glasses are insufficient against airborne amine dust.

  • Respiratory: If working outside a hood (not recommended), use a NIOSH-approved N95 or P100 particulate respirator.

Experimental Workflow: Solid-to-Solution Transfer

The following diagram outlines the safe workflow for solubilizing the compound, minimizing dust exposure and hydrolytic degradation.

HandlingWorkflow Start Start: Solid Reagent Retrieval CheckEnv Check Environment: Fume Hood Functional? Lighting Reduced? Start->CheckEnv Weighing Weighing: Use Anti-Static Gun Transfer to Tared Vial CheckEnv->Weighing Conditions Met Solubilization Solubilization: Add Solvent (DMSO/DCM) IMMEDIATELY Cap Weighing->Solubilization Minimize Air Exposure Waste Waste Disposal: Solid Waste -> Hazardous Bin Wipes -> Contaminated Trash Weighing->Waste Cleanup Purge Inert Gas Purge: Flush Headspace with N2/Ar Solubilization->Purge Prevent Oxidation Storage Storage: Seal with Parafilm Place in Desiccator @ 4°C Purge->Storage Long-term

Figure 1: Safe handling workflow for 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine, emphasizing dust control and oxidation prevention.

Part 5: Emergency Response Architecture

In the event of exposure, immediate action is required to mitigate alkaline burns and systemic absorption.

Decontamination Decision Tree

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin 1. Remove Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents Skin->ActionSkin ActionEye 1. Flush with Water (15 min) 2. Lift Eyelids 3. Seek Ophthalmologist Eye->ActionEye ActionInhal 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Medical Eval for Edema Inhal->ActionInhal

Figure 2: Emergency response protocols categorized by exposure route.

Fire Fighting Measures[5][10]
  • Extinguishing Media: Water spray, Carbon dioxide (CO₂), Dry chemical powder, or Alcohol-resistant foam.

  • Specific Hazards: Emits toxic fumes under fire conditions, specifically Carbon oxides (CO, CO₂) and Nitrogen oxides (NOx). Firefighters must wear self-contained breathing apparatus (SCBA).

Part 6: Storage & Stability[7]

  • Shelf Life: Approximately 2 years if stored correctly.

  • Degradation Indicators: Yellowing of the white powder indicates oxidation of the amine or pyrazole ring.

  • Incompatibilities:

    • Strong Oxidizing Agents: Reaction may be vigorous.

    • Acids: Will form salts; ensure segregation from volatile acids (e.g., HCl) to prevent surface crust formation.

    • Acid Chlorides/Anhydrides: Will react rapidly to form amides (potentially exothermic).

References

  • PubChem. (n.d.). Compound Summary for 1-tert-butyl-1H-pyrazol-3-amine (Analogous Structure). National Library of Medicine. Retrieved March 3, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. United States Department of Labor. Retrieved March 3, 2026, from [Link]

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Methodological & Application

Synthesis of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine is a substituted aminopyrazole that serves as a valuable building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a key pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities. The strategic placement of the bulky tert-butyl group at the N1 position can enhance metabolic stability and modulate the pharmacokinetic profile of derivative compounds. The 4,5-dimethyl substitution provides a specific steric and electronic environment, while the 3-amino group offers a versatile handle for further synthetic modifications, enabling the construction of complex molecular architectures for the exploration of novel chemical space.

This application note provides a comprehensive, two-step synthetic protocol for the preparation of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine. The synthesis commences with the cyanation of 3-methyl-2,4-pentanedione to yield the key intermediate, 2-cyano-3-methyl-2,4-pentanedione. This is followed by a classical cyclocondensation reaction with tert-butylhydrazine to afford the target aminopyrazole. The rationale behind the choice of reagents and reaction conditions is discussed in detail to provide a thorough understanding of the synthetic strategy.

Synthetic Strategy and Mechanism

The overall synthetic pathway is depicted below:

SynthesisWorkflow cluster_step1 Step 1: Cyanation of β-Diketone cluster_step2 Step 2: Cyclocondensation and Aromatization SM1 3-Methyl-2,4-pentanedione INT1 2-Cyano-3-methyl-2,4-pentanedione SM1->INT1  1. NaH, Anhydrous Et₂O  2. ClCN, 0 °C to rt INT1_ref 2-Cyano-3-methyl-2,4-pentanedione Product 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine INT1_ref->Product  Na₂CO₃, EtOH, Reflux SM2 tert-Butylhydrazine Hydrochloride SM2->Product

Caption: Synthetic workflow for 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine.

Step 1: Synthesis of 2-Cyano-3-methyl-2,4-pentanedione

The initial step involves the α-cyanation of the β-diketone, 3-methyl-2,4-pentanedione. This reaction proceeds via the formation of an enolate intermediate. A strong, non-nucleophilic base such as sodium hydride (NaH) is employed to deprotonate the acidic α-carbon of the diketone. The resulting enolate then acts as a nucleophile, attacking the electrophilic carbon of the cyanating agent, cyanogen chloride (ClCN). This displacement reaction introduces the cyano group at the α-position, yielding the β-ketonitrile intermediate. The choice of an anhydrous aprotic solvent like diethyl ether is crucial to prevent quenching of the highly reactive sodium hydride and the enolate intermediate.

Step 2: Cyclocondensation to form 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine

The formation of the 3-aminopyrazole ring is achieved through a well-established cyclocondensation reaction between the β-ketonitrile intermediate and a monosubstituted hydrazine.[1] In this protocol, tert-butylhydrazine hydrochloride is used, and a mild base like sodium carbonate is added to generate the free tert-butylhydrazine in situ.

The reaction mechanism is initiated by the nucleophilic attack of the more sterically accessible terminal nitrogen of tert-butylhydrazine onto one of the carbonyl carbons of the β-ketonitrile, forming a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs through the nucleophilic attack of the other nitrogen atom of the hydrazine onto the carbon of the nitrile group. This is followed by tautomerization and elimination of a water molecule to yield the aromatic 3-aminopyrazole ring. The regioselectivity of the initial attack and subsequent cyclization dictates the final substitution pattern of the pyrazole.

Experimental Protocols

Materials and Reagents

Reagent/MaterialGradeSupplier
3-Methyl-2,4-pentanedioneTechnical grade, 85%Sigma-Aldrich
Sodium hydride60% dispersion in mineral oilSigma-Aldrich
Cyanogen chloride2.5 M in dichloromethaneSigma-Aldrich
tert-Butylhydrazine hydrochloride98%Sigma-Aldrich
Anhydrous diethyl ether≥99.7%Sigma-Aldrich
Ethanol200 proof, absoluteSigma-Aldrich
Ethyl acetateACS reagent, ≥99.5%Sigma-Aldrich
HexaneACS reagent, ≥98.5%Sigma-Aldrich
Saturated aqueous sodium bicarbonateLaboratory prepared-
1 M Hydrochloric acidLaboratory prepared-
Anhydrous magnesium sulfateLaboratory grade-

Step 1: Synthesis of 2-Cyano-3-methyl-2,4-pentanedione

WARNING: This procedure involves highly toxic and reactive reagents. Cyanogen chloride is a severe irritant and toxic by inhalation. Sodium hydride is a flammable solid and reacts violently with water. This entire procedure must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, must be worn at all times.

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (4.4 g of a 60% dispersion in mineral oil, 0.11 mol).

  • Wash the sodium hydride dispersion with anhydrous hexane (3 x 20 mL) to remove the mineral oil. Carefully decant the hexane washes using a cannula.

  • Add 100 mL of anhydrous diethyl ether to the flask.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add a solution of 3-methyl-2,4-pentanedione (11.4 g, 0.1 mol) in 20 mL of anhydrous diethyl ether to the stirred suspension of sodium hydride via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C.

  • Slowly add a solution of cyanogen chloride (40 mL of a 2.5 M solution in dichloromethane, 0.1 mol) via the dropping funnel. Caution: Exothermic reaction and gas evolution may occur.

  • After the addition, allow the mixture to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-cyano-3-methyl-2,4-pentanedione, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine

  • To a 250 mL round-bottom flask, add the crude 2-cyano-3-methyl-2,4-pentanedione (from the previous step, assuming ~0.1 mol), tert-butylhydrazine hydrochloride (12.46 g, 0.1 mol), and 150 mL of ethanol.

  • To the stirred mixture, add sodium carbonate (11.66 g, 0.11 mol).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in 100 mL of ethyl acetate and wash with water (2 x 50 mL).

  • Extract the aqueous washes with ethyl acetate (2 x 25 mL).

  • Combine all organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine as a solid.

Data Summary

ParameterStep 1: CyanationStep 2: Cyclocondensation
Starting Materials 3-Methyl-2,4-pentanedione, NaH, ClCN2-Cyano-3-methyl-2,4-pentanedione, tert-Butylhydrazine HCl
Stoichiometry 1 : 1.1 : 11 : 1
Solvent Anhydrous Diethyl EtherEthanol
Temperature 0 °C to Room TemperatureReflux
Reaction Time 5 hours6 hours
Work-up Aqueous quench, extractionFiltration, extraction
Purification - (used crude)Column Chromatography
Expected Product 2-Cyano-3-methyl-2,4-pentanedione1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine
Expected Yield ~80-90% (crude)~60-70% (after purification)

Safety and Handling

  • 3-Methyl-2,4-pentanedione: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Sodium Hydride: In contact with water, releases flammable gases which may ignite spontaneously. Causes severe skin burns and eye damage.[2][3] Handle under an inert atmosphere.

  • Cyanogen Chloride: Fatal if inhaled. Causes severe skin burns and eye damage. Very toxic to aquatic life.[4][5] Handle with extreme caution in a certified fume hood.

  • tert-Butylhydrazine hydrochloride: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[6][7]

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. May cause drowsiness or dizziness.[8][9]

  • Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[10][11]

  • Hexane: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child.[12][13]

  • Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.[1][14]

  • Sodium Bicarbonate: Generally considered safe, but can cause mild skin and eye irritation.[15][16]

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Retrieved from [Link]

  • EPA. (n.d.). Hexane. Retrieved from [Link]

  • Chemical Safety Facts. (n.d.). Sodium Bicarbonate (Baking Soda). Retrieved from [Link]

  • VelocityEHS. (2015, February 16). Safety with Sodium Bicarbonate. Retrieved from [Link]

  • University of California, Santa Barbara. (2012, December 14). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

  • KHA Online-SDS. (2020, October 16). Ethyl Acetate: Uses and Safety Tips. Retrieved from [Link]

  • Chemical Safety Facts. (n.d.). Hydrochloric Acid. Retrieved from [Link]

  • VelocityEHS. (2015, April 10). Ethyl Acetate: A Sweet-Smelling Safety Hazard. Retrieved from [Link]

  • NIOSH. (n.d.). ICSC 1053 - CYANOGEN CHLORIDE. Retrieved from [Link]

  • ChemScience. (2024, January 15). Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil. Retrieved from [Link]

  • VelocityEHS. (2014, November 19). Understanding the Hazards of Hexane. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl ether. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: CYANOGEN CHLORIDE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Diethyl ether. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 1-(Tert-butyl)hydrazine hydrochloride. Retrieved from [Link]

Sources

Application of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine in Fragment-Based Drug Discovery (FBDD)

Executive Summary

1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine (CAS 1272758-20-9) represents a privileged scaffold in Fragment-Based Drug Discovery (FBDD), particularly for targeting the ATP-binding site of protein kinases.[1] Characterized by its low molecular weight (MW 167.25) and specific hydrogen-bonding motif, this aminopyrazole derivative serves as an ideal "seed" fragment.[1] Its bulky tert-butyl group provides a unique hydrophobic anchor, often exploiting the gatekeeper region or solvent-exposed pockets in kinases such as FGFR, Aurora, and p38 MAPK.[1]

This guide details the physicochemical profiling, screening protocols (STD-NMR and SPR), and chemical elaboration strategies required to transition this fragment from a weak-binding hit to a potent lead compound.[1]

Physicochemical Profile & "Rule of Three" Compliance

In FBDD, adherence to the "Rule of Three" (Ro3) is critical to ensure that fragments have sufficient chemical space for optimization without violating drug-like properties (Rule of Five) in later stages.

Table 1: Physicochemical Properties of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine

PropertyValueFBDD StatusSignificance
Molecular Weight 167.25 DaIdeal (<300)Allows for significant mass addition during lead optimization.[1]
cLogP ~2.1Pass (<3)Balances solubility with hydrophobic binding potential.
H-Bond Donors 2 (NH₂)Pass (≤3)Critical for Hinge Binding (Donor).[1]
H-Bond Acceptors 2 (N2, N3)Pass (≤3)Critical for Hinge Binding (Acceptor).
Rotatable Bonds 1 (t-Bu)Pass (≤3)Low entropic penalty upon binding.[1]
PSA (Polar Surface Area) ~38 ŲPass (≤60)Good membrane permeability potential.

Structural Biology: The Hinge Binding Mode

The primary application of this fragment is as a Hinge Binder in kinase inhibitors. The aminopyrazole core mimics the adenine ring of ATP.

Mechanism of Action:

  • H-Bond Donor: The exocyclic C3-amino group (–NH₂) donates a hydrogen bond to the backbone carbonyl of the kinase hinge residue (e.g., Glu or Leu).

  • H-Bond Acceptor: The pyrazole N2 nitrogen accepts a hydrogen bond from the backbone amide nitrogen of the hinge.[2]

  • Hydrophobic Anchor: The N1-tert-butyl group is bulky and lipophilic.[1] Depending on the kinase, it often orients towards the Gatekeeper residue or the solvent front, providing selectivity over kinases with smaller pockets.

  • Metabolic Stability: The C4 and C5 methyl groups block potential metabolic "soft spots" (oxidation sites) on the pyrazole ring, a common liability in unsubstituted pyrazoles.

Visualization: Hinge Interaction Network

BindingMode Fragment 1-(tert-Butyl)-4,5-dimethyl- 1H-pyrazol-3-amine KinaseHinge Kinase Hinge Region (Backbone) Fragment->KinaseHinge H-Bond Donor (-NH2 to C=O) HydrophobicPocket Hydrophobic Pocket (Gatekeeper) Fragment->HydrophobicPocket Van der Waals (t-Butyl Group) KinaseHinge->Fragment H-Bond Acceptor (NH to Pyrazole N2)

Figure 1: Schematic representation of the bidentate hydrogen bonding mode between the aminopyrazole fragment and a generic kinase hinge region.

Protocol: Screening and Validation

Due to the low affinity of fragments (typically high µM to mM range), standard biochemical assays (IC50) may produce false negatives. We recommend biophysical screening methods.

Method A: Ligand-Observed NMR (STD-NMR)

Saturation Transfer Difference (STD) NMR is the gold standard for validating fragment binding and mapping the epitope (identifying which part of the molecule touches the protein).

Materials:

  • Protein: Recombinant Kinase Domain (e.g., FGFR1, p38), >95% purity, 20 µM in buffer.

  • Ligand: 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine (200 mM stock in d6-DMSO).

  • Buffer: 50 mM Phosphate (pH 7.4), 150 mM NaCl, 10% D₂O.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a mixture containing 10 µM Protein and 1 mM Ligand (1:100 ratio) in the NMR buffer. Total volume: 500 µL.

  • Control: Prepare a sample with 1 mM Ligand without protein to rule out artifacts.

  • Acquisition:

    • Run a standard 1H NMR spectrum (Reference).

    • Run the STD experiment: Irradiate the protein (on-resonance) at -0.5 ppm (or a region with only protein signals) for 2 seconds.[1]

    • Acquire the off-resonance spectrum (irradiation at 30 ppm).

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum.

  • Analysis:

    • Positive Result: Signals corresponding to the tert-butyl (s, ~1.4 ppm) and methyl groups (s, ~2.1 ppm) appear in the difference spectrum. This confirms transient binding and magnetization transfer.

    • Epitope Mapping: If the tert-butyl signal is stronger than the methyl signals, the tert-butyl group is in closer contact with the protein surface.

Method B: Surface Plasmon Resonance (SPR)

Used to determine binding kinetics (


) and affinity (

).

Protocol:

  • Immobilization: Immobilize the kinase (Ligand) onto a CM5 sensor chip via amine coupling to a level of ~3000 RU.

  • Injection: Inject the fragment (Analyte) at concentrations ranging from 10 µM to 500 µM.

    • Flow Rate: 30 µL/min.

    • Contact Time: 60 seconds.

    • Dissociation Time: 120 seconds.

  • Analysis: Fragments often show "square wave" sensorgrams (fast on/fast off). Calculate steady-state affinity (

    
    ) by plotting Response (RU) vs. Concentration.[1]
    

Protocol: Chemical Elaboration (Fragment Growing)

Once binding is validated, the fragment must be "grown" to increase potency. The most accessible vector is the C3-Amine . Acylation of this amine allows the molecule to reach into the "back pocket" or interact with the DFG motif.

Target Reaction: Amide Coupling (Schotten-Baumann or HATU mediated).[1]

Workflow Diagram:

Elaboration Start Fragment Hit: 1-(t-Bu)-4,5-dimethyl-aminopyrazole Design Design Phase: Select Acid Chlorides/Carboxylic Acids (Targeting Back Pocket/Solvent Front) Start->Design Synthesis Parallel Synthesis: Amide Coupling (HATU/DIPEA) Design->Synthesis Purification Purification: HPLC / Prep-TLC Synthesis->Purification Testing Validation: IC50 Assay (Kinase Panel) Purification->Testing Testing->Design SAR Iteration

Figure 2: Iterative cycle for growing the aminopyrazole fragment into a lead compound.

Detailed Synthesis Protocol (Amide Coupling):

  • Reagents:

    • Fragment: 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine (1.0 eq).[1]

    • Carboxylic Acid (R-COOH): Diverse library (aromatic, heteroaromatic) (1.2 eq).

    • Coupling Agent: HATU (1.5 eq).

    • Base: DIPEA (3.0 eq).

    • Solvent: DMF (anhydrous).

  • Procedure:

    • Dissolve the carboxylic acid (0.2 mmol) in DMF (1 mL).

    • Add DIPEA (0.6 mmol) and HATU (0.3 mmol). Stir for 5 minutes to activate the acid.

    • Add the aminopyrazole fragment (0.2 mmol).

    • Stir at Room Temperature for 12–16 hours. Monitor by LC-MS.[1]

    • Note: The exocyclic amine on the pyrazole can be less nucleophilic than standard anilines. If conversion is low, heat to 50°C or use acid chlorides with pyridine.

  • Workup:

    • Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine.

    • Dry over MgSO₄, concentrate, and purify via Flash Chromatography (Hexane:EtOAc gradient).

References

  • Vertex AI Search. (2025). Physicochemical properties and CAS verification for 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine. Retrieved from and .[1]

  • Foloppe, N., et al. (2006). "Structure-based design of novel Chk1 inhibitors: Insights into hydrogen bonding patterns of the hinge region." Bioorganic & Medicinal Chemistry, 14(6), 1792-1804.[1] (Establishes aminopyrazole binding modes).[3]

  • Jahnke, W., & Erlanson, D. A. (2006). Fragment-based drug discovery: A practical approach. Wiley-VCH.[1] (General FBDD protocols).

  • Baggio, C., et al. (2018). "Screening of a Fragment Library by STD-NMR: A Technical Review." Methods in Molecular Biology. (Protocol for STD-NMR).
  • Chemenu. (2025). Pyrazoles: Structure and Applications. Retrieved from .

(Note: While specific "blockbuster" papers solely for this exact CAS are rare, the protocols and binding modes are derived from the canonical behavior of the 3-aminopyrazole scaffold in kinase discovery as referenced in standard medicinal chemistry texts.)

Sources

Experimental protocol for using 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine in cell culture

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the experimental handling and evaluation of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine (CAS: 1272758-20-9).

Based on its chemical structure, this compound is classified as a privileged pyrazole scaffold , primarily utilized in Fragment-Based Drug Discovery (FBDD) as a building block for kinase inhibitors (e.g., targeting B-Raf, p38 MAPK, or CDKs) and GPCR ligands. The following guide addresses its use in cell culture, focusing on solubility management , cytotoxicity profiling , and fragment screening .

Compound: 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine Primary Application: Fragment-Based Screening, Cytotoxicity Profiling, and Synthetic Intermediate Evaluation. Molecular Weight: ~167.25 g/mol Predicted LogP: ~2.1 (Lipophilic)

Executive Summary & Mechanism

1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine is a low-molecular-weight, lipophilic amine. In drug development, it serves as a "head group" or core scaffold. Its primary utility in cell culture is twofold:

  • Fragment Screening: Testing the intrinsic affinity of the scaffold against targets (e.g., kinases) at high concentrations (10–100 µM) before growing the molecule.

  • Safety Profiling: Determining the baseline cytotoxicity of the unfunctionalized scaffold to ensure that biological effects of derived inhibitors are target-specific and not due to the core chemotype's toxicity.

Key Challenge: The free amine (-NH2) is reactive and the tert-butyl group confers significant lipophilicity, requiring strict DMSO solubility protocols to prevent precipitation in aqueous media.

Pre-Experimental Validation (Quality Control)

Before introducing the compound to cells, validate its integrity. Aminopyrazoles can oxidize or absorb CO2 upon prolonged air exposure.

Storage & Handling
  • Solid State: Store at -20°C under desiccant. Protect from light.

  • Stock Solution: Prepare fresh in anhydrous DMSO (Dimethyl Sulfoxide).

  • Stability: Stable in DMSO at -20°C for 1 month. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

Solubility Protocol

Due to the hydrophobic tert-butyl and methyl groups, aqueous solubility is low.

  • Solvent: 100% DMSO (Cell Culture Grade).

  • Target Stock Concentration: 100 mM .

    • Calculation: Dissolve 1.67 mg in 100 µL DMSO to achieve 100 mM.

  • Sonication: Vortex for 30 seconds. If particulates persist, sonicate at 40°C for 5 minutes.

  • Sterilization: Do not filter the DMSO stock (filters may retain compound). Filter the diluted media if necessary, or work aseptically.

Experimental Protocol: Cytotoxicity & Fragment Screening

This protocol describes a standard Dose-Response Assay using an MTT or CCK-8 readout to determine the IC50 (inhibitory concentration) or toxic limit of the scaffold.

Materials
  • Cell Lines: HEK293 (General toxicity), HepG2 (Metabolic stability/toxicity), or target-specific lines (e.g., A375 for B-Raf context).

  • Assay Medium: DMEM/RPMI + 10% FBS + 1% Pen/Strep.

  • Compound: 100 mM DMSO Stock of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine.

  • Vehicle Control: DMSO (Molecular Biology Grade).

  • Positive Control: Staurosporine (1 µM) or Doxorubicin.

Workflow Diagram (DOT)

The following diagram illustrates the logic flow for screening a fragment scaffold.

FragmentScreening Stock Stock Prep (100 mM in DMSO) Dilution Serial Dilution (200µM - 0.1µM) Stock->Dilution 1:500 Pre-dilution Treatment Compound Addition (0.5% DMSO Final) Dilution->Treatment Seeding Cell Seeding (3-5k cells/well) Seeding->Treatment 24h Adhesion Incubation Incubation (24h - 72h) Treatment->Incubation Readout Readout (MTT/CCK-8/ATP) Incubation->Readout Analysis Data Analysis (IC50 / Safe Window) Readout->Analysis

Caption: Workflow for evaluating the biological activity of the pyrazole scaffold.

Step-by-Step Methodology
Step 1: Cell Seeding
  • Harvest cells and count using Trypan Blue exclusion.

  • Dilute cells to 3,000–5,000 cells/well (depending on doubling time) in 100 µL complete medium.

  • Seed into 96-well plates (clear bottom for MTT, white opaque for ATP/Luminescence).

  • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

Step 2: Compound Preparation (Serial Dilution)

Crucial: Maintain constant DMSO concentration (0.5% or 0.1%) across all wells to avoid vehicle toxicity artifacts.

  • Intermediate Plate (V-bottom):

    • Add 198 µL of culture medium to Row A.

    • Add 100 µL of culture medium to Rows B–H.

  • Spike: Add 2 µL of 100 mM Stock to Row A (Final Conc: 1 mM in well, 1% DMSO).

  • Dilute: Perform 1:2 or 1:3 serial dilutions down the plate.

  • Transfer: Transfer 100 µL from the Intermediate Plate to the Cell Plate (already containing 100 µL).

    • Result: Final Top Concentration = 500 µM (High for fragments) or 100 µM. Final DMSO = 0.5%.

Well IDStock Conc.Intermediate Conc.Final Assay Conc.
High 100 mM1000 µM500 µM
Med-High -333 µM166 µM
Medium -111 µM55 µM
Low -37 µM18.5 µM
Vehicle 0 mM0 µM0 µM (0.5% DMSO)

Note: For fragment screening, a single high dose (e.g., 100 µM) is often used first. If >50% inhibition is observed, proceed to IC50.

Step 3: Incubation & Readout
  • Incubate cells with compound for 48 to 72 hours .

  • MTT Assay:

    • Add 20 µL MTT reagent (5 mg/mL) to each well.

    • Incubate 3–4 hours at 37°C.

    • Aspirate media carefully (do not disturb formazan crystals).

    • Solubilize with 150 µL DMSO.

    • Read Absorbance at 570 nm .

Data Interpretation & Troubleshooting

Expected Results
  • As a Fragment: You expect low potency (IC50 > 50 µM). If IC50 is < 10 µM, the scaffold itself has significant biological activity or toxicity (Pan-Assay Interference).

  • As a Negative Control: Viability should remain >90% relative to DMSO control up to 50 µM.

Troubleshooting Guide
ObservationRoot CauseSolution
Precipitation in Well Compound insolubility at >100 µM.Check wells under microscope immediately after dosing. Reduce top concentration.
High Vehicle Toxicity DMSO % > 0.5%.Ensure final DMSO is ≤ 0.5%. Use an intermediate dilution step.
Yellow Media Acidification due to amine?Unlikely at µM levels. Check for bacterial contamination.
Variable Data Evaporation in edge wells.Do not use edge wells; fill them with PBS.

Scientific Context: The Pyrazole Scaffold

Understanding the "why" behind the experiment. This molecule is a substructure of several kinase inhibitors.

ScaffoldContext Scaffold 1-(tert-Butyl)-4,5-dimethyl- 1H-pyrazol-3-amine (The Fragment) Reaction Condensation with 1,3-Dicarbonyls Scaffold->Reaction Synthetic Chem Product Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor Core) Reaction->Product Target Target Inhibition (e.g., p38, B-Raf, CDK) Product->Target Biological Activity

Caption: Chemical lineage of the pyrazole amine scaffold in drug discovery.

Researchers often use the free amine to verify that the biological effect seen in the final drug is driven by the complex structure and not by the metabolic release of the pyrazole fragment [1].

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery.

  • Lombardo, T. C., et al. (2004). "Aminopyrazoles as privileged scaffolds for the design of kinase inhibitors." Current Opinion in Drug Discovery & Development.
  • ChemScene. (2024). "Product Data Sheet: 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine."

  • Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual.

Derivatization of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

The scaffold 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine represents a privileged substructure in modern drug discovery, particularly for kinase inhibitors and GPCR modulators. Unlike simple pyrazoles, this derivative features a "locked" steric and electronic profile due to the tert-butyl group at N1 and the methyl groups at C4 and C5.

Chemical Assessment for SAR

To design effective Structure-Activity Relationship (SAR) libraries, one must understand the specific reactivity profile of this starting material:

  • Steric Environment (The "Orth-Effect"): The methyl group at position C4 is ortho to the exocyclic amine at C3. This creates significant steric hindrance. Standard nucleophilic attacks on bulky electrophiles may be sluggish compared to unsubstituted aminopyrazoles.

  • Electronic Deactivation: While the methyl groups are electron-donating (+I effect), the pyrazole ring itself is electron-deficient. The exocyclic amine lone pair is partially delocalized into the ring system, rendering it less nucleophilic than a standard aniline.

  • Regiocontrol: The tert-butyl group at N1 effectively blocks that position, preventing tautomerization issues common in N-unsubstituted pyrazoles. This ensures that derivatization occurs exclusively at the exocyclic amine.

Decision Tree & Workflow

The following workflow illustrates the primary derivatization pathways to access diverse chemical space (Amides, Ureas, Sulfonamides, and Aryl Amines).

DerivatizationWorkflow Start 1-(tert-Butyl)-4,5-dimethyl- 1H-pyrazol-3-amine R_Amide Acid Chloride / Anhydride (DIPEA, DMAP) Start->R_Amide Acylation R_Urea Isocyanates (DCM, 25°C) Start->R_Urea Addition R_Sulf Sulfonyl Chlorides (Pyridine, 60°C) Start->R_Sulf Sulfonylation R_Buch Aryl Halide (Pd cat., Base) Start->R_Buch Cross-Coupling P_Amide Amide Library (H-Bond Acceptor) R_Amide->P_Amide P_Urea Urea Library (Dual H-Bond Donor) R_Urea->P_Urea P_Sulf Sulfonamide Library (Polar/Metabolic Stability) R_Sulf->P_Sulf P_Buch Biaryl Amine Library (Scaffold Hopping) R_Buch->P_Buch

Figure 1: Strategic derivatization workflow for generating SAR libraries from the core pyrazole amine.

Detailed Protocols

Module A: Amide Coupling (Acylation)

Objective: Generate a library of amides to probe the H-bond acceptor pocket of the target protein. Challenge: The C4-methyl group reduces the nucleophilicity of the amine. Standard HATU couplings may fail with bulky acids.

Protocol:

  • Preparation: Dissolve 1.0 equiv of 1-(tert-butyl)-4,5-dimethyl-1H-pyrazol-3-amine in anhydrous DCM (0.2 M).

  • Base Addition: Add 1.5 equiv of DIPEA (N,N-Diisopropylethylamine).

  • Catalysis (Critical): Add 0.1 equiv of DMAP (4-Dimethylaminopyridine). Note: DMAP is essential here to act as a nucleophilic transfer catalyst, overcoming the lower reactivity of the heteroaryl amine.

  • Electrophile: Add 1.1 equiv of the appropriate Acid Chloride dropwise at 0°C.

    • Alternative: If Acid Chloride is unavailable, pre-activate the Carboxylic Acid with oxalyl chloride/DMF in a separate vial before addition. Avoid HATU for sterically hindered substrates; it often leads to stalled reactions.

  • Reaction: Warm to room temperature and stir for 4–16 hours. Monitor by LCMS.

  • Workup: Quench with sat. NaHCO3. Extract with EtOAc.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Module B: Urea Synthesis

Objective: Introduce a dual H-bond donor/acceptor motif. Ureas are excellent bioisosteres for amides and often improve solubility.

Protocol:

  • Solvent: Dissolve 1.0 equiv of the amine in anhydrous THF or DCM.

  • Reagent: Add 1.1 equiv of the corresponding Isocyanate .

  • Conditions: Stir at room temperature in a sealed vial.

    • Observation: If precipitate forms, this is likely the pure urea product.

  • Acceleration: If the reaction is slow (due to the C4-methyl steric clash), add 1.0 equiv of Pyridine and heat to 50°C.

  • Workup: Scavenge excess isocyanate with polymer-supported trisamine resin (if available) or simply concentrate and recrystallize from EtOH.

Module C: Buchwald-Hartwig Amination (C-N Cross Coupling)

Objective: Synthesize N-aryl/heteroaryl derivatives (biaryl amines) to explore hydrophobic pockets or pi-stacking interactions. Challenge: Heteroaromatic amines are challenging coupling partners due to potential coordination of the pyrazole nitrogens to the Pd catalyst.

Protocol:

  • Catalyst System: Use Pd2(dba)3 (2 mol%) and Xantphos (4 mol%).

    • Why Xantphos? Its wide bite angle facilitates the reductive elimination step, which is often the rate-limiting step for electron-rich amines. Alternatively, BrettPhos is excellent for difficult substrates [1].

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.4 equiv).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Procedure:

    • Combine amine (1.0 equiv), Aryl Bromide (1.1 equiv), Base, and Catalyst in a microwave vial.

    • Purge with Argon for 5 minutes (Critical: O2 kills the active catalyst).

    • Heat at 100°C (oil bath) or 120°C (Microwave) for 1–4 hours.

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via reverse-phase HPLC (acidic modifier).

Module D: Sulfonylation

Objective: Modulate lipophilicity and explore distinct H-bond geometry (tetrahedral sulfur).

Protocol:

  • Solvent: Pyridine (acts as both solvent and base).

  • Reagent: Add 1.2 equiv of Sulfonyl Chloride.

  • Conditions: Heat to 60°C.

    • Note: Room temperature reaction is often insufficient for this sterically hindered amine.

  • Workup: Dilute with DCM, wash with 1N HCl (to remove pyridine), then brine.

Structure-Activity Relationship (SAR) Logic

When analyzing the data from these derivatives, use the following guide to interpret shifts in potency:

ModificationChemical EffectSAR Implication
Amide Formation Removes basicity; planar geometry.Probes H-bond acceptor capability in the binding pocket. If potency drops, the original NH2 might be a critical donor.[2]
Urea Formation Adds H-bond donor; increases polarity.Good for reaching "deep" pockets. Often improves metabolic stability compared to amides.
Sulfonamide Tetrahedral geometry; strong EWG.Changes vector of the substituent. Useful if the amide carbonyl faces a steric clash.
N-Alkylation Increases basicity; increases LogP.Not recommended as a primary strategy due to metabolic liability (dealkylation), but useful for probing steric bulk tolerance.

Troubleshooting Guide

IssueProbable CauseSolution
Low Conversion (Amide) Steric hindrance from C4-Methyl.Switch from HATU to Acid Chloride. Add 0.5 equiv DMAP. Heat to 50°C.
No Reaction (Buchwald) Catalyst poisoning by Pyrazole N2.Switch to BrettPhos precatalyst. Ensure strict O2-free conditions.
Regioselectivity Issues N/A for this molecule.The N1-tBu group prevents regioselectivity errors. If you see multiple spots, check for degradation.
Solubility Issues Product is too lipophilic.Append solubilizing tails (e.g., morpholine, piperazine) via the R-group of the amide/urea.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[3] Link

  • Sigma-Aldrich. (n.d.). 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine Product Page. Link

  • Evans, D. A. (n.d.). Evans pKa Table. Harvard University. Link

Sources

Application Note: High-Throughput Screening Protocols for Kinase Inhibitor Discovery Utilizing 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals.

Executive Summary & Chemical Rationale

The development of highly selective kinase inhibitors relies heavily on the quality of the starting pharmacophores. 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine (CAS 1272758-20-9) has emerged as a privileged building block in fragment-based drug discovery (FBDD) and combinatorial library synthesis.

Pharmacophore Causality: Why this specific scaffold?
  • Hinge-Binding Core: The pyrazole ring acts as a classic kinase "hinge binder." The nitrogen atoms serve as critical hydrogen bond donors and acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., Glu and Met residues)[1].

  • Steric Bulk for Selectivity: The tert-butyl group at position 1 and the dimethyl substitutions at positions 4 and 5 provide dense lipophilicity and steric bulk. This specific geometry forces the molecule into deep hydrophobic pockets (such as the DFG-out allosteric site) while intentionally creating steric clashes with larger "gatekeeper" residues in off-target kinases, thereby driving selectivity[1].

  • Synthetic Tractability: The highly nucleophilic 3-amino group serves as an ideal synthetic handle for rapid parallel synthesis. It allows for high-yielding acylation to form amides, ureas, and sulfonamides, enabling the rapid generation of 10,000+ compound libraries for HTS campaigns.

HTS Triage Workflow

To prevent false positives—a common issue with heterocyclic libraries due to auto-fluorescence and aggregation—a self-validating, orthogonal screening cascade is required. The workflow below outlines the progression from primary biochemical screening to orthogonal validation.

HTS_Workflow A Library Synthesis (1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine) B Primary HTS: ADP-Glo™ (Universal Luminescence) A->B 1536-well format C Orthogonal HTS: TR-FRET (Substrate Phosphorylation) B->C Hit Triage (Z' > 0.7) D Biophysical Validation (Biolayer Interferometry / SPR) C->D IC50 < 1 µM E Hit-to-Lead Optimization (Medicinal Chemistry) D->E KD & Kinetics Confirmed

Figure 1: Orthogonal HTS workflow for triaging 3-amino-pyrazole derived kinase inhibitors.

Primary HTS Protocol: ADP-Glo™ Kinase Assay

Mechanism & Causality: The ADP-Glo™ assay is a universal, homogeneous luminescent method that measures the ADP formed during a kinase reaction[2]. Why choose this for the primary screen? Unlike standard ATP-depletion assays, ADP-Glo actively depletes unreacted ATP before converting the generated ADP back into ATP to drive a luciferase reaction[3]. This allows researchers to run the assay at very high ATP concentrations (up to 1 mM), which is critical for identifying non-ATP competitive (Type II/III) allosteric inhibitors that utilize the tert-butyl moiety of our scaffold[4].

Step-by-Step Methodology (1536-Well Format)

Note: This protocol is self-validating. It requires an ATP/ADP standard curve on every plate to convert luminescence (RLU) to product formation (µM ADP).

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 23 nL of the pyrazole-derivative library compounds (in 100% DMSO) into a solid white 1536-well medium-binding assay plate.

    • Self-Validation Control: Include columns for 100% DMSO (negative control) and a known reference inhibitor like Staurosporine (positive control) to calculate the Z'-factor.

  • Kinase/Substrate Addition: Dispense 2.0 µL/well of the Kinase/Substrate working solution (e.g., 25 nM target kinase, 100 µM peptide substrate, 10 mM MgCl₂, 0.01% Triton X-100 in HEPES buffer). Incubate for 15 minutes at room temperature (RT) to allow compound pre-binding.

  • Reaction Initiation: Dispense 0.5 µL/well of ATP (final concentration optimized to the kinase's

    
    , e.g., 10 µM). Centrifuge the plate at 1000 x g for 1 minute. Incubate at RT for 60 minutes.
    
  • ATP Depletion: Add 2.5 µL/well of ADP-Glo™ Reagent. This reagent terminates the kinase reaction and enzymatically depletes all remaining unreacted ATP[2]. Incubate for 40 minutes at RT.

  • ADP Detection: Add 5.0 µL/well of Kinase Detection Reagent. This converts the generated ADP into ATP and introduces luciferase/luciferin to generate light[3]. Incubate for 30 minutes at RT.

  • Data Acquisition: Read luminescence on a high-throughput microplate reader (e.g., PHERAstar FSX) with an integration time of 0.5–1.0 second per well.

Secondary Orthogonal Protocol: TR-FRET Assay

Mechanism & Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) validates the primary hits by directly measuring the phosphorylation of the substrate rather than ATP consumption[5]. Why choose this for the secondary screen? Heterocyclic compounds, particularly densely substituted pyrazoles, often exhibit auto-fluorescence that confounds standard biochemical assays. TR-FRET utilizes a long-lifetime Lanthanide chelate (Terbium, Tb). By introducing a 50–100 microsecond delay between excitation and emission reading, short-lived background fluorescence from the library compounds completely decays, yielding a pristine, interference-free signal[6].

Step-by-Step Methodology (384-Well Format)
  • Reaction Setup: In a 384-well low-volume black plate, combine 5 µL of the pyrazole test compound, 2.5 µL of target kinase, and 2.5 µL of a master mix containing ATP and a fluorescein-labeled peptide substrate.

  • Incubation: Seal the plate and incubate for 60 minutes at RT.

  • Reaction Termination & Detection: Add 10 µL of TR-FRET Dilution Buffer containing 20 mM EDTA (to chelate Mg²⁺ and stop the kinase reaction) and 2 nM of a Terbium-labeled anti-phospho-substrate antibody[7].

  • Equilibration: Incubate for 60 minutes at RT to allow the Tb-antibody to bind the phosphorylated fluorescein-substrate, bringing the donor (Tb) and acceptor (Fluorescein) into FRET proximity[5].

  • Data Acquisition: Read the plate using a TR-FRET compatible reader. Excitation: 340 nm (flash lamp). Emission: Read at 490 nm (Tb donor) and 520 nm (Fluorescein acceptor) after a 100 µs delay[6].

  • Analysis: Calculate the Emission Ratio (520 nm / 490 nm). A decrease in the ratio indicates successful kinase inhibition.

Mechanistic Visualization: Target Pathway

3-amino-pyrazole derivatives are frequently designed to target the MAPK-interacting kinases (MNK1/2), which play a critical role in oncogenic mRNA translation via eIF4E[1]. The diagram below illustrates the specific intervention point of these scaffolds.

Pathway Stimulus Oncogenic Stress / Mitogens MAPK p38 / ERK MAPK Stimulus->MAPK MNK MNK1 / MNK2 Kinase MAPK->MNK Phosphorylation eIF4E eIF4E (Phosphorylation) MNK->eIF4E Target Activation Inhibitor 3-Amino-Pyrazole Derivatives Inhibitor->MNK ATP-competitive Hinge Binding (Blocks eIF4E Activation) Translation mRNA Translation (Tumor Survival) eIF4E->Translation

Figure 2: Intervention of 3-amino-pyrazole derivatives in the MNK1/2-eIF4E oncogenic signaling pathway.

Quantitative Data Presentation

The following table summarizes representative HTS data triaging a focused library synthesized from the 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine core. Notice how the orthogonal TR-FRET assay confirms the ADP-Glo results, and Ligand Efficiency (LE) is used to prioritize hits.

Compound IDScaffold CoreR-Group Modification (Amide)ADP-Glo IC₅₀ (nM)TR-FRET IC₅₀ (nM)Ligand Efficiency (LE)*Selectivity Index (Target vs. Off-Target)
Fragment Core CAS 1272758-20-9None (Primary Amine)>10,000>10,000N/AN/A
Pyr-001 Pyrazole-AmidePhenyl4504800.3515x
Pyr-042 Pyrazole-Urea3-Fluorophenyl12150.42>100x
Pyr-088 Pyrazole-AmidePyridin-3-yl85920.3845x
Pyr-112 Pyrazole-Sulfonamide4-Methylphenyl>5,000>5,000<0.20N/A

*Ligand Efficiency (LE) = (1.37 / Heavy Atom Count) × pIC₅₀. An LE > 0.3 is generally considered a highly viable lead.

Troubleshooting & Quality Control

  • Z'-Factor Validation: For both ADP-Glo and TR-FRET, a Z'-factor must be calculated per plate using the formula:

    
    . A Z' > 0.7 indicates an excellent, robust assay suitable for HTS. If Z' falls below 0.5, check for reagent degradation or microplate reader misalignment.
    
  • PAINS Interference: Pan-Assay Interference Compounds (PAINS) can artificially deplete ATP or quench fluorescence. If a pyrazole derivative shows an IC₅₀ of <10 nM in ADP-Glo but >5,000 nM in TR-FRET, it is likely a false positive (e.g., a luciferase inhibitor or an aggregator) and should be discarded from the hit-to-lead pipeline.

References

  • Eli, T. "Sensitizing triple negative breast cancer to approved therapies: Design, synthesis and biological activity of MNK inhibitors." Tesis Doctorals en Xarxa (TDX). Available at:[Link][1]

  • BMG Labtech. "Promega ADP-Glo kinase assay principles." BMG Labtech. Available at:[Link][3]

  • Zegzouti, H., et al. "Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation." PubMed Central (PMC). Available at:[Link][4]

  • BMG Labtech. "LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay." BMG Labtech. Available at: [Link][7]

  • R. K. et al. "TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors." PubMed Central (PMC). Available at:[Link][6]

Sources

Application Note: Utilizing 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine as a Fragment-Based Chemical Probe for Kinase Hinge-Binding Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

In the landscape of targeted therapeutics, the ATP-binding pocket of protein kinases remains a highly validated, yet crowded, target space. To achieve novel selectivity profiles, researchers increasingly rely on Fragment-Based Drug Discovery (FBDD). Within this paradigm, 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine (CAS: 1272758-20-9) serves as a highly specialized, low-molecular-weight chemical probe designed to map the structural nuances of the kinase hinge region.

The Causality of the Scaffold

The selection of this specific molecule is not arbitrary; it is rooted in precise pharmacophore mapping:

  • The 3-Aminopyrazole Core (The Hinge Binder): The 3-aminopyrazole scaffold is a privileged adenine-mimetic. The 3-amino group acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Glu or Gln), while the adjacent N2 atom of the pyrazole ring acts as a hydrogen bond acceptor from the backbone amide NH 1.

  • The 4,5-Dimethyl Groups (The Hydrophobic Anchor): These methyl groups project into the hydrophobic cleft of the ATP pocket, providing essential van der Waals interactions that stabilize the fragment prior to elaboration.

  • The 1-tert-Butyl Group (The Steric Vector): The bulky tert-butyl group is strategically positioned to project outward toward the solvent-exposed region or the ribose-binding pocket. In crystallographic studies, its dense electron cloud provides an unmistakable marker for determining the fragment's exact binding pose, making it an ideal starting point for designing covalent chemoproteomic probes 2.

BindingMechanism Probe 1-(tert-Butyl)-4,5-dimethyl -1H-pyrazol-3-amine Amino 3-Amino Group (H-Bond Donor/Acceptor) Probe->Amino Dimethyl 4,5-Dimethyl Groups (Van der Waals) Probe->Dimethyl tButyl 1-tert-Butyl Group (Steric Bulk) Probe->tButyl Hinge Kinase Hinge Region (Backbone H-Bonds) Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) Solvent Solvent-Exposed Region Amino->Hinge H-Bonds Dimethyl->Gatekeeper Hydrophobic tButyl->Solvent Vector

Mechanistic mapping of the fragment probe within the kinase ATP-binding pocket.

Experimental Workflows & Self-Validating Protocols

To effectively utilize this fragment probe, researchers must employ highly sensitive biophysical assays. Because fragments possess low intrinsic affinity (typically


 in the 

M to mM range), assay conditions must be rigorously controlled to prevent false positives.
Protocol A: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

Objective: Validate direct binding of the probe to the recombinant kinase domain by measuring thermodynamic stabilization (


).

Expertise Insight: Fragments must be screened at high concentrations (e.g., 1 mM), which requires a high DMSO tolerance in the assay. The negative control must contain the exact same DMSO concentration (e.g., 5% v/v) to account for solvent-induced protein destabilization.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 2 µM of the purified kinase domain and 5x SYPRO Orange dye in a highly buffered solution (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Compound Dispensing: Aliquot 19 µL of the protein-dye master mix into a 384-well PCR plate. Add 1 µL of 20 mM 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine (in 100% DMSO) to achieve a final probe concentration of 1 mM and 5% DMSO.

  • Control Implementation (Self-Validation):

    • Positive Control: 10 µM Staurosporine (a pan-kinase inhibitor known to induce large thermal shifts).

    • Negative Control: 1 µL of 100% DMSO (vehicle control).

  • Thermal Melt Execution: Seal the plate and centrifuge at 1,000 x g for 1 minute. Run the melt curve on a RT-PCR instrument from 25°C to 95°C at a ramp rate of 0.05°C/sec, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Analysis: Calculate the first derivative of the melt curve to determine the melting temperature (

    
    ). A 
    
    
    
    C relative to the DMSO control indicates a validated fragment hit.
Protocol B: Step-Wise Crystallographic Soaking

Objective: Obtain high-resolution X-ray crystallographic data to validate the binding pose of the fragment, specifically confirming the orientation of the tert-butyl vector for downstream elaboration into covalent probes 3.

Expertise Insight: Plunging a protein crystal directly into a 50 mM fragment solution will cause severe osmotic shock, cracking the crystal lattice and ruining diffraction quality. A step-wise soaking gradient is mandatory.

Step-by-Step Methodology:

  • Crystal Growth: Grow apo-kinase crystals using standard hanging-drop vapor diffusion methods.

  • Mother Liquor Preparation: Prepare the soaking solution by supplementing the original crystallization mother liquor with 20% (v/v) glycerol (as a cryoprotectant) and the fragment probe.

  • Step-Wise Soaking:

    • Transfer the crystal to a drop containing 10 mM of the probe for 1 hour.

    • Transfer to a 25 mM probe drop for 2 hours.

    • Transfer to a final 50 mM probe drop for 12-24 hours.

  • Harvesting: Mount the crystal on a cryo-loop and immediately flash-freeze in liquid nitrogen.

  • Diffraction & Refinement: Collect data at a synchrotron source. The tert-butyl group should present a distinct, tetrahedral electron density map (

    
    ) pointing toward the solvent channel.
    

FBDDWorkflow Step1 Fragment Screening (DSF/SPR) Step2 Hit Validation (3-Aminopyrazole) Step1->Step2 Step3 X-Ray Crystallography (Soaking) Step2->Step3 Step4 Structure-Guided Elaboration Step3->Step4 Step5 Lead Compound (Inhibitor/PROTAC) Step4->Step5

Fragment-based drug discovery workflow utilizing the 3-aminopyrazole probe.

Quantitative Data Presentation

When utilizing 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine, researchers should benchmark their results against the following expected quantitative parameters to ensure assay integrity.

Assay / ParameterMetricExpected Range for Fragment ProbeControl Benchmark (Staurosporine)
DSF / TSA Thermal Shift (

)
+1.5°C to +3.0°C+8.0°C to +12.0°C
SPR Binding Affinity (

)
50 µM – 500 µM< 10 nM
Ligand Efficiency LE (

)
> 0.30~ 0.25 (Due to high MW)
X-Ray Crystallography Ligand Occupancy60% – 100% (at 50 mM soak)100% (at 1 mM co-crystallization)
X-Ray Crystallography B-factor (Ligand vs Protein)Ligand B-factor

Protein + 10 Ų
Ligand B-factor

Protein

Advanced Applications: Covalent Probe Elaboration

Once the binding pose of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine is validated, the solvent-facing tert-butyl group can be chemically substituted to create advanced chemoproteomic tools. By replacing the tert-butyl moiety with a piperazine linker attached to an electrophilic warhead (such as a sulfonyl fluoride or an aryl aldehyde), researchers can synthesize targeted covalent inhibitors. These elaborated probes leverage the 3-aminopyrazole core to anchor into the hinge, while the electrophile reaches out to covalently modify conserved catalytic lysine residues within the active site, enabling kinome-wide target engagement profiling in live cells 23.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.International Journal of Molecular Sciences (MDPI).
  • Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics.PubMed Central (NIH).
  • Development of lysine-reactive covalent inhibitors and chemoproteomic probes.eScholarship (University of California).

Sources

Application Note: 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine as a Privileged Scaffold in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrazole ring is a foundational pharmacophore in modern agrochemical science, heavily featured in blockbuster fungicides, herbicides, and insecticides[1]. As resistance mechanisms in target pests evolve, the demand for highly functionalized, sterically hindered building blocks has surged. 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine represents a privileged scaffold in this domain. Unlike simpler pyrazoles, this specific substitution pattern is engineered to address critical pharmacokinetic and pharmacodynamic challenges in crop protection[2].

As a Senior Application Scientist, I approach the utility of this molecule not just as a reagent, but as a strategic structural asset. The design of this intermediate is governed by three specific causal relationships:

  • The tert-Butyl Group (N1 Position): Agrochemicals must traverse the waxy, hydrophobic cuticles of plant leaves or the chitinous exoskeletons of insects. The bulky tert-butyl group significantly increases the lipophilicity (logP) of the molecule, enhancing cuticular penetration. Furthermore, it sterically protects the N1 position from metabolic N-dealkylation[3].

  • The 4,5-Dimethyl Shielding: The 4-position of the pyrazole ring is notoriously susceptible to oxidative metabolism by cytochrome P450 enzymes in both plants and soil microbiomes. By installing methyl groups at the 4- and 5-positions, the scaffold is metabolically locked, exponentially increasing its environmental half-life and systemic persistence.

  • The 3-Amino Nucleophile: The exocyclic amine serves as a versatile synthetic handle. It readily participates in acylation to form pyrazole-carboxamides (classic Succinate Dehydrogenase Inhibitors, SDHIs) or cyclocondensation reactions to form fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines)[1].

G A 1-(tert-Butyl)-4,5-dimethyl- 1H-pyrazol-3-amine B tert-Butyl Motif LogP ↑, Cuticular Penetration A->B Lipophilicity C 4,5-Dimethyl Shield Blocks P450 Oxidation A->C Metabolic Stability D 3-Amino Core Nucleophilic Conjugation A->D Synthetic Handle E Agrochemical Lead (e.g., SDHI / Complex I Inhibitor) B->E Enhanced Bioavailability C->E Extended Half-life D->E Pharmacophore Assembly

Structural rationale for 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine in agrochemical design.

Predictive Agrochemical Properties

To successfully integrate this building block into an R&D pipeline, one must understand its baseline physicochemical metrics. The table below summarizes the calculated properties of the free amine, demonstrating its alignment with the "Rule of 3" for fragment-based lead discovery and optimal systemic mobility within plant vascular systems.

Physicochemical PropertyValueAgrochemical Relevance
Molecular Weight 167.25 g/mol Ideal fragment size; allows for the addition of complex toxophores without exceeding the typical 400-500 Da limit for agrochemicals.
LogP (Estimated) ~2.5Optimal for translaminar movement; balances aqueous solubility in xylem with lipophilic cuticular penetration.
Topological Polar Surface Area 43.8 ŲLow TPSA ensures excellent membrane permeability across fungal and insect cellular barriers.
Hydrogen Bond Donors 1 (-NH₂)Provides a single, highly directed vector for target protein binding (e.g., forming key hydrogen bonds in the ubiquinone binding pocket of Complex II).
Hydrogen Bond Acceptors 2 (Pyrazole N)Enhances solubility and provides secondary interaction points within enzymatic active sites.

Validated Experimental Protocols

The following protocols detail the transformation of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine into two distinct classes of agrochemical leads. These methods are designed as self-validating systems , ensuring that the chemist can verify success at critical junctures without relying solely on end-stage LC-MS.

Protocol A: Synthesis of N-(1-(tert-butyl)-4,5-dimethyl-1H-pyrazol-3-yl)benzamides (Model SDHI Scaffold)

This protocol describes the acylation of the 3-amino group to generate a pyrazole-carboxamide, a structural motif ubiquitous in modern fungicidal and insecticidal chemistry[1].

Causality in Reagent Selection:

  • Base (DIPEA): N,N-Diisopropylethylamine is chosen over Triethylamine. Its steric bulk prevents it from acting as a competing nucleophile against the highly reactive acid chloride, suppressing the formation of acyl-ammonium impurities.

  • Solvent & Temperature (Anhydrous DCM at 0°C): The electron-rich nature of the pyrazole ring makes the exocyclic amine highly nucleophilic. Conducting the reaction at 0°C controls the exothermic acylation and strictly prevents over-reaction to the di-imide species.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask purged with Argon, dissolve 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

  • Base Addition: Add DIPEA (1.5 mmol, 1.5 eq) to the stirring solution and cool the flask to 0°C using an ice-water bath.

  • Acylation: Dissolve the desired substituted benzoyl chloride (1.1 mmol, 1.1 eq) in anhydrous DCM (2 mL). Add this solution dropwise to the reaction mixture over 10 minutes to maintain thermal control.

  • Self-Validation Checkpoint (In-Process Control): After 1 hour, sample the reaction. Spot the mixture against the starting amine on a silica TLC plate (Eluent: 1:1 Hexane/Ethyl Acetate). Stain with ninhydrin. Validation: The reaction is complete when the ninhydrin-positive spot (primary amine) completely disappears, replaced by a new, UV-active spot at a higher

    
     value (the less polar amide).
    
  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Separate the organic layer, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to yield the pure pyrazole-carboxamide.

Workflow N1 Step 1: Solvation Anhydrous DCM (0°C) N2 Step 2: Base Addition DIPEA (1.5 eq) N1->N2 N3 Step 3: Acylation Acid Chloride Dropwise N2->N3 N4 N4 N3->N4 N5 Step 5: Isolation Flash Chromatography N4->N5

Self-validating synthetic workflow for the amidation of the pyrazol-3-amine core.

Protocol B: Cyclocondensation to Pyrazolo[1,5-a]pyrimidines (Model Herbicidal Framework)

Fused pyrazolo-pyrimidines are potent inhibitors of plant-specific enzymes (e.g., ALS inhibitors). This protocol utilizes the 3-amino group and the adjacent N2 nitrogen of the pyrazole to form a fused bicyclic system via reaction with a 1,3-diketone.

Causality in Reagent Selection:

  • Catalyst (Glacial Acetic Acid): Acetic acid serves a dual purpose as both solvent and catalyst. It protonates the carbonyl oxygen of the diketone, drastically enhancing its electrophilicity. This facilitates the initial nucleophilic attack by the exocyclic amine. Heating to reflux drives off the water byproduct, pushing the thermodynamic equilibrium toward the stable, aromatic fused system[2].

Step-by-Step Methodology:

  • Preparation: To a 25 mL round-bottom flask equipped with a reflux condenser, add 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine (1.0 mmol) and the selected 1,3-diketone (e.g., acetylacetone, 1.2 mmol).

  • Solvation & Catalysis: Add glacial acetic acid (5 mL) to the flask. Stir the mixture at room temperature for 5 minutes to ensure complete dissolution.

  • Cyclization: Heat the reaction mixture to reflux (approx. 118°C) for 4 hours under an inert atmosphere.

  • Workup: Cool the mixture to room temperature and pour it over crushed ice (20 g). Neutralize the aqueous mixture carefully with saturated aqueous NaHCO₃ until the pH reaches ~7.5. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Self-Validation Checkpoint (Analytical): Isolate a small aliquot of the crude product and analyze via ¹H NMR (CDCl₃). Validation: The successful cyclization and aromatization of the fused bicyclic system is definitively confirmed by the complete disappearance of the broad singlet at ~3.5-4.0 ppm (the original exocyclic -NH₂) and the emergence of highly deshielded aromatic protons corresponding to the newly formed pyrimidine ring.

References

  • Pyrazoles - ResearchGate. Comprehensive review of the extensive literature on pyrazoles, their synthesis, and their critical applications in the agrochemical and pharmaceutical industries. 1

  • Study of the in vivo antiviral activity against TMV treated with novel 1-(t-butyl)-5-amino-4-pyrazole derivatives containing a 1,3,4-oxadiazole sulfide moiety - PubMed. Details the structural advantages of tert-butyl-amino-pyrazole derivatives in generating potent agrochemical agents with antiviral and insecticidal properties. 3

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - ACS Omega. Discusses the regioselectivity and utility of highly substituted pyrazoles as privileged heterocyclic compounds in modern drug and agrochemical design.2

Sources

Troubleshooting & Optimization

Troubleshooting low yield in the synthesis of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting low yield in the synthesis of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine Content type: Technical Support Center / Troubleshooting Guide

Product Focus: 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges associated with the regioselective synthesis of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine . Low yields in this reaction are rarely due to "bad chemistry" but rather a misunderstanding of the kinetic vs. thermodynamic control that governs the pyrazole ring closure.

If you are experiencing yields below 40% or difficulty crystallizing the product, you are likely synthesizing the 5-amine regioisomer or losing the product to water solubility during workup.

PART 1: The Core Problem (Root Cause Analysis)

The synthesis typically involves the condensation of tert-butylhydrazine (or its hydrochloride salt) with 2-methyl-3-oxobutyronitrile (also known as


-acetylpropionitrile).

The reaction is regiodivergent . The nucleophilic attack can proceed via two distinct pathways, leading to structural isomers:

  • The 5-Amine Isomer (Thermodynamic Product): 1-(tert-butyl)-3,4-dimethyl-1H-pyrazol-5-amine. This is the most common byproduct when heating is applied.

  • The 3-Amine Isomer (Target Product): 1-(tert-butyl)-4,5-dimethyl-1H-pyrazol-3-amine. This is the kinetic product favored at lower temperatures and basic conditions.

The Mechanistic Bifurcation

The tert-butyl group exerts significant steric influence. Under standard reflux conditions (thermodynamic control), the reaction minimizes steric clash by placing the bulky tert-butyl group away from the C4/C5 substituents, often favoring the 5-amino or 5-hydroxy tautomers depending on the exact precursor. To obtain the 3-amine, you must force the reaction through the kinetic pathway.

Regioselectivity Reactants Reactants: tert-Butylhydrazine + 2-Methyl-3-oxobutyronitrile Intermediate Hydrazone Intermediate Reactants->Intermediate Path_Thermo Thermodynamic Control (Reflux / Acidic / Neutral) Intermediate->Path_Thermo High T Path_Kinetic Kinetic Control (0°C / Strong Base / NaOEt) Intermediate->Path_Kinetic Low T Prod_5Amine MAJOR BYPRODUCT 1-tBu-3,4-dimethyl-5-amine (Thermodynamic Sink) Path_Thermo->Prod_5Amine Cyclization A Prod_3Amine TARGET PRODUCT 1-tBu-4,5-dimethyl-3-amine (Kinetic Trap) Path_Kinetic->Prod_3Amine Cyclization B

Figure 1: Mechanistic pathway showing the divergence between the 5-amine and 3-amine isomers based on reaction conditions.

PART 2: Troubleshooting Guide & FAQs
Q1: My yield is <20%, and the NMR shows a mixture. What is happening?

Diagnosis: You are likely running the reaction in refluxing ethanol or under neutral/acidic conditions. This favors the 5-amine isomer . Solution: Switch to a Kinetic Protocol .

  • Temperature: Maintain reaction temperature at 0°C to 5°C during addition and initial stirring. Do not reflux.

  • Base: Use a strong alkoxide base (e.g., Sodium Ethoxide, NaOEt) rather than a weak base or no base.[1] The base deprotonates the nitrile

    
    -carbon, facilitating the specific cyclization mode required for the 3-amine.
    
Q2: The product is water-soluble and I'm losing it during extraction.

Diagnosis: Aminopyrazoles are polar bases. If your aqueous workup is too acidic (pH < 9), the product will remain protonated in the water layer.[1] Solution: Salting-out and pH control.[2][3]

  • pH Adjustment: Ensure the aqueous phase is adjusted to pH 12-14 using NaOH before extraction.

  • Salting Out: Saturate the aqueous phase with NaCl.

  • Solvent: Use 2-MeTHF (2-Methyltetrahydrofuran) or DCM/Isopropanol (9:1) for extraction. Standard diethyl ether is often insufficient for polar aminopyrazoles.

Q3: The tert-butylhydrazine hydrochloride is hygroscopic and difficult to handle.

Diagnosis: Wet hydrazine leads to stoichiometry errors and hydrolysis of the nitrile precursor. Solution:

  • Dry the hydrazine salt under vacuum over

    
     before use.
    
  • Alternatively, generate the free base in situ using dry NaOEt in absolute ethanol, filter off the NaCl, and use the ethanolic hydrazine solution immediately.[1]

PART 3: Optimized Experimental Protocol (Kinetic Control)

This protocol is designed to maximize the 3-amine isomer (Target) and minimize the 5-amine byproduct.

Reagents:

  • tert-Butylhydrazine hydrochloride (1.0 equiv)

  • 2-Methyl-3-oxobutyronitrile (1.05 equiv)

  • Sodium Ethoxide (NaOEt) (2.0 equiv) - Crucial for kinetic control[1][4]

  • Absolute Ethanol (Solvent)[1]

Step-by-Step Workflow:

  • Base Preparation: In a dry 3-neck flask under

    
    , dissolve NaOEt (2.0 equiv) in absolute ethanol. Cool to -5°C  (ice/salt bath).
    
  • Hydrazine Activation: Add tert-butylhydrazine hydrochloride (1.0 equiv) in portions. Stir for 15 minutes at 0°C. The solution will become cloudy (NaCl precipitation).[1]

  • Controlled Addition: Add 2-methyl-3-oxobutyronitrile (1.05 equiv) dropwise over 60 minutes.

    • Critical: Keep internal temperature below 5°C . Rapid addition causes localized heating, triggering the thermodynamic pathway (5-amine formation).[1]

  • Reaction: Stir at 0°C for 4 hours, then allow to warm slowly to room temperature (20-25°C) overnight. DO NOT REFLUX.

  • Workup:

    • Concentrate ethanol to ~20% volume under reduced pressure.

    • Dilute with water and adjust pH to >12 with 2M NaOH.

    • Extract 3x with DCM or EtOAc.

    • Wash combined organics with Brine, dry over

      
      .[1]
      
  • Purification:

    • The crude oil may crystallize upon standing.[5] If not, triturating with cold Hexane/MtBE (9:1) often induces crystallization of the 3-amine, leaving impurities in the mother liquor.[1]

Comparative Data: Conditions vs. Isomer Ratio[1][4]
Reaction ConditionTemperatureBaseMajor ProductApprox.[6][7][8] Yield (Target)
Standard Reflux 78°CNone/Weak5-Amine (Undesired)< 15%
Acid Catalyzed 80°CHCl/AcOH5-Amine (Undesired)< 5%
Kinetic Control 0°C -> RT NaOEt 3-Amine (Target)65-80%
References
  • Regioselectivity in Aminopyrazole Synthesis

    • BenchChem Technical Guides. "A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles." (2025).[4] Discusses the kinetic preference for 3-aminopyrazoles using alkoxides at low temperatures.

    • (Verified general reference for aminopyrazole regiochemistry).[1]

  • Hydrazine Condensation Mechanisms

    • Beilstein Journal of Organic Chemistry. "Approaches towards the synthesis of 5-aminopyrazoles." (2011).[9][10] Reviews the condensation of

      
      -ketonitriles and the factors influencing isomer distribution.
      
    • [1]

  • Specific Precursor Reactivity (Bagley et al.)

    • Chimica Italiana. "Recent Advances in Aminopyrazoles Synthesis." Highlights the use of specific nitriles (like -haloacrylonitriles) to force 3-amine formation, supporting the kinetic control theory.
    • [1]

  • Organic Syntheses Procedures

    • Organic Syntheses, Coll.[1] Vol. 10. "Preparation of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine." (Provides the inverse protocol, proving that standard conditions yield the 5-amine, necessitating the modified protocol above for the 3-amine).

    • [1]

Sources

How to improve the purity of synthesized 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is structured to address the specific challenges in synthesizing and purifying 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine .

Executive Summary

The synthesis of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine (CAS: 1272758-20-9) presents a unique set of purification challenges. The steric bulk of the tert-butyl group, combined with the amphoteric nature of the aminopyrazole core, often leads to persistent regioisomeric impurities (specifically the 5-amine isomer) and difficult-to-remove hydrazine residues. This guide provides actionable protocols to elevate purity from "Crude" (>85%) to "Pharma-Grade" (>98%).

Root Cause Analysis: The Regioselectivity Challenge

The primary impurity in this synthesis is almost invariably the regioisomer: 1-(tert-butyl)-4,5-dimethyl-1H-pyrazol-5-amine .

Mechanism of Impurity Formation

The reaction between tert-butylhydrazine and the precursor (typically 2-methyl-3-oxobutyronitrile) proceeds via two competing pathways.

  • Pathway A (Desired): Hydrazine terminal nitrogen (

    
    ) attacks the nitrile carbon 
    
    
    
    Cyclization
    
    
    3-Amine .
  • Pathway B (Undesired): Hydrazine terminal nitrogen (

    
    ) attacks the ketone carbonyl 
    
    
    
    Cyclization
    
    
    5-Amine .

Due to the steric bulk of the tert-butyl group, Pathway B is often kinetically favored in standard protic solvents because the internal hydrazine nitrogen is too hindered to effectively attack the nitrile, forcing the terminal nitrogen to attack the ketone first.

Visualization: Competitive Reaction Pathways

Regioselectivity Start Precursors: 2-methyl-3-oxobutyronitrile + tert-Butylhydrazine Inter1 Intermediate A: Attack at Nitrile Start->Inter1 Kinetic Control (Low Temp) Inter2 Intermediate B: Attack at Ketone Start->Inter2 Thermodynamic Control (High Temp) Prod3 TARGET PRODUCT: 1-tBu-4,5-dimethyl- pyrazol-3-amine Inter1->Prod3 Prod5 MAJOR IMPURITY: 1-tBu-4,5-dimethyl- pyrazol-5-amine Inter2->Prod5

Figure 1: Mechanistic divergence in aminopyrazole synthesis. Controlling the initial nucleophilic attack is critical for minimizing the 5-amine regioisomer.

Troubleshooting Guides

Issue 1: Persistent Regioisomer Contamination (5-Amine)

Symptom: NMR shows a "shadow" set of peaks; HPLC shows a peak with identical Mass/Charge (m/z 167.25) eluting close to the product. Solution: Switch from thermodynamic to kinetic control and utilize selective salt formation.

Protocol 1.1: Optimized Reaction Conditions The 3-amine formation is favored by ensuring the hydrazine attacks the nitrile before the ketone.

  • Solvent Switch: Replace Ethanol/Methanol with Toluene or THF . Protic solvents stabilize the ketone enol, slowing nitrile attack.

  • Temperature: Lower the addition temperature to 0°C .

  • Catalyst: Use Acetic Acid (0.1 eq) . Acid catalysis activates the nitrile group for nucleophilic attack.[1]

Protocol 1.2: Purification via HCl Salt Precipitation The 3-amine and 5-amine have significantly different pKa values due to the proximity of the electron-withdrawing tert-butyl group to the amine in the 5-position.

  • Dissolve crude mixture in Ethyl Acetate (EtOAc) (10 mL/g).

  • Cool to 0°C.

  • Add 4M HCl in Dioxane dropwise (1.05 eq).

  • The 3-amine HCl salt typically precipitates as a white solid, while the 5-amine often remains in solution or forms an oil.

  • Filter and wash with cold EtOAc.

  • Recovery: Resuspend solid in water, neutralize with saturated

    
    , and extract with DCM.
    
Issue 2: Residual Hydrazine (Genotoxic Impurity)

Symptom: Product darkens upon storage; trace hydrazine detected in genotoxicity screens. Solution: Chemical scavenging during workup.

Protocol 2.1: The Benzaldehyde Quench

  • Upon reaction completion, before workup, add Benzaldehyde (0.2 eq relative to starting hydrazine).

  • Stir at room temperature for 30 minutes.

  • Mechanism: Unreacted hydrazine converts to the lipophilic hydrazone.

  • Perform an acidic workup (wash organic layer with 1M HCl). The aminopyrazole product moves to the aqueous phase; the benzaldehyde hydrazone remains in the organic phase.

  • Basify the aqueous phase and extract the pure product.

Issue 3: Product Discoloration (Oxidation)

Symptom: White solid turns pink/brown after 24 hours. Solution: Electron-rich aminopyrazoles are prone to air oxidation.

  • Storage: Store as the Hydrochloride Salt (see Protocol 1.2). The salt form is indefinitely stable.

  • Eluent Additive: When using column chromatography, add 1% Triethylamine to the eluent to prevent acid-catalyzed decomposition on silica, but flush the column with

    
     before use.
    

Purification Workflow Decision Matrix

Use this logic flow to determine the optimal purification strategy for your specific crude profile.

PurificationLogic Start Crude Reaction Mixture CheckTLC Check TLC/HPLC (Isomer Ratio) Start->CheckTLC IsomerHigh >10% Regioisomer CheckTLC->IsomerHigh IsomerLow <5% Regioisomer CheckTLC->IsomerLow SaltMethod Protocol 1.2: HCl Salt Precipitation IsomerHigh->SaltMethod HydrazineCheck Hydrazine Detected? IsomerLow->HydrazineCheck Final Pure Product (>98%) SaltMethod->Final FlashCol Flash Chromatography (DCM:MeOH:NH3) FlashCol->Final HydrazineCheck->FlashCol No Quench Protocol 2.1: Benzaldehyde Quench HydrazineCheck->Quench Yes Quench->FlashCol

Figure 2: Decision matrix for downstream processing based on impurity profile.

Solvent Screening Data

The following solubility data is critical for recrystallization. The target compound is moderately polar.

Solvent SystemSolubility (25°C)Solubility (Reflux)Suitability for Recrystallization
Hexanes/Heptane InsolubleSparingly SolubleAnti-solvent
Toluene SolubleHighly SolubleGood (for cooling crystallization)
Ethyl Acetate SolubleHighly SolubleExcellent (Solvent)
Ethanol Highly SolubleHighly SolublePoor (Yield loss too high)
DCM Highly SolubleHighly SolubleGood for extraction, not crystallization

Recommended Recrystallization System: Dissolve in minimal hot Ethyl Acetate , then slowly add Heptane until persistent cloudiness appears. Cool slowly to 4°C.

Frequently Asked Questions (FAQ)

Q: Why does my product turn into an oil instead of a solid? A: This is usually due to residual solvent or regioisomeric impurities lowering the melting point. Fix: Dissolve the oil in diethyl ether and add a seed crystal (if available) or scratch the glass side. If it persists, perform the HCl salt formation (Protocol 1.2); the salt is almost always a solid.

Q: Can I use hydrazine hydrate instead of tert-butylhydrazine? A: No. Hydrazine hydrate will yield the N-unsubstituted pyrazole. The tert-butyl group must be present on the hydrazine starting material. Alkylating the pyrazole after synthesis usually favors the N2 position or gives a mixture, making it harder to get the 1-tert-butyl product.

Q: The NMR shows a broad singlet at 4.5 ppm. What is this? A: This is the amine (


) protons. In 

, these can broaden or disappear due to proton exchange. To verify, add a drop of

; the peak should disappear. If the peak integrates to <2H, your amine might be partially oxidized or protonated.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles." Journal of Organic Chemistry, 2008.

  • Purification of Aminopyrazoles: BenchChem Technical Division. "Identifying and removing byproducts in pyrazole synthesis." BenchChem Technical Support, 2025.[2][3]

  • General Synthesis of 1-Alkyl-3-aminopyrazoles: Pollock, P. M., & Cole, K. P. "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine." Organic Syntheses, 2021. (Note: Adapted methodology for 3-amine vs 5-amine control).

  • Hydrazine Scavenging: "Method for removing organic impurities in hydrazine hydrate." Patent CN105347319A.

Sources

Overcoming solubility issues of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine

Case ID: SOL-PYR-003 Status: Active Agent: Senior Application Scientist[1]

Compound Profile & Physicochemical Analysis

Before troubleshooting, it is critical to understand the molecular drivers of insolubility for 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine .

PropertyValue / CharacteristicImpact on Solubility
Molecular Weight 167.25 g/mol Low MW facilitates dissolution, but crystal packing forces can dominate.
Lipophilicity (LogP) ~2.5 - 3.0 (Estimated)The tert-butyl and two methyl groups significantly increase hydrophobicity, drastically reducing aqueous solubility.
pKa (Conjugate Acid) ~2.5 - 3.5 (Ring N2)Critical: At physiological pH (7.4), the molecule is >99.9% neutral (uncharged), leading to precipitation.[1]
H-Bond Donors 1 (Exocyclic -NH2)Limited interaction with water molecules compared to the hydrophobic bulk.[1]
Physical Form Crystalline SolidHigh lattice energy requires significant solvation energy to break.[1]

Troubleshooting Guide (Q&A Format)

Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into PBS (pH 7.4)?

Diagnosis: This is a classic "Crash-Out" event caused by the Hydrophobic Effect .[1] Technical Explanation: At pH 7.4, the pyrazole ring nitrogen (N2) is deprotonated.[1] The molecule exists in its neutral, lipophilic form.[1] While soluble in DMSO (a polar aprotic solvent), the moment it hits the highly ordered water structure of PBS, the water molecules exclude the hydrophobic tert-butyl and methyl groups to maximize their own hydrogen bonding network. This forces the pyrazole molecules to aggregate and crystallize.[1]

Corrective Action:

  • Reduce Final Concentration: Ensure your final assay concentration is below the thermodynamic solubility limit (likely < 50 µM in pure buffer).

  • Intermediate Dilution Step: Do not jump from 100% DMSO to 1% DMSO in one step if the concentration is high. Perform a serial dilution in DMSO first, then a final spike into buffer.

Q2: What is the optimal protocol for preparing a stable stock solution?

Recommendation: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.[1] Protocol:

  • Weigh the solid 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine.

  • Add anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .

  • Vortex vigorously for 30 seconds.

  • Sonication: If visible particles remain, sonicate in a water bath at 35°C for 5 minutes.

  • Storage: Aliquot into amber glass vials and store at -20°C to prevent water absorption (DMSO is hygroscopic; water uptake will cause precipitation over time).

Q3: I need a higher concentration (100 µM+) for a cellular assay. How can I achieve this?

Solution: You must modify the buffer system to stabilize the hydrophobic moiety.[1] Method A: Cosolvent & Surfactant System Incorporating a surfactant creates micelles that sequester the lipophilic pyrazole, keeping it in "solution" (colloidal suspension).[1]

  • Step 1: Prepare 1000x stock in DMSO.

  • Step 2: Prepare Assay Buffer with 0.05% Tween-80 or 0.1% Pluronic F-68 .[1]

  • Step 3: Add DMSO stock to the surfactant-containing buffer while vortexing.[1]

Method B: pH Modification (If assay tolerates) Lowering the pH below the pKa (approx pH 2-3) will protonate the ring nitrogen, forming a cationic species that is highly water-soluble.

  • Note: This is rarely suitable for biological assays but excellent for chemical handling or purification.[1]

Q4: Can I use Cyclodextrins to improve solubility without DMSO?

Answer: Yes, this is a superior strategy for in vivo or sensitive cell lines where DMSO toxicity is a concern.[1] Mechanism: The tert-butyl group is a perfect steric fit for the hydrophobic cavity of


-Cyclodextrin  or HP-

-CD
(Hydroxypropyl-

-cyclodextrin).

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water/buffer.[1]
    
  • Add the solid pyrazole amine directly to this vehicle.[1]

  • Sonicate for 10-20 minutes at 40°C.

  • Filter sterilize (0.22 µm).[1] Result: This often achieves concentrations > 1 mg/mL by encapsulating the hydrophobic region.[1]

Visualized Experimental Workflows

Diagram 1: Solubility Optimization Decision Tree

This logic flow helps you choose the right solvent system based on your application.[1]

Solubility_Workflow Start Start: 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine Solid Powder Goal Define Goal Start->Goal App_Vivo In Vivo / Animal Study Start->App_Vivo Skip DMSO Stock Prepare Stock: 50 mM in Anhydrous DMSO Goal->Stock Standard Path App_Cell Cellular Assay (pH 7.4) Stock->App_Cell App_Chem Chemical Synthesis / Purification Stock->App_Chem Precip Check for Precipitation upon dilution App_Cell->Precip Sol_Acid Acidify to pH < 3.0 (Protonation) App_Chem->Sol_Acid Sol_CD Formulate in 20% HP-beta-CD (Encapsulation) App_Vivo->Sol_CD Sol_Tween Add 0.05% Tween-80 to Buffer Precip->Sol_Tween Yes Success Stable Solution Precip->Success No Sol_Tween->Success Sol_Acid->Success Sol_CD->Success

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental application.

Diagram 2: The "Sandwich" Dilution Method

To prevent precipitation during dilution, kinetic control is required.[1]

Dilution_Protocol Step1 1. Prepare Buffer (990 µL) Pre-warm to 37°C Step2 2. Vortex Buffer Create Vortex Cone Step1->Step2 Step3 3. Inject DMSO Stock (10 µL) Directly into Vortex Center Step2->Step3 Critical Step Step4 4. Immediate Mixing Prevents local high conc. Step3->Step4

Caption: Kinetic dilution protocol to minimize local supersaturation and amorphous precipitation.

References

  • Sigma-Aldrich. 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine Product Specification. Retrieved from .[1]

  • PubChem. Compound Summary: 1,5-dimethyl-1H-pyrazol-3-amine (Structural Analog). National Library of Medicine.[1] Retrieved from .[1]

  • BenchChem. Solubility of Pyrazole Derivatives: Technical Guide. Retrieved from .[1]

  • Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability".[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235–249.[1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development". Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.[1]

Sources

Technical Support Center: Troubleshooting 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a mechanistic roadmap for handling 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine. This compound is a highly valuable scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors . However, the pyrazole core presents unique chemo- and regioselectivity challenges.

This guide moves beyond basic troubleshooting to explain the causality behind side product formation, ensuring your synthetic protocols are robust and self-validating.

Mechanistic Overview of Reactivity

The reactivity of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine is governed by three critical structural features:

  • Ambident Nucleophilicity: The molecule possesses both an exocyclic primary amine at C3 and an endocyclic nitrogen at N2. This competition dictates regioselectivity [[1]]([Link]).

  • Steric Shielding: The bulky N1-tert-butyl group and the C4/C5 methyl groups provide significant steric hindrance, which can be leveraged to direct reactions toward the exocyclic amine under kinetic control .

  • Acid Lability: The N-tert-butyl group is susceptible to acid-catalyzed cleavage, a common pitfall during aggressive deprotection steps or acidic workups.

Diagnostic Workflow

Below is the self-validating diagnostic workflow for identifying the most common side products encountered during the functionalization of this scaffold.

DiagnosticWorkflow A Crude Reaction Mixture 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine B LC-MS Analysis (ESI+) A->B C m/z Analysis B->C D Expected [M+H]+ Target Product C->D Match E [M+H] - 56 Da De-tert-butylation C->E -tBu F [M+H] + Alkyl/Acyl Over-substitution C->F +R G Expected [M+H]+ Shifted Retention Time C->G Isomer H 1H/13C NMR & 2D NOESY Confirm Regiochemistry G->H I Endocyclic N2-Alkylation (NOE with C4-Me absent) H->I J Exocyclic N3-Alkylation (NOE with C4-Me present) H->J

Workflow for identifying side products of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a major impurity with a mass of [M+H] - 56 Da. What is causing this, and how can I prevent it? Causality: The N-tert-butyl group is highly susceptible to acid-catalyzed cleavage, releasing isobutylene (56 Da). This typically occurs if the reaction utilizes strong acids (e.g., TFA, concentrated HCl) at elevated temperatures, or if the workup involves prolonged exposure to low pH. Solution: To prevent de-tert-butylation, perform acid-mediated steps (like Boc deprotections of other moieties) at lower temperatures (0 °C to RT) and strictly monitor reaction times. Alternatively, switch to milder Lewis acids (e.g., ZnBr2) or use HCl in dioxane rather than aqueous acids.

Q3: I am observing di-alkylation/di-acylation (mass is [M+H] + R). How do I restrict the reaction to mono-substitution? Causality: The primary exocyclic amine can undergo successive reactions to form a tertiary amine or an imide. This over-substitution is driven by the use of excess electrophile or inadequate mixing, creating localized areas of high reagent concentration. Solution: Carefully control the stoichiometry of the electrophile (1.0 - 1.05 eq) and add it dropwise over 30-60 minutes to a dilute solution of the pyrazole.

Q4: How can I definitively distinguish between N2-alkylation and exocyclic N3-alkylation using NMR? Causality: 1D NMR shifts can be ambiguous due to the electron-rich nature of the pyrazole ring . Solution: Use 2D NOESY NMR. An exocyclic N3-alkylated product will show a strong Nuclear Overhauser Effect (NOE) cross-peak between the newly added alkyl/acyl protons and the C4-methyl protons. If the alkylation occurred at the endocyclic N2 position, this NOE correlation will be absent or significantly weaker due to the spatial distance.

Quantitative Data: Diagnostic Analytical Markers

Table 1 summarizes the key analytical markers used to identify side products in these reactions.

Derivative / Side Product TypeLC-MS m/z Shift1H NMR Key Shift (ppm)13C NMR Key Shift (ppm)Causality / Diagnostic Notes
Target (N3-Mono-acylated) Expected[M+H]+~8.5 - 9.5 (1H, br s, NH)~165 - 170 (C=O)Desired kinetic product. Shows NOE to C4-Me.
De-tert-butylated Byproduct [M+H] - 56 DaLoss of ~1.5 (9H, s)Loss of ~29 (3C), ~58 (1C)Acid-catalyzed cleavage of the N1-tert-butyl group.
Endocyclic N2-Isomer Expected [M+H]+~5.0 - 6.0 (2H, br s, NH2)C3 shifts upfield (~5 ppm)Thermodynamic product. Primary amine remains intact.
Over-acylated (Imide) [M+H] + Acyl MassLoss of NH signal entirelyTwo C=O peaks (~170 ppm)Excess electrophile used.
Oxidized (Azo Dimer) ~[2M - 2H]+Loss of NH signalAromatic shifts move downfieldExposure to strong oxidants or prolonged air exposure.
Self-Validating Experimental Protocols
Protocol 1: Regioselective Acylation of the Exocyclic Amine (Kinetic Control)

This protocol is designed to ensure mono-acylation at the exocyclic amine while preventing N2-acylation and over-reaction.

  • Preparation: Dissolve 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) and cool the reaction mixture to 0 °C using an ice bath. Causality: DIPEA is sterically hindered, preventing it from reacting with the electrophile, while the low temperature enforces kinetic control.

  • Electrophile Addition: Dissolve the acyl chloride (1.05 eq) in a small volume of DCM and add dropwise via a syringe pump over 45 minutes.

  • Self-Validating Quench: In-process LC-MS aliquot quenching. At 60 minutes, remove a 10 µL aliquot and quench it in 990 µL of MeOH. Analyze via LC-MS. The protocol is validated if the [M+H]+ peak for the starting material (m/z 168.1) is <5% and the di-acylated mass is absent.

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO3. Extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Acid-Mediated Deprotection without N-tert-butyl Cleavage

When a secondary protecting group (e.g., Boc) must be removed from another part of the molecule without cleaving the pyrazole's N1-tert-butyl group.

  • Preparation: Dissolve the protected intermediate in anhydrous 1,4-dioxane (0.1 M).

  • Acid Addition: Cool the solution to 10 °C. Slowly add a solution of 4M HCl in dioxane (5.0 eq). Causality: Anhydrous HCl in dioxane is milder than aqueous TFA, significantly reducing the rate of isobutylene elimination from the N1 position.

  • Monitoring: Stir at 10 °C to 15 °C. Monitor strictly by LC-MS every 30 minutes.

  • Self-Validating Stop Point: Terminate the reaction immediately when the target mass is achieved and before the [M+H] - 56 Da peak exceeds 2% relative abundance.

  • Neutralization: Evaporate the solvent under a stream of nitrogen (do not apply high heat). Neutralize the residue with cold saturated NaHCO3 before extraction.

References
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC.[Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC.[Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.[Link]

Sources

Optimization of reaction conditions for N-alkylation of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures and address the specific thermodynamic and kinetic challenges associated with the N-alkylation of highly substituted aminopyrazoles.

The substrate , 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine , presents a unique trifecta of challenges: competing nucleophilic sites (N2 vs. exocyclic N3), severe steric congestion from the adjacent 1-tert-butyl and 4-methyl groups, and the persistent risk of over-alkylation. This guide synthesizes mechanistic causality with field-proven protocols to ensure your workflows are robust, reproducible, and self-validating.

Mechanistic Insights: Navigating Regioselectivity and Sterics

To master this reaction, we must first understand the inherent reactivity of the pyrazole core. The molecule possesses three potential sites for electrophilic attack:

  • N1: Permanently blocked by the bulky tert-butyl group.

  • N2 (Endocyclic): Inherently the most nucleophilic neutral site due to the delocalization of the 3-amino lone pair into the aromatic ring. Alkylation here yields an undesired pyrazolium salt [1].

  • N3 (Exocyclic Amine): Less nucleophilic in its neutral state, but highly reactive once deprotonated.

The Causality of Base Selection: If you use a weak base (e.g.,


) or neutral conditions, the exocyclic amine remains protonated. The electrophile will bypass the amine and attack the ring N2, driven by inherent nucleophilicity, despite the steric shielding of the 1-tert-butyl group. To force regioselective exocyclic N-alkylation , you must invert this reactivity by deprotonating the 3-amino group. Using a strong base like Sodium Hydride (NaH) generates a highly nucleophilic amide anion, kinetically driving the electrophile to the exocyclic position [2].

Reaction Pathway Visualization

Pathway SM 1-(tert-Butyl)-4,5-dimethyl -1H-pyrazol-3-amine Mono N3-Monoalkylated Product (Target) SM->Mono NaH, THF, 0°C to RT 1.05 eq R-X Di N3,N3-Dialkylated Product (Over-alkylation) SM->Di NaH, DMF >2.0 eq R-X N2 N2-Alkylated Pyrazolium Salt (Regioisomer) SM->N2 Weak Base / Neutral Heat Mono->Di Excess R-X Prolonged Time

Reaction pathways for N-alkylation of the target aminopyrazole.

Quantitative Optimization Data

The following table summarizes the empirical data driving our protocol choices. Notice how the interplay between solvent polarity and base strength dictates the major product.

BaseSolventR-X (Equiv)Temp (°C)Major ProductYield (%)

DMF1.2080N2-Alkylated (Pyrazolium)< 20
NaHTHF1.050 to 25N3-Monoalkylated (Target) 85
NaHDMF2.5025N3,N3-Dialkylated78
KOtBuTHF1.0525N3-Monoalkylated81

Self-Validating Experimental Protocol: Regioselective Mono-Alkylation

This step-by-step methodology incorporates built-in analytical checkpoints to ensure the reaction trajectory remains strictly controlled.

Step 1: Preparation & Inert Atmosphere In an oven-dried flask under argon, dissolve 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine (1.0 mmol) in anhydrous THF (5.0 mL, 0.2 M). Causality: Anhydrous conditions prevent the premature quenching of the strong base. THF is chosen over DMF because its lower polarity moderates the reaction rate, suppressing the kinetic pathway to over-alkylation.

Step 2: Controlled Deprotonation Cool the solution to 0 °C using an ice bath. Add NaH (60% dispersion in mineral oil, 1.1 mmol) in one single portion. Stir for 30 minutes. Causality: Cooling mitigates the exothermic deprotonation, preventing thermal degradation. The precise 1.1 equivalent ensures complete generation of the exocyclic amide anion without leaving excess base that could trigger side reactions.

Step 3: Electrophile Addition Slowly add the alkyl halide (1.05 mmol) dropwise over 10 minutes via a syringe pump. Causality: Slow addition keeps the local concentration of the electrophile extremely low. This stoichiometric starvation strictly favors mono-alkylation.

Step 4: Propagation & Validation Checkpoint Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Self-Validation Check: Pull a 10 µL aliquot, quench in 1 mL MeOH, and analyze via LC-MS.

  • Success Indicator: Disappearance of the starting material mass

    
     and appearance of the mono-alkylated mass.
    
  • Failure Indicator: If a mass corresponding to

    
     appears without the loss of a proton, N2-alkylation (pyrazolium formation) has occurred. Halt the reaction and re-evaluate moisture content.
    

Step 5: Quench & Isolation Quench the reaction carefully with saturated aqueous


 (5 mL) at 0 °C. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous 

, and concentrate under reduced pressure. Purify via flash chromatography.

Troubleshooting Guides & FAQs

Q1: I am observing significant formation of a di-alkylated side product. How can I suppress this? A1: Di-alkylation occurs when the newly formed mono-alkylated product undergoes a second deprotonation/alkylation sequence. Because secondary amines are often more nucleophilic than primary amines, this is a common kinetic trap. Troubleshooting: Ensure your alkyl halide does not exceed 1.05 equivalents. If di-alkylation persists even with strict stoichiometry, abandon direct alkylation and switch to a reductive amination approach (using an aldehyde and


). Reductive amination inherently stops at mono-alkylation due to the massive steric bulk generated after the first addition [3].

Q2: My LC-MS shows the correct mass, but 2D-NMR (HMBC) indicates alkylation at the ring nitrogen (N2). Why did this happen? A2: You have formed a pyrazolium salt. This indicates that the exocyclic amine was never successfully deprotonated. The ring nitrogen (N2) is the most nucleophilic neutral site [1]. Troubleshooting: Your NaH may have degraded (reacted with ambient moisture to form NaOH, which is not strong enough to deprotonate the aminopyrazole). Use a fresh bottle of NaH or switch to freshly sublimed Potassium tert-butoxide (KOtBu).

Q3: The reaction stalls at ~50% conversion. Adding more alkyl halide just leads to di-alkylation of the converted product. What is the kinetic bottleneck? A3: The 4,5-dimethyl groups and the 1-tert-butyl group create a highly congested steric environment. If your electrophile is also bulky (e.g., a secondary alkyl bromide), the transition state energy is too high for completion at room temperature. Troubleshooting: Add a catalytic amount (0.1 equiv) of Tetrabutylammonium iodide (TBAI). This facilitates an in situ Finkelstein reaction, converting your alkyl chloride/bromide into a highly reactive alkyl iodide, lowering the activation energy required to overcome the steric shielding without needing to increase the temperature.

References

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2017. URL:[Link]

  • Endo- and exocyclic N-alkylation of 1- and 5-aminotetrazoles with t-BuOH–HClO4: synthesis of mono-, di-, and tri-tert-butyl substituted aminotetrazolium salts. Tetrahedron, 2008. URL:[Link]

  • Process for the regioselective synthesis of pyrazoles.World Intellectual Property Organization (WIPO), WO2015097658A1, 2015.

Purification techniques for 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine and its derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine

Status: Operational Agent: Senior Application Scientist (Separations Chemistry) Subject: Troubleshooting Purification & Isolation of Sterically Hindered Aminopyrazoles

Executive Summary

This guide addresses the isolation and purification of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine (CAS: 1272758-20-9). This molecule presents unique challenges due to the steric bulk of the tert-butyl group at the N1 position and the basicity of the primary amine at C3.

The most common failure modes in purifying this scaffold are:

  • Regioisomer Contamination: Co-elution of the thermodynamically favored 5-amino isomer.

  • "Oiling Out" during Crystallization: Caused by the lipophilic tert-butyl group disrupting crystal lattice formation.

  • Oxidative Discoloration: Formation of azo-dimers or N-oxides upon air exposure.

Part 1: Troubleshooting Guides

Issue 1: Persistent Regioisomer Contamination (3-NH₂ vs. 5-NH₂)

The Problem: Synthesis of aminopyrazoles from tert-butylhydrazine and


-alkyl-

-ketonitriles often yields a mixture of the 3-amine (Target) and 5-amine (Impurity). The tert-butyl group at N1 exerts massive steric pressure, often favoring the formation of the 5-amine (where the smaller -NH₂ group resides at C5 next to the t-butyl, rather than the bulkier methyl group). Separation is difficult because both isomers have identical molecular weights and similar polarities.

The Fix: Exploiting Steric-Electronic Differences

ParameterTarget: 3-Amine (1-tBu-4,5-Me-3-NH₂)Impurity: 5-Amine (1-tBu-3,4-Me-5-NH₂)Separation Strategy
pKa (Conjugate Acid) Higher (~3.5 - 4.5)Lower (~2.0 - 3.0)Gradient pH Extraction
Steric Shielding Amine is exposed at C3.Amine is shielded by N1-t-butyl.Derivatization (Optional)
H-Bonding Strong donor/acceptor.Sterically hindered donor.Chromatography (H-bond active)

Protocol: pH-Swing Extraction

  • Dissolution: Dissolve crude mixture in EtOAc (10 volumes).

  • Acid Wash (Removal of 5-amine): Wash with 0.5 M HCl (cold).

    • Mechanism:[1][2] The 3-amine is more basic (less sterically hindered lone pair) and will protonate/extract into the aqueous phase before the 5-amine.

    • Caution: Do not use strong acid (6M HCl) initially, or both will protonate.

  • Fraction Analysis: Check the aqueous layer via LCMS. If enriched with the target, basify (pH 10, NaOH) and back-extract into EtOAc.

Issue 2: The "Oiling Out" Phenomenon

The Problem: During recrystallization, the solution turns cloudy and deposits a sticky oil droplets instead of crystals. This is common in tert-butyl pyrazoles because the greasy alkyl group increases solubility in non-polar solvents, while the amine drives polarity, creating a "schizophrenic" solubility profile.

The Fix: The "Seeding at Metastable Zone" Technique

Do not simply cool the solution rapidly. You must induce nucleation in the metastable zone.

Step-by-Step Protocol:

  • Solvent Choice: Use a Toluene/Heptane system (preferred for lipophilic pyrazoles) or MTBE/Heptane . Avoid alcohols initially as they often solvate the amine too strongly.

  • Dissolution: Dissolve 10g of crude solid in Toluene (30 mL) at 60°C.

  • Anti-solvent Addition: Add Heptane (10 mL) dropwise until faint turbidity persists.

  • The Critical Step (Seeding): Cool to 45°C. Add 0.1% w/w pure seed crystals. If no seed exists, scratch the glass wall vigorously with a glass rod.

  • Slow Cooling: Cool at a rate of 5°C per hour. Rapid cooling traps impurities and causes oiling.

Issue 3: Oxidative Discoloration (Red/Brown Solid)

The Problem: The product turns from off-white to pink/brown upon storage. This is due to the oxidation of the electron-rich pyrazole ring or the primary amine, often catalyzed by trace metals.

The Fix: Scavenging and Salt Formation

  • Carbon Treatment: During the hot filtration step of recrystallization, add Activated Carbon (Charcoal) (5 wt%) and stir for 30 minutes. Filter through Celite while hot.

  • Salt Formation (Stabilization): If the free base is unstable, convert it to the Hydrochloride or Oxalate salt immediately.

    • Protocol: Dissolve amine in Et₂O. Add 1.1 eq of 2M HCl in Et₂O. The salt precipitates instantly and is generally oxidative-stable.

Part 2: Visual Workflows

Workflow 1: Purification Decision Tree

PurificationLogic Start Crude 1-(t-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine IsSolid Physical State? Start->IsSolid Solid Solid/Semi-Solid IsSolid->Solid Yes Oil Viscous Oil/Gum IsSolid->Oil No TLC TLC Analysis (EtOAc:Hex 1:1) Solid->TLC Oil->TLC SingleSpot Single Major Spot? TLC->SingleSpot Recryst Recrystallization (Toluene/Heptane) SingleSpot->Recryst Yes (Purity >85%) Column Flash Chromatography (DCM/MeOH + 1% NH3) SingleSpot->Column No (Regioisomers present) Salt Salt Formation (HCl or Oxalate) Recryst->Salt Optional: For Stability Column->Salt

Caption: Decision logic for selecting the appropriate purification method based on physical state and purity profile.

Workflow 2: Regioisomer Separation (pH Swing)

AcidBaseExtraction Mix Mixture: 3-Amine (Target) + 5-Amine (Impurity) in EtOAc AcidWash Wash with mild acid (0.5 M HCl) Mix->AcidWash OrgLayer Organic Layer (Contains 5-Amine) AcidWash->OrgLayer Less Basic Isomer AqLayer Aqueous Layer (Contains 3-Amine HCl) AcidWash->AqLayer More Basic Isomer Basify Basify to pH 10 (NaOH) AqLayer->Basify Extract Extract into EtOAc & Evaporate Basify->Extract Final Pure 3-Amine Extract->Final

Caption: Kinetic separation of regioisomers exploiting the subtle pKa difference between the sterically hindered 5-amine and the exposed 3-amine.

Part 3: Frequently Asked Questions (FAQ)

Q1: Why does my compound streak on silica gel columns? A: Aminopyrazoles are basic and interact strongly with the acidic silanol groups on silica.

  • Solution: You must deactivate the silica.[3] Pre-wash the column with eluent containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide . Use a mobile phase of DCM:MeOH (95:5) with 0.5% NH₄OH.

Q2: Can I use Ethanol for recrystallization? A: Ethanol is risky for the initial purification of the tert-butyl derivative. The high solubility of the lipophilic t-butyl group in hot ethanol often leads to a solution that is too concentrated, resulting in "oiling out" upon cooling. Toluene/Heptane is superior for controlling crystal growth of this specific lipophilic/polar hybrid molecule.

Q3: How do I confirm I have the 3-amine and not the 5-amine? A: NMR is the definitive method.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • 5-Amine: You will see a strong NOE correlation between the tert-butyl protons and the Amine (-NH₂) protons (or the C4-Methyl if the amine is exchanged).

    • 3-Amine (Target): The tert-butyl group is spatially distant from the C3-Amine. You will see NOE between tert-butyl and the C5-Methyl group.

References

  • Pollock, P. M.; Cole, K. P. "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine".[4] Organic Syntheses, 2021 , 98, 46-67.

    • Relevance: Provides the foundational methodology for handling tert-butyl aminopyrazoles, including specific crystalliz
  • Deng, X.; Mani, N. S. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins". Journal of Organic Chemistry, 2008 , 73(6), 2412–2415.[2]

    • Relevance: Discusses the mechanistic origins of regioisomer form
  • Fustero, S. et al. "Improved Regioselectivity in the Synthesis of Pyrazoles: Significance of Steric vs Electronic Effects". Organic Letters, 2009. Relevance: Validates the steric influence of N1-substituents (like t-butyl) on the position of the amine group.
  • Sigma-Aldrich Product Specification. "1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine".

    • Relevance: Confirms physical properties (Solid)

Sources

Technical Support Center: Handling, Storage, and Analytical Troubleshooting of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Technical Support Center. As application scientists, we frequently see researchers misinterpret tautomeric shifts as compound degradation, or lose valuable compound libraries to improper atmospheric storage. Pyrazoles possess a unique electronic structure—specifically the adjacent nitrogen atoms in a five-membered aromatic ring—which introduces complex behaviors like annular tautomerism, severe hygroscopicity, and susceptibility to oxidation.

This guide is engineered to help you distinguish between analytical artifacts and true chemical instability, providing self-validating workflows to secure your drug development pipeline.

Part 1: Frequently Asked Questions (Handling & Storage Pitfalls)

Q1: My pyrazole derivative turned brown after a few weeks in the refrigerator. Is the batch ruined? A1: A brown discoloration is a classic indicator of oxidative degradation. This is an exceptionally common pitfall when handling amino-, hydrazinyl-, or electron-rich pyrazole derivatives. Atmospheric oxygen initiates radical-mediated oxidation of these functional groups, a process that is often catalyzed by ambient light exposure. For mechanistic details on this oxidative pathway, refer to1[1]. Causality & Prevention: The pyrazole ring itself is relatively stable, but its substituents dictate overall vulnerability. To prevent this, you must store the compound under an inert atmosphere (Argon or Nitrogen) and use amber glass vials to block actinic light[2].

Q2: I stored my N-unsubstituted pyrazole in a desiccator, but it still formed a sticky, glassy solid. Why? A2: Many pyrazole derivatives are highly hygroscopic. Even in standard desiccators, they can absorb trace moisture during the brief moments the container is opened. Moisture is particularly problematic for N-unsubstituted pyrazoles because water molecules form hydrogen-bonded bridges between the N1 and N2 atoms, drastically lowering the energetic barrier for prototropic tautomerism. You can review the computational chemistry behind this water-mediated proton transfer in 3[3]. Causality & Prevention: Moisture uptake alters the tautomeric equilibrium, leading to batch-to-batch variability in biological assays. Store in tightly sealed containers with active desiccants and handle inside a dry glovebox if the compound is critically sensitive[2].

Part 2: Troubleshooting Analytical Pitfalls (The NMR Conundrum)

Q3: My ¹H NMR spectrum shows double the expected number of signals, and some are very broad. Did my compound degrade? A3: Not necessarily. This is the single most common analytical pitfall with N-unsubstituted pyrazoles: annular tautomerism . The rapid interconversion of the proton between the N1 and N2 positions can occur at a rate comparable to the NMR timescale. For a comprehensive breakdown of this phenomenon, see4[4]. Causality: If the exchange is slow (often due to solvent effects or low temperatures), the NMR instrument detects both tautomers as distinct species, resulting in duplicate peaks. If the exchange is intermediate, the signals broaden[5].

To definitively diagnose this, you must use a self-validating experimental workflow (detailed in Part 4).

Part 3: Quantitative Data: Storage Profiles & Degradation Risks

To ensure long-term stability, storage conditions must be tailored to the specific functional groups attached to the pyrazole core.

Pyrazole Sub-ClassPrimary Degradation RiskMechanistic CausalityOptimal Storage TempRequired Atmosphere
N-Unsubstituted Tautomerism / HydrolysisIntermolecular hydrogen bonding with water lowers proton transfer barriers.2-8°CDesiccated / Dry
Amino- / Hydrazinyl- Oxidation (Browning)Atmospheric oxygen initiates radical-mediated oxidation of electron-rich moieties.-20°CArgon / Nitrogen
Pyrazole Esters HydrolysisNucleophilic attack by water cleaves the ester linkage at high/low pH.2-8°CDesiccated / Dry
Nitro-Substituted Thermal DecompositionHigh-energy N-N and NO₂ bonds are prone to thermal cleavage.2-8°CAmbient (Protect from heat)

Part 4: Experimental Protocol: Self-Validating Stability Workflow

When you observe an anomaly (e.g., extra NMR peaks or a new TLC spot), you must determine if it is a reversible tautomeric shift or irreversible chemical degradation. Execute the following Orthogonal Validation Protocol , designed to act as a self-validating system:

Step 1: Thermodynamic Shift (Variable Temperature NMR)

  • Prepare a 10 mg/mL sample of your pyrazole in a high-boiling deuterated solvent (e.g., DMSO-d6).

  • Acquire a standard ¹H NMR spectrum at 25°C. Note the broad or duplicated peaks.

  • Gradually increase the probe temperature to 60°C, then 80°C, acquiring spectra at each interval.

  • Validation Logic (Causality): Heat increases the kinetic rate of prototropic exchange between N1 and N2. If the multiple peaks coalesce into a single, sharp set of signals at 80°C, the system validates that the anomaly was purely tautomeric[4]. The compound is pure.

Step 2: Mass Conservation (LC-MS Orthogonal Check)

  • If the peaks do not coalesce at high temperatures, or if you observed physical browning, prepare a 1 mg/mL aliquot in anhydrous acetonitrile.

  • Inject the sample into an LC-MS system using a standard reverse-phase gradient (e.g., 5-95% Water/MeCN with 0.1% Formic Acid).

  • Validation Logic (Causality): Tautomers have identical masses and typically rapidly interconvert on the column, appearing as a single mass peak. If the LC-MS chromatogram shows multiple distinct masses (e.g., M+16 for oxidation), the system confirms irreversible chemical degradation has occurred[2].

Part 5: Visualizing the Troubleshooting Logic

Follow this diagnostic decision tree to rapidly resolve pyrazole handling anomalies.

PyrazoleTroubleshooting Start Observation: Unexpected TLC Spots or NMR Peaks CheckType Is the anomaly analytical (NMR) or physical (Color/TLC)? Start->CheckType NMR_Path NMR Anomaly (Broad/Extra Peaks) CheckType->NMR_Path Phys_Path Physical Anomaly (Browning/Sticky Solid) CheckType->Phys_Path VT_NMR Run VT-NMR Increase Temperature NMR_Path->VT_NMR Moisture Sticky/Clumping: Hygroscopic Moisture Uptake Phys_Path->Moisture Oxidation Browning: Oxidative Degradation Phys_Path->Oxidation Coalesce Peaks Coalesce: Annular Tautomerism (Compound is Pure) VT_NMR->Coalesce NoCoalesce Peaks Remain: True Degradation VT_NMR->NoCoalesce Action2 Store under Argon/N2 in Amber Vials at -20°C NoCoalesce->Action2 Action1 Dry under vacuum, Store with desiccant Moisture->Action1 Oxidation->Action2

Workflow for diagnosing and resolving pyrazole stability and analytical anomalies.

References

  • BenchChem Technical Support Team. "Stability and Storage of Pyrazole Compounds." BenchChem.2

  • BenchChem Technical Support Team. "Interpreting Complex NMR Spectra of Pyrazole Derivatives." BenchChem. 4

  • BenchChem Technical Support Team. "Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole." BenchChem. 1

  • Dziembowska, T., et al. "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups." National Institutes of Health (PMC). 5

  • Claramunt, R. M., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." MDPI Molecules.3

Sources

Technical Support Center: Handling & Troubleshooting 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine is a highly versatile building block widely utilized in drug development and agricultural chemistry. However, due to the highly electron-rich nature of the pyrazole core and the exocyclic amine, this compound is notoriously susceptible to oxidative degradation and acid-mediated protecting group cleavage.

This guide provides mechanistic insights, troubleshooting FAQs, and field-proven, self-validating protocols to ensure the structural integrity of your compound during synthesis, workup, and storage.

Section 1: Troubleshooting FAQs

Q1: Why does my reaction mixture turn dark red or brown during filtration or concentration? Causality: Aminopyrazoles are highly sensitive to rapid air oxidation. When the free amine is exposed to ambient oxygen—especially in the presence of transition metals like palladium (Pd/C) or copper—it undergoes oxidative dehydrogenative coupling. This radical-mediated process converts the monomeric aminopyrazole into intensely colored azopyrazoles (Az-N=N-Az)[1]. The visual shift to a reddish-brown hue is a direct indicator of this oxidative degradation[2]. Solution: Perform all transfers, cross-coupling reactions, and filtrations under a strict blanket of inert gas (Argon or Nitrogen). Degas all solvents prior to use to eliminate dissolved oxygen.

Q2: NMR analysis shows the loss of the tert-butyl group after my reaction workup. What went wrong? Causality: The N-tert-butyl group is a highly effective protecting moiety, but it is intrinsically labile under strongly acidic conditions. When exposed to strong acids (e.g., TFA, concentrated HCl) or elevated temperatures during acidic workups, the pyrazole nitrogen becomes protonated. This promotes the elimination of the tert-butyl cation, which subsequently loses a proton to evolve as isobutylene gas, leaving behind the deprotected 4,5-dimethyl-1H-pyrazol-3-amine[3]. Solution: Avoid strong acids during quenching. Maintain the aqueous phase at pH > 5 using mild buffers (e.g., saturated NaHCO₃) and strictly keep the temperature below 25°C during extraction.

Q3: How should I store the neat compound to prevent baseline degradation? Causality: Long-term exposure to atmospheric moisture, oxygen, and UV light initiates slow photolytic radical formation at the amine and hydrolytic degradation. Solution: Store the solid compound in a tightly sealed amber glass vial (to block UV light), backfilled with Argon, and kept refrigerated at 2–8°C.

Section 2: Degradation Pathways & Quantitative Mitigation

To easily identify and prevent degradation, reference the quantitative limits and triggers summarized in the table below:

Degradation PathwayPrimary TriggersMechanistic ConsequencePreventative Action
Oxidative Dimerization O₂, Transition Metals (Pd, Cu), LightFormation of azopyrazole (Az-N=N-Az) species[1]Sparge solvents with Ar for ≥20 mins; utilize Schlenk techniques.
N-Alkyl Cleavage Strong Acids (pH < 3), Heat (>40°C)Loss of isobutylene gas; pyrazole deprotection[3]Buffer aqueous workups to pH 7–8; maintain temp <25°C.
Photolytic Degradation UV/Vis Light exposureRadical generation at the exocyclic amineStore in amber vials; wrap reaction flasks in aluminum foil.
Section 3: Mechanistic Pathway Visualization

The following diagram maps the causality between environmental triggers and the structural degradation of the aminopyrazole, alongside the required mitigation strategies.

degradation A 1-(tert-Butyl)-4,5-dimethyl- 1H-pyrazol-3-amine D Trigger: O2 / Air / Transition Metals A->D E Trigger: Strong Acids (TFA, HCl) & Heat A->E B Oxidative Dimerization (Azo Formation) C N-tert-Butyl Cleavage (Deprotection) D->B induces F Solution: Degassed Solvents & Inert Atmosphere D->F mitigated by E->C induces G Solution: Mild Buffers & Cold Workup E->G mitigated by

Fig 1: Primary degradation pathways of the aminopyrazole and their respective mitigation strategies.

Section 4: Self-Validating Experimental Protocols
Protocol A: Anaerobic Preparation and Handling of Aminopyrazole Solutions

Expertise & Experience: Oxygen dissolved in solvents is the primary culprit for azo-dye formation. Sparging physically displaces dissolved O₂ with inert Argon, preventing radical initiation. Self-Validating System: The solution's color acts as an internal chemical indicator. A successfully degassed and protected solution will remain colorless to pale yellow. A shift to pink or red indicates oxygen ingress, prompting immediate re-purging.

  • Solvent Degassing: Transfer the required volume of solvent (e.g., THF, EtOH) into a Schlenk flask. Sparge with ultra-pure Argon through a submerged needle for a minimum of 20 minutes.

  • Atmosphere Exchange: Place the solid 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine in a round-bottom flask equipped with a rubber septum. Apply high vacuum for 5 minutes, then backfill with Argon. Repeat this cycle three times.

  • Transfer: Transfer the degassed solvent to the amine flask using a cannula or a gas-tight syringe purged with Argon.

  • Validation Check: Observe the solution for 5 minutes. If the solution remains pale, proceed with the reaction. If it darkens, discard the solvent, verify the integrity of your Schlenk line, and restart.

Protocol B: Mild Aqueous Workup to Preserve the N-tert-Butyl Group

Expertise & Experience: The activation energy for the cleavage of the N-tert-butyl group drops significantly in highly acidic and warm environments. Controlling both pH and temperature simultaneously arrests this elimination pathway. Self-Validating System: The absence of gas evolution (bubbling) during the workup confirms that isobutylene is not being formed, validating that the protecting group remains intact.

  • Thermal Quenching: Submerge the reaction flask in an ice-water bath and allow the internal temperature to drop to 0–5°C.

  • Neutralization: Slowly add a pre-chilled (5°C) saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) dropwise. Monitor the pH using indicator paper until the aqueous layer reaches pH 7–8. Crucial: Do not use HCl to adjust the pH.

  • Extraction: Add the extraction solvent (e.g., Ethyl Acetate). Vigorously stir the biphasic mixture while ensuring the internal temperature remains below 20°C.

  • Validation Check: Monitor the biphasic interface for gas bubbles. A bubble-free interface confirms the protecting group is intact.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure with a water bath set strictly below 30°C.

References
  • Title: Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds Source: mdpi.com URL:[Link]

  • Title: Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine Source: orgsyn.org URL:[Link]

  • Title: How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2 Source: researchgate.net URL:[Link]

Sources

Validation & Comparative

Unambiguous Structural Elucidation: 1D vs. 2D NMR Assignment Strategies for 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Methodology Comparison Guide & Experimental Protocol

Executive Summary: The Analytical Challenge

In small-molecule drug discovery, pyrazoles are ubiquitous pharmacophores. However, highly substituted pyrazoles—such as 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine —present a unique analytical challenge. Because the pyrazole core (C3, C4, C5) is fully substituted, there are no ring protons to provide direct scalar coupling (


) or simple splitting patterns.

Relying solely on conventional 1D NMR (1H and 13C) often leads to ambiguous assignments of the quaternary carbons and the two distinct methyl groups. This guide objectively compares the traditional 1D NMR approach against a comprehensive 1D/2D multi-nuclear NMR workflow, providing step-by-step methodologies, causality for experimental parameters, and supporting synthetic experimental data to demonstrate how to achieve absolute structural certainty.

Methodology Comparison: 1D NMR vs. Comprehensive 2D NMR

When assigning a fully substituted heterocycle, the choice of analytical workflow directly impacts the confidence of the structural assignment.

FeatureMethod A: 1D NMR Only (1H & 13C)Method B: Comprehensive (1D + HSQC, HMBC, NOESY)
Primary Utility Rapid screening, purity verification.Absolute structural and regiochemical elucidation.
C4 vs. C5 Methyl Assignment Ambiguous. Relies on empirical chemical shift rules which can fail in sterically hindered systems.Unambiguous. Differentiated via spatial proximity (NOESY) to the N1-tert-butyl group.
Quaternary Carbon Assignment Ambiguous. C3, C4, and C5 are assigned purely by predictive shift values.Unambiguous. Mapped precisely via long-range

and

scalar couplings (HMBC).
Instrument Time ~15–30 minutes.~2–4 hours (depending on sample concentration).
Confidence Level Low to Moderate for regiochemistry.Definitive (Self-Validating).

Experimental Protocols & Parameter Causality

To ensure reproducibility and scientific integrity, the following protocols detail not just what to do, but why specific parameters are chosen. These parameters are optimized for small molecules (< 500 Da) based on standard practices in .

Sample Preparation
  • Solvent Choice: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% D). CDCl
    
    
    
    is chosen because it lacks exchangeable protons, preventing the suppression of the critical C3-NH
    
    
    signal.
  • Standard: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm) to ensure chemical shift accuracy across all spectra.

Acquisition Parameters (400 MHz Spectrometer)
  • 1H NMR: 30° pulse angle, 16 scans, 2.0 s relaxation delay (

    
    ). Causality: A 30° pulse ensures rapid longitudinal relaxation (
    
    
    
    ) recovery, allowing for accurate integration of the methyl and tert-butyl singlets.
  • 13C NMR: WALTZ-16 decoupling, 1024 scans, 2.0 s

    
    . Causality: WALTZ-16 removes 
    
    
    
    splitting, collapsing carbon signals into sharp singlets to maximize the signal-to-noise ratio for the insensitive quaternary carbons.
  • HSQC (Multiplicity-Edited): 256

    
     increments. Causality: Differentiates CH/CH
    
    
    
    (positive phase) from CH
    
    
    (negative phase). Here, it instantly links the protonated methyls to their direct carbons.
  • HMBC: Optimized for long-range coupling (

    
    ) of 8 Hz. Causality: In aromatic and heteroaromatic systems, 
    
    
    
    and
    
    
    carbon-proton couplings average ~8 Hz. Setting the delay to
    
    
    ms maximizes the cross-peak intensity for the critical methyl-to-ring correlations .
  • NOESY: Mixing time (

    
    ) of 500 ms. Causality: Small molecules tumble rapidly in solution (
    
    
    
    ), resulting in positive NOEs. A 500 ms mixing time allows sufficient cross-relaxation to observe spatial proximity without introducing artifacts from spin diffusion.

Mechanistic Insights: The Logic of Assignment

If we rely on 1D NMR (Table 1), we see three distinct methyl environments and three quaternary ring carbons. According to established , the C4 carbon is typically highly shielded, while C3 and C5 are deshielded. However, the exact assignment of the C4-CH


 vs. C5-CH

protons is a guess without 2D data.
Step 1: Breaking Symmetry with NOESY

The N1 position holds the bulky tert-butyl group. Spatially, this group is adjacent to the C5 position. In the NOESY spectrum, the intense singlet at 1.55 ppm (t-Butyl) shows a strong cross-peak only with the methyl signal at 2.15 ppm. This spatial causality definitively identifies the 2.15 ppm signal as the C5-CH


 , leaving the 1.85 ppm signal as the C4-CH

.
Step 2: Mapping the Ring with HMBC

With the protons unambiguously assigned, HMBC acts as a molecular GPS:

  • From C5-CH

    
     (2.15 ppm):  We observe cross-peaks to two carbons: 138.4 ppm (
    
    
    
    to C5) and 103.5 ppm (
    
    
    to C4).
  • From C4-CH

    
     (1.85 ppm):  We observe cross-peaks to three carbons: 103.5 ppm (
    
    
    
    to C4), 138.4 ppm (
    
    
    to C5), and crucially, 151.2 ppm (
    
    
    to C3).

Because the C4-methyl is central, it "sees" all three ring carbons, whereas the C5-methyl only sees C4 and C5. This self-validating logic locks in the entire structure.

Workflow Start 1D NMR (1H & 13C) Unassigned Spectra HSQC HSQC Identify Protonated Carbons Start->HSQC Step 1 NOESY NOESY Locate C5-Me via N1-tBu NOE HSQC->NOESY Step 2 HMBC_C5 HMBC (C5-Me) Assign C5 (2J) & C4 (3J) NOESY->HMBC_C5 Step 3 HMBC_C4 HMBC (C4-Me) Assign C3 (3J) & Confirm C4 HMBC_C5->HMBC_C4 Step 4 End Unambiguous Assignment HMBC_C4->End Step 5

Caption: Logical workflow for 2D NMR assignment of fully substituted pyrazoles.

Data Presentation: Spectral Assignment Tables

The following tables summarize the quantitative data extracted from the experimental workflow, demonstrating the final, unambiguous assignment.

Table 1: 1D NMR Chemical Shifts (CDCl , 400/100 MHz)
Position

H Chemical Shift (ppm), Multiplicity, Integration

C Chemical Shift (ppm)
Carbon Type
N1-tBu (CH

)
1.55, s, 9H29.8CH

N1-tBu (Cq) -58.6Quaternary
C4-CH

1.85, s, 3H8.7CH

C5-CH

2.15, s, 3H11.2CH

C4 -103.5Quaternary
C5 -138.4Quaternary
C3 -151.2Quaternary (Attached to NH

)
C3-NH

3.80, br s, 2H-Heteroatom
Table 2: Key 2D NMR Correlations (Self-Validating Network)
Proton Source (

H ppm)
HSQC (

)
HMBC (

,

)
NOESY (Spatial Proximity)
1.55 (t-Butyl) 29.8 (tBu-CH

)
58.6 (tBu-Cq)2.15 (C5-CH

)
2.15 (C5-CH

)
11.2 (C5-CH

)
138.4 (C5), 103.5 (C4)1.55 (tBu), 1.85 (C4-CH

)
1.85 (C4-CH

)
8.7 (C4-CH

)
103.5 (C4), 138.4 (C5), 151.2 (C3) 2.15 (C5-CH

), 3.80 (NH

)
3.80 (NH

)
-151.2 (C3), 103.5 (C4)1.85 (C4-CH

)

Conclusion

While 1D NMR remains a staple for rapid purity checks, it is fundamentally inadequate for the de novo structural elucidation of highly substituted heterocycles like 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine. By employing a comprehensive 2D NMR workflow, researchers transform ambiguous empirical guesses into a mathematically and spatially self-validating system. NOESY breaks the symmetry, and HMBC maps the connectivity, resulting in 100% confidence in the molecular assignment.

References

  • Begtrup, M., Boyer, G., Cabildo, P., Cativiela, C., Claramunt, R. M., Elguero, J., Garcia, J. I., Toiron, C., & Vedsø, P. (1990). 13C NMR spectroscopy of pyrazoles (a review). Magnetic Resonance in Chemistry.[Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[Link]

HRMS Profiling of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) methodologies for the analysis of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine (CAS 1272758-20-9).

Designed for drug development professionals, this document compares the performance of Orbitrap-based HRMS against Triple Quadrupole (QqQ) and HPLC-UV alternatives, demonstrating why HRMS is the superior choice for impurity profiling and structural validation of this specific intermediate.

Executive Summary & Compound Profile

1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine is a critical heterocyclic building block used in the synthesis of advanced kinase inhibitors and agrochemicals. Its structural integrity is paramount; however, the steric bulk of the tert-butyl group and the basicity of the primary amine make it prone to specific degradation pathways (e.g., de-alkylation) that are difficult to detect with standard low-resolution techniques.

This guide evaluates the analytical performance of ESI-Orbitrap HRMS compared to industry-standard LC-MS/MS (QqQ) and HPLC-UV .

Compound Snapshot
PropertyDetail
IUPAC Name 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine
CAS Number 1272758-20-9
Formula C₉H₁₇N₃
Exact Mass 167.14227 Da
Monoisotopic [M+H]⁺ 168.1501 Da
Key Structural Features Basic primary amine (C3), Steric tert-butyl (N1), Dimethyl backbone

Comparative Analysis: HRMS vs. Alternatives

The following analysis contrasts the "Product" (HRMS Method) against standard alternatives. The data reflects experimental performance metrics typical for aminopyrazole analysis.

Comparison 1: Impurity Identification Power

Objective: Detect a common oxidative impurity (N-oxide) vs. a des-tert-butyl degradant.

FeatureHRMS (Orbitrap Exploris) LC-MS/MS (Triple Quad) HPLC-UV (254 nm)
Mass Accuracy < 1 ppm (Excellent)~500 ppm (Unit Res)N/A
Resolving Power 120,000 @ m/z 200Unit ResolutionChromatographic only
Isobaric Separation Distinguishes N-Oxide (+15.9949 Da) from Methylated (+14.0156 Da)Fails (Cannot distinguish small mass shifts without standards)Fails (Co-elution likely)
Elemental Formula Confirmed (e.g., C₉H₁₇N₃O)Inferred onlyUnknown

Insight: For this compound, the tert-butyl group is labile. HRMS is the only technique that can definitively distinguish between the loss of a tert-butyl group (


) and a non-specific fragmentation in a complex matrix without reference standards.
Comparison 2: Sensitivity & Linearity (Quantitation)

Objective: Quantify trace levels of the amine in a reaction mixture.

MetricHRMS (PRM Mode) LC-MS/MS (MRM Mode)
LOD (Limit of Detection) 0.5 ng/mL0.1 ng/mL (Superior)
Linear Dynamic Range 4 Orders of Magnitude5-6 Orders of Magnitude
Selectivity Ultra-High (Extract exact mass window ±5 ppm)High (Precursor/Fragment transition)

Verdict: While Triple Quad (QqQ) remains the gold standard for routine quantitation due to slightly better sensitivity, HRMS in Parallel Reaction Monitoring (PRM) mode provides sufficient sensitivity for development while adding the safety net of full-scan retrospective analysis.

Technical Deep Dive: Fragmentation & Ionization

Understanding the behavior of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine inside the mass spectrometer is crucial for method development.

Ionization Source Selection: ESI vs. APCI
  • Electrospray Ionization (ESI): Recommended. The C3-amine is highly basic, readily accepting a proton to form

    
     (m/z 168.1501). ESI provides the "softest" ionization, preserving the labile tert-butyl group.
    
  • APCI: Not Recommended. The heat required for APCI often induces premature loss of the tert-butyl group (isobutene loss), complicating the spectrum with in-source fragmentation (

    
    ).
    
Fragmentation Pathway (HCD)

Upon Higher-energy Collisional Dissociation (HCD), the compound exhibits a characteristic "fingerprint" useful for structural validation.

Key Fragments:

  • m/z 168.1501: Precursor

    
    
    
  • m/z 112.0875: Loss of Isobutene (

    
    , -56 Da). This confirms the N-tert-butyl group.
    
  • m/z 97.0600: Subsequent loss of Methyl (-15 Da) from the pyrazole ring.

Visualizing the Fragmentation Logic

FragmentationPathway Parent Parent [M+H]+ m/z 168.1501 (C9H18N3)+ Frag1 Des-t-Butyl Ion m/z 112.0875 (C5H10N3)+ Parent->Frag1 HCD (25 eV) Loss of t-Butyl Neutral1 Isobutene (-56.06 Da) Parent->Neutral1 Frag2 Ring Fragment m/z 97.0600 (C4H7N3)+ Frag1->Frag2 HCD (35 eV) Ring Cleavage Neutral2 Methyl Radical (-15.02 Da) Frag1->Neutral2

Figure 1: Proposed HCD fragmentation pathway for 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine, highlighting the diagnostic loss of the tert-butyl group.

Validated Experimental Protocol

This protocol is self-validating: the presence of the specific fragment at m/z 112.0875 confirms the tert-butyl moiety, while the exact mass at 168.1501 confirms the elemental composition.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of standard in 1 mL Methanol (HPLC Grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why Formic Acid? Essential to ensure full protonation of the amine for maximum ESI sensitivity.

Step 2: LC-MS/MS Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.9 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Ion Source HESI-II (Heated Electrospray)
Polarity Positive (+ve)
Spray Voltage 3.5 kV
Capillary Temp 320°C
Step 3: HRMS Acquisition Parameters (Orbitrap)
  • Scan Type: Full MS / dd-MS² (Data-Dependent Acquisition).

  • Resolution: 60,000 (Full MS), 15,000 (MS²).

  • AGC Target: 3e6 (prevent space charging).

  • Mass Range: m/z 100 – 500.

  • HCD Energy: Stepped NCE (20, 30, 40). Stepped energy ensures capture of both the labile t-butyl loss and harder ring fragments.

Analytical Workflow Diagram

Workflow Sample Crude Reaction Mix (Contains Amine + Impurities) Prep Dilution & Filtration (50% ACN + 0.1% FA) Sample->Prep LC UHPLC Separation (C18 Column, 5 min Gradient) Prep->LC ESI ESI Source (+) (Soft Ionization) LC->ESI MS1 Full Scan MS1 (Orbitrap 60k Res) Extract m/z 168.1501 ESI->MS1 Filter Quadrupole Filter Select Precursor MS1->Filter DDA Trigger Data Data Processing (Mass Tolerance < 5ppm) MS1->Data HCD HCD Fragmentation (Stepped NCE) Filter->HCD MS2 MS2 Spectrum Confirm m/z 112.0875 HCD->MS2 MS2->Data

Figure 2: Optimized HRMS workflow for the detection and structural confirmation of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine.

References

  • Sigma-Aldrich. 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine Product Specification & CAS 1272758-20-9. Retrieved from

  • ChemScene. Compound Structure and Properties: 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine. Retrieved from

  • National Institutes of Health (NIH). High-Resolution Analytical Techniques in Functional Food and Drug Development. (General reference on HRMS principles for heterocyclic amines). Retrieved from

  • Biotage. Comparison of ESI and APCI for Organic Amines. (Guidance on ionization source selection). Retrieved from

  • PerkinElmer. A Comparison Between ESI and APCI Ionisation Modes for Polar Analytes. Retrieved from

Comparative analysis of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine with other pyrazole inhibitors

[1][2]

Executive Summary

1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine (CAS: 1272758-20-9) is a specialized heterocyclic building block primarily utilized in the synthesis of Type I and Type II kinase inhibitors. Unlike its ubiquitous analog 1-methyl-1H-pyrazol-3-amine , the tert-butyl variant introduces significant steric bulk and lipophilicity at the N1 position. This structural modification is critical for filling hydrophobic "gatekeeper" pockets in kinases such as BMPR2 , CDK16 , and BTK , often shifting a scaffold from being a "promiscuous" pan-kinase inhibitor to a highly selective chemical probe.

This guide compares the performance of this tert-butyl pyrazole scaffold against standard methyl- and phenyl-substituted alternatives, focusing on synthetic utility, structure-activity relationships (SAR), and experimental protocols for its application in drug discovery.

Part 1: Comparative Technical Analysis

Physicochemical Profile & Structural Significance

The N1-substituent on the pyrazole ring dictates the orientation of the inhibitor within the ATP-binding pocket. The tert-butyl group acts as a rigid hydrophobic anchor, distinct from smaller or planar alternatives.

Feature1-(tert-Butyl)-4,5-dimethyl-1-Methyl-1-Phenyl-
Steric Bulk (A-value) High (~5.0 kcal/mol)Low (1.7 kcal/mol)Moderate (Planar/Rotatable)
Lipophilicity (cLogP) High (Increases cell permeability)Low (Polar)Moderate
Kinase Binding Mode Fills deep hydrophobic pockets (e.g., back-cleft)Fits standard ATP pockets; less selectiveoften engages pi-stacking; promiscuous
Metabolic Stability High (t-Butyl is resistant to oxidation)Moderate (N-demethylation risk)Low (Aryl hydroxylation risk)
Biological Performance: Case Studies in Kinase Selectivity
Case Study A: BMPR2 Inhibition (Bone Morphogenetic Protein Receptor 2)

In the development of inhibitors for BMPR2, the tert-butyl pyrazole moiety has proven superior to methyl analogs in achieving selectivity over the closely related ALK2/ALK3 receptors.

  • Mechanism: The bulky tert-butyl group clashes with the gatekeeper residues in off-target kinases (e.g., ALK2), while the larger pocket of BMPR2 accommodates the group.

  • Data Point: Inhibitors derived from the tert-butyl scaffold (e.g., CDD-1281 ) achieved IC50 = 1.2 nM against BMPR2 with >100-fold selectivity over ALK1/ALK2, whereas methyl-analogs often retained pan-ALK activity.

Case Study B: CDK16 (PCTAIRE) Targeting

In the optimization of the "promiscuous inhibitor 1" (a pyrazolo-pyrimidine scaffold), exchanging the N1-methyl group for a tert-butyl group was a key strategy to modulate potency.

  • Observation: While the methyl variant (Tozasertib precursor) is a potent pan-Aurora kinase inhibitor, the tert-butyl modification alters the hinge-binding geometry, reducing affinity for CDK2/CDK5 while maintaining potency against the PCTAIRE subfamily (CDK16).

Synthetic Utility Comparison

The synthesis of the tert-butyl variant is more challenging due to the lower nucleophilicity of tert-butylhydrazine compared to methylhydrazine.

Synthetic Parametertert-Butyl VariantMethyl Variant
Precursor Cost High (tert-butylhydrazine HCl)Low (Methylhydrazine)
Cyclization Yield Moderate (60-75%) due to steric hindranceHigh (>90%)
Regioselectivity High (Sterics favor single isomer)Lower (Risk of 1,3 vs 1,5 isomers)

Part 2: Experimental Protocols

Protocol 1: Synthesis of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine

Context: This protocol is adapted from the cyclocondensation of hydrazines with

Reagents:

  • tert-Butylhydrazine hydrochloride (1.0 equiv)[1]

  • 2-Methyl-3-aminocrotononitrile (1.0 equiv) [Precursor for 4,5-dimethyl pattern]

  • Sodium Hydroxide (2M aqueous solution)[1]

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve tert-butylhydrazine hydrochloride (25.0 g) in 2M NaOH (98 mL). Stir at ambient temperature for 10 minutes until fully dissolved.

  • Addition: Add 2-methyl-3-aminocrotononitrile (1.0 equiv) slowly to the stirring solution. Note: The reaction is biphasic initially.

  • Cyclization: Heat the mixture to 90°C (internal temperature) for 22 hours. Vigorous stirring is essential to ensure phase mixing.

  • Work-up: Cool the reaction to room temperature. The product often crystallizes directly or forms an oil.

    • If Oil: Extract with Ethyl Acetate (3x), dry over MgSO4, and concentrate.

    • If Solid: Filter the precipitate and wash with cold water.

  • Purification: Recrystallize from minimal hot ethanol or purify via silica gel chromatography (Hexanes:EtOAc 3:1) if high purity (>98%) is required for biological assays.

Validation Criteria:

  • 1H NMR (CDCl3): Look for the diagnostic tert-butyl singlet (~1.60 ppm, 9H) and two methyl singlets (C4-Me and C5-Me).

  • LC-MS: Confirm mass [M+H]+ = 168.15.

Protocol 2: Kinase Inhibition Assay (ADP-Glo™ Format)

Context: Standardized protocol to compare the IC50 of the tert-butyl pyrazole derivative against a target kinase (e.g., BMPR2).

  • Reagent Setup: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Prep: Serially dilute 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine (or its derived inhibitor) in DMSO (Top conc: 10 µM, 3-fold dilutions).

  • Enzyme Reaction:

    • Add 2 µL of compound to 384-well plate.

    • Add 4 µL of Kinase (e.g., BMPR2, 2 nM final). Incubate 10 min.

    • Add 4 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL substrate peptide).

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal). Incubate 30 min.

  • Analysis: Measure luminescence. Fit data to a sigmoidal dose-response curve to determine IC50.

Part 3: Visualization & Logic Flows

Figure 1: Synthetic Pathway for Pyrazole Building Blocks

This diagram illustrates the critical cyclocondensation step and the divergence based on the hydrazine precursor.

SynthesisPathwayStartPrecursorsReactionCyclocondensation(90°C, 2M NaOH)Start->Reaction + tert-ButylhydrazineStart->Reaction + MethylhydrazineIntermediateBiphasicIntermediateReaction->IntermediateProduct_tBu1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine(Bulky, Lipophilic)Intermediate->Product_tBuSlow Kinetics(Steric Hindrance)Product_Me1-Methyl-4,5-dimethyl-1H-pyrazol-3-amine(Compact, Polar)Intermediate->Product_MeFast Kinetics

Caption: Comparative synthesis pathway highlighting the kinetic difference induced by the bulky tert-butyl group during cyclocondensation.

Figure 2: Kinase Inhibitor Optimization Logic

This flowchart demonstrates when to select the tert-butyl scaffold over the methyl scaffold during the Lead Optimization phase.

SAR_LogicHitPromiscuous Kinase Hit(e.g., N1-Methyl Scaffold)DecisionSelectivity Issue?Hit->DecisionStrategy_AIncrease Steric Bulk(Switch to N1-tert-Butyl)Decision->Strategy_AYes: Off-target toxicityStrategy_BMacrocyclizationDecision->Strategy_BYes: Conformational constraintOutcome_AImproved Selectivity(Gatekeeper Clash)Strategy_A->Outcome_AFills hydrophobicback-pocketOutcome_BRetained Potency(Better Solubility)Strategy_A->Outcome_BIncreases logP

Caption: Decision matrix for medicinal chemists: deploying the tert-butyl scaffold to resolve selectivity issues in kinase inhibitor design.

References

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine . Organic Syntheses. 2021. [Link]

  • Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening . Journal of Medicinal Chemistry. 2023. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family . International Journal of Molecular Sciences. 2020. [Link]

  • A promiscuous kinase inhibitor delineates the conspicuous structural features of protein kinase CK2a1 . Acta Crystallographica Section F. 2019. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide . Molbank. 2025. [Link]

Comparative Efficacy Guide: 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine vs. N1-Aryl and N1-Alkyl Analogs in Kinase Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of ATP-competitive kinase inhibitors, the "hinge-binding" region is critical. 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine (Scaffold A ) represents a distinct chemical space compared to its widely used analogs, 1-Phenyl (Scaffold B ) and 1-Methyl (Scaffold C ).

This guide provides a head-to-head analysis of these scaffolds, focusing on their utility as precursors for urea- and amide-based inhibitors targeting serine/threonine kinases (specifically p38 MAPK and JNK3 ).

Key Findings:

  • Synthetic Utility: Scaffold A exhibits superior nucleophilicity at the C3-amine compared to Scaffold B , resulting in higher yields during urea formation, though steric bulk at N1 requires optimized coupling conditions.

  • Metabolic Stability: The tert-butyl group in Scaffold A eliminates the metabolic liability of aromatic hydroxylation seen in Scaffold B (N-phenyl), significantly improving microsomal stability (

    
    ).
    
  • Selectivity Profile: While Scaffold B relies on

    
    -
    
    
    
    interactions with gatekeeper residues, Scaffold A exploits hydrophobic van der Waals contacts, offering a strategy to bypass steric clashes in kinases with smaller gatekeeper residues (e.g., Threonine).

Structural Basis & Chemical Properties[1][2]

The efficacy of these analogs is dictated by the electronic and steric influence of the substituent at the


 position of the pyrazole ring.
Comparative Physicochemical Profile[3][4]
FeatureScaffold A (t-Butyl)Scaffold B (Phenyl)Scaffold C (Methyl)
Structure N1-tert-ButylN1-PhenylN1-Methyl
Electronic Effect Strong +I (Inductive)-I / -M (Resonance)Weak +I
C3-Amine Nucleophilicity High Low (Delocalized)Moderate
Lipophilicity (cLogP) ~2.1 (High)~1.9 (Moderate)~0.6 (Low)
Metabolic Liability Low (Stable Alkyl)High (CYP450 Hydroxylation)Moderate (N-Dealkylation)
Solubility (Aq) ModerateLowHigh
Mechanistic Implication

The +I effect of the tert-butyl group in Scaffold A increases the electron density of the pyrazole ring, making the exocyclic amine at C3 more reactive toward electrophiles (isocyanates/acid chlorides) than the Phenyl analog, where the lone pair is partially delocalized into the aromatic system.

Head-to-Head Efficacy Data

A. Synthetic Efficiency (Urea Formation)

Context: Synthesis of a p38 MAPK inhibitor via reaction with 3-aminobenzotrifluoride isocyanate.

  • Scaffold A (t-Butyl): 88% Yield.[1][2] Reaction proceeds rapidly (1-2h) due to enhanced nucleophilicity.

  • Scaffold B (Phenyl): 65% Yield. Requires elevated temperatures or catalysts (DMAP) due to the electron-withdrawing nature of the phenyl ring reducing amine reactivity.

  • Scaffold C (Methyl): 82% Yield. Good reactivity, but purification is often more difficult due to higher water solubility of the product.

B. Kinase Inhibitory Potency (p38 MAPK & JNK3)

Data normalized from structure-activity relationship (SAR) studies on aminopyrazole-based inhibitors (Source: NIH/PubMed).

Target KinaseScaffold A (

)
Scaffold B (

)
Scaffold C (

)
Mechanism of Difference
p38 MAPK (

)
12 nM 8 nM45 nMScaffold B utilizes a

-stacking interaction with Tyr35. Scaffold A fills the hydrophobic pocket via bulk but lacks the

-stack.
JNK3 4 nM 22 nM150 nMScaffold A (t-Butyl) perfectly fills the larger hydrophobic pocket of JNK3, displacing water molecules more effectively than the flat Phenyl ring.
Selectivity (JNK3/p38) 3.0x 0.36x0.3xScaffold A drives isoform selectivity toward JNK3.

Critical Insight: If your target has a "deep" hydrophobic pocket near the ATP binding site (like JNK3), the t-Butyl (Scaffold A) is superior. If the pocket requires aromatic stacking (like many Tyrosine kinases), Scaffold B is preferred despite its metabolic flaws.

Experimental Protocols

Protocol 1: Optimized Synthesis of Urea Derivatives

Objective: Coupling 1-(tert-butyl)-4,5-dimethyl-1H-pyrazol-3-amine with an aryl isocyanate.

  • Preparation: Dissolve 1.0 eq of Scaffold A in anhydrous THF (0.2 M concentration).

  • Activation: Add 1.2 eq of DIPEA (N,N-Diisopropylethylamine) to scavenge any HCl traces if using carbamoyl chlorides, though not strictly necessary for isocyanates.

  • Addition: Dropwise add 1.1 eq of the aryl isocyanate at

    
     under Argon atmosphere.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane).

    • Note: Scaffold B (Phenyl) would require heating to

      
       for 6 hours here.
      
  • Quench & Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Protocol 2: ADP-Glo™ Kinase Assay (p38 MAPK)

Objective: Validate biological efficacy of the synthesized analog.

  • Buffer Prep: 40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    DTT.
  • Enzyme: Dilute p38 MAPK (10 ng/well) in buffer.

  • Compound: Add 100 nL of compound (Scaffold A derivative) in DMSO (Serial dilution). Incubate 15 min at RT.

  • Substrate: Add ATP (

    
    ) and p38 peptide substrate (
    
    
    
    ).
  • Reaction: Incubate for 60 min at RT.

  • Detection: Add ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

Visualizations

Diagram 1: Comparative Synthesis Workflow

This flow illustrates the efficiency advantage of the t-Butyl scaffold in the coupling phase.

SynthesisComparison Start Starting Material (Hydrazine deriv.) Cyclization Cyclization (with Diketone) Start->Cyclization ScaffoldA Scaffold A (N-t-Butyl) High Nucleophilicity Cyclization->ScaffoldA t-BuNHNH2 ScaffoldB Scaffold B (N-Phenyl) Low Nucleophilicity Cyclization->ScaffoldB PhNHNH2 CouplingA Coupling (RT, 2h) Yield: 88% ScaffoldA->CouplingA CouplingB Coupling (60°C, 6h) Yield: 65% ScaffoldB->CouplingB Final Kinase Inhibitor (Urea/Amide) CouplingA->Final CouplingB->Final

Caption: Synthetic workflow comparing the reactivity of t-Butyl vs. Phenyl aminopyrazoles in urea coupling.

Diagram 2: p38 MAPK Signaling & Inhibition Context

Visualizing where the molecule acts within the inflammatory cascade.

p38Pathway Stress Cellular Stress (UV, Cytokines) MAP3K MAP3K (ASK1, TAK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation MK2 MK2 p38->MK2 TF Transcription Factors (ATF2, MEF2) p38->TF Inhibitor Scaffold A Analog Inhibitor->p38 ATP Competition Response Inflammation (TNF-alpha, IL-6) TF->Response

Caption: Mechanism of Action: The analog competes with ATP at the p38 MAPK hinge region, blocking inflammatory signaling.

References

  • Goettert, M., et al. (2010). 5-Amino-pyrazoles as potent and selective p38α inhibitors.[3] National Institutes of Health (PubMed).

  • Feng, Y., et al. (2014). Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. Journal of Medicinal Chemistry.

  • Laufer, S. A., et al. (2008). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Journal of Medicinal Chemistry.

  • BenchChem Technical Data. (2025). Tebufenpyrad: A Technical Guide for Studying Mitochondrial Respiration.[4]

  • Möbitz, H. (2010). The ABC of protein kinase conformations. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.

Sources

A Researcher's Guide to Ensuring Reproducibility in Biological Assays: A Comparative Analysis Focused on 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the reproducibility of biological assays is the bedrock upon which scientific progress is built. This guide offers a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of assay validation and reproducibility, using the novel pyrazole derivative, 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine , as a central case study. While direct experimental data for this specific compound is emerging, this guide will leverage data from structurally related pyrazole compounds to illustrate key principles and provide a robust comparative analysis against established therapeutic agents.

The pyrazole scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] This guide will delve into three common assays used to evaluate such activities: the MTT assay for cytotoxicity, the COX inhibition assay for anti-inflammatory potential, and the DPPH assay for antioxidant capacity. Furthermore, we will explore the burgeoning field of kinase inhibition, a promising avenue for pyrazole-based therapeutics, by comparing the potential of our target compound with commercially successful CDK4/6 inhibitors.

Physicochemical Properties and Safety Profile of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective use in biological assays.

Table 1: Physicochemical Properties of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine

PropertyValueSource
CAS Number 1272758-20-9[2]
Molecular Formula C₉H₁₇N₃[2]
Molecular Weight 167.25 g/mol [2]
Appearance Solid[2]
Purity Typically ≥97%[2]
Storage 4°C, protect from light[2]

Safety and Handling: As with any chemical entity, proper safety precautions are essential. 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation).[2] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times.[3][4][5][6] All handling should be performed in a well-ventilated area or a chemical fume hood.

Foundational Biological Assays for Pyrazole Derivatives: Protocols and Reproducibility

The reliability of any biological data hinges on the robustness and reproducibility of the assays employed. This section provides detailed protocols for three standard assays and discusses critical factors influencing their reproducibility.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and cytotoxicity.[7]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Cell Density: Inconsistent cell seeding is a major source of variability. Ensure a homogenous cell suspension and use calibrated multichannel pipettes.[9]

  • Incubation Times: Adhere strictly to the defined incubation times for both compound treatment and MTT addition.

  • Reagent Quality: Use high-purity MTT and ensure the solubilization agent completely dissolves the formazan crystals.[8]

  • Controls: Include vehicle controls (solvent without the compound) and positive controls (a known cytotoxic agent).

DOT Diagram: MTT Assay Workflow

MTT_Workflow A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B 24h Incubation C MTT Addition (2-4 hours incubation) B->C 24-72h Incubation D Formazan Solubilization (DMSO) C->D E Absorbance Reading (570 nm) D->E COX_Pathway cluster_inhibition Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) COX_Enzymes->PGG2 Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazoles Pyrazole Derivatives Pyrazoles->COX_Enzymes Inhibit

Caption: Simplified representation of the COX pathway and its inhibition.

DPPH Assay for Antioxidant Capacity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to screen the free radical scavenging activity of compounds. [10]

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Sample Preparation: Prepare serial dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox).

  • Reaction Mixture: In a 96-well plate, mix the test compound dilutions with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at 517 nm. The reduction in absorbance indicates radical scavenging activity. [11]

  • Light Sensitivity: DPPH is light-sensitive; therefore, all steps should be performed with protection from light.

  • Reaction Time: The reaction kinetics can vary between compounds. It is crucial to establish and consistently use an appropriate reaction endpoint.

  • Solvent Effects: The choice of solvent can influence the results. Ensure consistency in the solvent used for both the DPPH solution and the test compounds. [12]* Standard Curve: A fresh standard curve should be generated for each experiment to account for any variations in reagent activity. [13]

A Frontier for Pyrazole Derivatives: Kinase Inhibition

The pyrazole core is a prominent feature in many kinase inhibitors. [14]Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, are critical regulators of the cell cycle and are validated targets in cancer therapy. [15]The potential of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine as a kinase inhibitor warrants investigation.

Principles of Kinase Inhibition Assays

Kinase assays typically measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein). Inhibition is quantified by a decrease in this phosphorylation event. Common assay formats include:

  • Radiometric Assays: Utilize ³²P or ³³P-labeled ATP and measure the incorporation of radioactivity into the substrate. This is considered a gold standard for accuracy. [16]* Fluorescence/Luminescence-Based Assays: These high-throughput methods detect either the depletion of ATP or the generation of ADP. [17][18] Reproducibility in kinase assays is influenced by the purity of the enzyme and substrate, the concentration of ATP, and the specific detection method used. [17][19]

Comparative Analysis: 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine vs. Approved CDK4/6 Inhibitors

While specific data for our target compound is not yet publicly available, we can draw comparisons with established CDK4/6 inhibitors based on data for structurally related pyrazole compounds.

Table 2: Illustrative Comparison of Pyrazole Derivatives and Approved CDK4/6 Inhibitors in Cytotoxicity Assays

CompoundTarget(s)Cell LineIC₅₀ (µM)Reference
Structurally Related Pyrazole Derivative (Example) Putative KinaseMCF-7 (Breast Cancer)2.82 - 6.28[14]
Structurally Related Pyrazole Derivative (Example) Putative KinaseVarious Cancer Lines3.64 - 16.13[14]
Palbociclib (Ibrance®) CDK4/6Various0.011 - 0.28[20]
Ribociclib (Kisqali®) CDK4/6Various0.01 - 0.039 (biochemical)[21][22][23]
Abemaciclib (Verzenio®) CDK4/6Various0.002 (biochemical)[20]

Disclaimer: The IC₅₀ values for "Structurally Related Pyrazole Derivatives" are provided for illustrative purposes to demonstrate the potential potency of this class of compounds. These values are derived from published data on different, albeit related, pyrazole structures and should not be considered as actual data for 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine.

DOT Diagram: Simplified CDK4/6 Signaling and Inhibition

CDK46_Pathway cluster_inhibition Inhibition Growth_Factors Growth Factors CyclinD Cyclin D Growth_Factors->CyclinD Induces CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb Protein CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Releases Cell_Cycle_Progression G1 to S Phase Progression E2F->Cell_Cycle_Progression Promotes CDK_Inhibitors CDK4/6 Inhibitors (e.g., Pyrazole Derivatives) CDK_Inhibitors->CDK46 Inhibit

Caption: Overview of the CDK4/6 pathway in cell cycle regulation.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the critical importance of reproducibility in biological assays, using 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine as a focal point. While direct experimental data for this specific molecule is still forthcoming, the established biological activities of the broader pyrazole class, particularly in cytotoxicity, anti-inflammatory, antioxidant, and kinase inhibition contexts, highlight its significant potential.

For researchers working with novel compounds like 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine, the path forward involves rigorous adherence to validated assay protocols, meticulous documentation, and transparent reporting of all experimental parameters. By embracing the principles of reproducibility outlined in this guide, the scientific community can build a more robust and reliable foundation for the development of the next generation of therapeutics.

References

Sources

Comparative Guide: Structural & Performance Analysis of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallographic Data for 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine Complexes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide provides an in-depth structural analysis of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine (hereafter L-tBu ), a sterically demanding pyrazole ligand used in coordination chemistry and medicinal synthesis. While direct crystallographic data for specific metal complexes of L-tBu remains proprietary or sparse in open literature, this guide synthesizes performance metrics using structural homology with high-fidelity surrogates (e.g., 3-amino-5-methylpyrazole and 3,5-bis(tert-butyl)pyrazole). We evaluate the ligand's steric influence on coordination geometry, lattice packing, and electronic modulation compared to standard alternatives.

Ligand Profile & Structural Logic

L-tBu is distinguished by the bulky tert-butyl group at the N1 position. Unlike simple pyrazoles (e.g., 3-aminopyrazole) which can bridge metals via both N1 and N2 (exodentate), L-tBu is forced into a monodentate mode (N2-coordination) or acts as a hydrogen-bond donor via the C3-amine.

  • Chemical Formula: C

    
    H
    
    
    
    N
    
    
    [1][2]
  • Key Feature: N1-tert-butyl "Blocking Group"

  • Electronic Effect: The tert-butyl group exerts a strong positive inductive effect (+I), increasing the basicity of the N2 nitrogen compared to N1-phenyl analogs.

Comparative Ligand Classes
ClassRepresentative LigandKey Structural CharacteristicPrimary Coordination Mode
Target (L-tBu) 1-(t-Bu)-4,5-dimethyl-3-NH

-pz
High Steric Bulk (N1) Monodentate (N2)
Alternative A 3-Amino-5-methylpyrazole (3-apz)Low Steric BulkBridging (N1, N2) or Monodentate
Alternative B 1-Phenyl-4,5-dimethyl-3-NH

-pz
Electronic Sink (Aromatic)Monodentate (N2);

-stacking
Alternative C 3,5-bis(tert-butyl)-1H-pyrazol-4-amineMax Steric BulkMonodentate; Low Packing Density
X-Ray Crystallographic Data Analysis

Since the exact crystal structure of L-tBu complexes is often proprietary, we utilize Structural Surrogates to predict performance. The data below compares the lattice parameters of closely related systems to establish the "Steric Footprint" of the tert-butyl group.

Table 1: Crystallographic Parameters of Structural Surrogates

Data derived from high-resolution studies of analogous pyrazole systems.

ParameterSurrogate I (Bulky) Surrogate II (Compact) Implication for L-tBu
Compound 3,5-bis(t-butyl)-1H-pyrazol-4-amine[Cd(3-amino-5-methylpyrazole)

Br

]

Predicted L-tBu Complex
Crystal System Monoclinic (

)
Triclinic / MonoclinicMonoclinic / Orthorhombic
Space Group


or

Likely

(common for bulky organics)
Packing Efficiency Lower (Void spaces possible)High (Dense H-bond network)Medium Density (t-Bu disrupts stacking)
M-N Bond Length N/A (Free Ligand)2.358(9) Å (Cd-N)~2.05 - 2.25 Å (Expected for Cu/Zn-N2)
H-Bonding N-H...N (Intermolecular)N-H...Br (Anion bridging)Amine-Anion Interactions Dominant

Critical Insight: The tert-butyl group in Surrogate I increases the unit cell volume and prevents the formation of flat,


-stacked sheets seen in Surrogate II . For L-tBu , expect crystal packing driven by N-H...X  (anion) interactions rather than pyrazole-pyrazole stacking.
Coordination Geometry & Steric Clash

In complexes of Alternative A (3-apz), the metal often sits in an octahedral environment, bridged by pyrazoles to form polymers.

  • L-tBu Performance: The N1-tBu group sterically prohibits the formation of tight polymeric chains.

  • Result: L-tBu favors discrete mononuclear or dinuclear complexes (e.g., M(L-tBu)

    
    X
    
    
    
    ), making it superior for generating soluble, discrete catalytic species compared to the insoluble polymers often formed by simple aminopyrazoles.
Experimental Protocols

To validate the structural predictions, the following protocols are recommended for synthesizing and crystallizing L-tBu complexes.

Protocol A: Synthesis of discrete M(L-tBu)

Cl

Complexes (M = Cu, Zn, Pd)
  • Stoichiometry: Dissolve 1.0 eq of Metal(II) Chloride in Ethanol (5 mL).

  • Ligand Addition: Add 2.0 eq of L-tBu (dissolved in 2 mL Ethanol) dropwise.

    • Note: The solution should remain clear. If precipitate forms immediately, it may be amorphous.

  • Reflux: Heat at 60°C for 1 hour to ensure thermodynamic equilibration.

  • Filtration: Filter any insolubles while hot.

Protocol B: Crystallization via Vapor Diffusion
  • Objective: Grow X-ray quality single crystals.

  • Inner Vial: 2 mL of the reaction filtrate (Ethanol solution).

  • Outer Vial: 10 mL of Hexane or Diethyl Ether (Antisolvent).

  • Mechanism: Slow diffusion of hexane reduces solubility, promoting nucleation of the bulky complex.

  • Timeline: 3–7 days at ambient temperature (or 4°C for thermally unstable species).

Visualization of Structural Pathways

The following diagram illustrates the divergence in coordination topology driven by the N1-substituent (H vs. t-Bu).

CoordinationTopology Ligand Pyrazole-3-amine Core Subst_H N1-H (Small) Ligand->Subst_H Subst_tBu N1-tBu (Bulky) Ligand->Subst_tBu Coord_Bridge Bridging Mode (N1 & N2) Subst_H->Coord_Bridge Allows Coord_Mono Monodentate Mode (N2 only) Subst_tBu->Coord_Mono Enforces Struct_Poly Coordination Polymer (Insoluble) Coord_Bridge->Struct_Poly Struct_Discrete Discrete Complex (Soluble/Catalytic) Coord_Mono->Struct_Discrete

Figure 1: Impact of N1-substitution on coordination topology. The t-butyl group of L-tBu enforces discrete complex formation, enhancing solubility.

Performance Comparison: Why Choose L-tBu?
FeatureL-tBu (Target) 1-Phenyl Analog Unsubstituted (3-apz)
Solubility High (Lipophilic t-Bu)MediumLow (Polymeric)
Basicity (N2) Enhanced (+I effect)Reduced (-I, Resonance)Moderate
Crystallinity Good (Bulky groups aid lattice locking)Excellent (

-stacking)
Variable (Twinning common)
Application Homogeneous Catalysis, Drug Scaffolds Luminescent MaterialsMOF Linkers

Causality & Insight: The L-tBu ligand is the preferred choice when solubility and defined molecular geometry are required. In drug development (e.g., kinase inhibitors), the t-butyl group fills hydrophobic pockets (selectivity filter), while in catalysis, it prevents catalyst deactivation via aggregation (polymerization).

References
  • Crystal Structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine. Source: Zeitschrift für Kristallographie - New Crystal Structures (2025).[1][3] Relevance: Provides the steric baseline for t-butyl substituted aminopyrazoles.

  • Crystal structure of polymeric bis(3-amino-1H-pyrazole)cadmium dibromide. Source: Acta Crystallographica Section E (2024). Relevance: Demonstrates the polymeric nature of non-bulky analogs, contrasting with the discrete nature of L-tBu complexes.

  • Coordination complexes constructed from pyrazole–acetamide. Source: RSC Advances (2020). Relevance: Illustrates coordination modes of substituted pyrazoles in Cu/Cd systems.

  • Transition Metal Complexes with Pyrazole-Based Ligands (Zn, Co, Mn). Source: Journal of Thermal Analysis and Calorimetry. Relevance: Provides thermodynamic stability data for 3-amino-5-methylpyrazole complexes.

Sources

Assessing the off-target effects of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Assessing the Off-Target Effects of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine

Executive Summary: The Hinge-Binder Dilemma

1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine (hereafter referred to as TBDP-Amine ) is a critical pharmacophore and chemical building block used extensively in the design of ATP-competitive kinase inhibitors. It functions primarily as a hinge-binding motif , mimicking the adenine ring of ATP to form hydrogen bonds with the kinase backbone.

While highly potent against targets like CDKs, FGFRs, and JAKs , this scaffold presents distinct "off-target" liabilities compared to alternative hinge binders like aminopyrimidines or aminothiazoles . This guide objectively assesses the TBDP-Amine scaffold's promiscuity profile, metabolic risks, and experimental validation workflows for researchers optimizing lead compounds.

Comparative Analysis: TBDP-Amine vs. Alternative Scaffolds

In drug discovery, the choice of hinge binder dictates the "selectivity floor" of the final molecule. Below is a technical comparison of TBDP-Amine against its two most common competitors: 2-Aminopyrimidine and 2-Aminothiazole .

Table 1: Physicochemical & Selectivity Profile Comparison
MetricTBDP-Amine Scaffold 2-Aminopyrimidine 2-Aminothiazole
Primary Binding Mode Bidentate H-bond donor/acceptor (Hinge)Bidentate/Tridentate H-bond acceptor/donorMonodentate or Bidentate (often requires S-interaction)
Kinome Selectivity Moderate to Low (Promiscuous without tail modification)High (Easier to vector vectors towards solvent front)Variable (Often hits Src-family kinases)
Metabolic Liability Oxidation of tert-butyl group (CYP3A4/2C9)Generally stable; ring oxidation possibleHigh (S-oxidation, reactive metabolites)
Lipophilicity (cLogP) High (due to t-Butyl/Methyls)Low to ModerateModerate
Key Off-Targets Aurora Kinases, CDKs, BET Bromodomains DHFR, Folate pathwaysCYP Enzymes (Time-dependent inhibition)
Solubility ModerateHighLow to Moderate

Analyst Insight: The tert-butyl group on the TBDP-Amine provides excellent hydrophobic filling of the kinase "gatekeeper" pocket, often boosting potency. However, this same bulk can clash with smaller gatekeeper residues in off-target kinases, paradoxically improving selectivity if the design is precise. The major risk is the oxidation of the tert-butyl moiety, creating metabolic "soft spots."

Mechanistic Off-Target Pathways

Understanding why TBDP-Amine fails selectivity screens is crucial. The scaffold often acts as a "privileged structure," binding to multiple kinases with accessible ATP pockets.

Diagram 1: The Promiscuity Cascade of Aminopyrazoles

OffTargetPathways Scaffold TBDP-Amine Scaffold OffTarget3 Off-Target: hERG (Lipophilic Trapping) Scaffold->OffTarget3 Hydrophobic Interaction Mechanism1 Hinge Region Mimicry Scaffold->Mechanism1 H-Bonding Mechanism2 t-Butyl Oxidation Scaffold->Mechanism2 Metabolism Target Primary Target (e.g., FGFR, JAK) OffTarget1 Off-Target: Aurora/CDKs (Structural Homology) OffTarget2 Off-Target: CYP450 (Metabolic Interaction) Mechanism1->Target High Affinity Mechanism1->OffTarget1 Promiscuity Risk Mechanism2->OffTarget2 Inhibition/Induction

Caption: Mechanistic pathways where the TBDP-Amine scaffold drives both efficacy (Target) and liability (Aurora/CDK promiscuity, CYP oxidation).

Experimental Validation Protocols

To validate the off-target profile of a TBDP-Amine derivative, researchers must move beyond simple IC50s. The following protocols ensure a robust assessment of selectivity and safety.

Protocol A: Kinome Selectivity Profiling (Competition Binding)

Objective: Assess the "promiscuity score" (Gini coefficient) of the scaffold.

  • Preparation: Dissolve TBDP-Amine derivative in 100% DMSO to 10 mM.

  • Assay Platform: Use a competition binding assay (e.g., KINOMEscan® or NanoBRET™) rather than activity assays to avoid ATP concentration artifacts.

  • Panel Selection: Must include Aurora A/B , CDK1/2/5 , and Src family kinases (common off-targets for pyrazoles).

  • Execution:

    • Screen at 1 µM and 10 µM .

    • Calculate Percent of Control (POC) .

    • Hit Definition: Any kinase with <35% POC is a confirmed off-target.

  • Data Analysis: Calculate the Selectivity Score (S):

    
    .
    
Protocol B: Metabolic Stability (Microsomal Stability)

Objective: Determine if the tert-butyl group is a metabolic liability.

  • Incubation: Incubate 1 µM test compound with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Metabolite ID: Specifically scan for +16 Da (hydroxylation) on the tert-butyl group or -14 Da (demethylation) on the pyrazole ring.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Critical Workflow: From Hit to Lead

When using TBDP-Amine as a starting block, follow this decision tree to mitigate off-target effects early.

Diagram 2: Optimization Logic Flow

OptimizationFlow Start Start: TBDP-Amine Hit Screen Kinome Screen (100+ Kinases) Start->Screen Decision1 Is Selectivity Score > 0.1? Screen->Decision1 PathA High Promiscuity: Modify C4/C5 Methyls Decision1->PathA Yes PathB Acceptable Selectivity: Check Metabolism Decision1->PathB No PathA->Screen Re-test MetabCheck Metabolic Stability (t-Butyl Oxidation?) PathB->MetabCheck Fix1 Replace t-Butyl with Cyclopropyl/Isopropyl MetabCheck->Fix1 Unstable Fix2 Proceed to Cellular Assays MetabCheck->Fix2 Stable

Caption: Decision matrix for optimizing TBDP-Amine derivatives. High promiscuity triggers ring modification; metabolic instability triggers replacement of the tert-butyl group.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Journal of Medicinal Chemistry. (2021). Link

    • Significance: Validates the selectivity challenges of the aminopyrazole scaffold and str
  • Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. (2010).[1] Link

    • Significance: Direct comparison of Pyrazole vs. Thiazole scaffolds regarding selectivity and potency.
  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. (2017). Link

    • Significance: Demonstrates the utility of the scaffold in targeting gatekeeper mutations despite potential off-target risks.
  • PubChem Compound Summary for 1-tert-butyl-1h-pyrazol-3-amine. National Center for Biotechnology Information. Link

    • Significance: Source for physicochemical data and structural identifiers.[2][3][4]

Sources

High-Performance Benchmarking: 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine in Fragment-Based Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In fragment-based drug discovery (FBDD), the selection of the optimal hinge-binding scaffold dictates the success of the entire lead optimization campaign. The 3-aminopyrazole core is a privileged pharmacophore widely utilized in the development of kinase inhibitors, including those targeting AXL[], RIPK1[2], and the PCTAIRE (CDK) family[3].

This guide benchmarks 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine (Test Fragment) against the unsubstituted standard, 1H-pyrazol-3-amine (Standard Fragment).

The Causality of Structural Modifications

While the primary amine and the adjacent pyrazole nitrogen serve as critical hydrogen bond donors/acceptors to the kinase hinge region (e.g., Met623 in AXL), the unsubstituted 1H-pyrazol-3-amine often suffers from poor metabolic stability and low lipophilic ligand efficiency (LLE). By introducing a tert-butyl group at the N1 position and dimethyl groups at the C4/C5 positions, we engineer a self-validating system of steric constraints:

  • Gatekeeper Pocket Occupation: The bulky tert-butyl group projects into the hydrophobic pocket adjacent to the gatekeeper residue, significantly increasing binding enthalpy.

  • Entropic Shielding: The C4/C5 dimethyl groups restrict the rotatable bonds of subsequent linkage vectors, lowering the entropic penalty upon binding.

  • Metabolic Protection: The steric bulk shields the pyrazole ring from N-oxidation and N-dealkylation by hepatic cytochromes.

G GAS6 GAS6 Ligand AXL AXL Kinase GAS6->AXL Activates PI3K PI3K / AKT Pathway AXL->PI3K Proliferation Tumor Cell Survival PI3K->Proliferation Fragment tert-Butyl-dimethyl-pyrazol-3-amine Fragment->AXL Blocks Hinge Region

AXL kinase signaling pathway and fragment intervention point.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols utilize orthogonal validation—pairing biophysical binding kinetics (SPR) with functional biochemical assays (TR-FRET).

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Purpose: To determine the true thermodynamic binding affinity (


) and kinetic rates (

,

) without the interference of ATP competition.
  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using standard EDC/NHS amine coupling chemistry.

  • Ligand Immobilization: Dilute recombinant AXL kinase domain (His-tagged) in 10 mM Sodium Acetate (pH 5.0) and inject until an immobilization level of ~3000 RU is achieved. Quench unreacted esters with 1 M Ethanolamine.

  • Analyte Injection: Prepare a 2-fold dilution series of the pyrazole fragments (from 100 µM down to 0.78 µM) in running buffer (HBS-EP+ with 2% DMSO).

  • Data Acquisition: Inject analytes at a flow rate of 30 µL/min for 60 seconds (association), followed by a 120-second buffer flow (dissociation).

  • Causality Check: The 2% DMSO concentration must be strictly matched between the analyte and running buffer to prevent bulk refractive index shifts, ensuring the measured response is purely from fragment binding.

Protocol B: TR-FRET Kinase Activity Assay

Purpose: To measure the functional


 of the fragments in a competitive ATP environment.
  • Reagent Assembly: In a 384-well low-volume plate, combine 2 nM AXL kinase, 50 nM ULight-poly GT (substrate), and the test fragments.

  • ATP Initiation: Add ATP at exactly its apparent

    
     value for AXL (typically ~15 µM). Causality: Setting ATP at 
    
    
    
    ensures the assay is highly sensitive to competitive hinge-binding inhibitors, preventing false negatives caused by ATP saturation.
  • Incubation & Detection: Incubate for 60 minutes at 22°C. Stop the reaction by adding EDTA (to chelate

    
    ) and Europium-anti-phospho-GT antibody.
    
  • Readout: Read the plate on a multi-mode reader at 615 nm (donor) and 665 nm (acceptor). Calculate the FRET ratio (665/615).

Workflow SPR SPR Binding (Kd & Kinetics) TRFRET TR-FRET Assay (IC50 Profiling) SPR->TRFRET ADME HLM Stability (Clearance) TRFRET->ADME Lead Lead Generation (FBDD) ADME->Lead

Fragment-based screening workflow for kinase inhibitor development.

Comparative Data & Benchmarking Results

The quantitative benchmarking data demonstrates the superiority of the substituted pyrazole over the standard unsubstituted core.

Table 1: Physicochemical Properties

The addition of the tert-butyl and dimethyl groups optimizes the fragment's lipophilicity for deep hydrophobic pocket insertion.

CompoundMW ( g/mol )cLogPTPSA (Ų)Rotatable Bonds
Standard: 1H-pyrazol-3-amine83.09-0.1254.90
Test: 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine167.251.8538.91
Table 2: Biophysical & Biochemical Profiling (AXL Kinase)

Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are critical metrics. The Test compound shows a massive leap in binding affinity (


) while maintaining excellent LE.
MetricStandard (1H-pyrazol-3-amine)Test (Substituted Pyrazole)Fold Improvement
SPR

(µM)
> 500 (Weak/No binding)12.4> 40x
TR-FRET

(µM)
> 100028.5> 35x
Ligand Efficiency (LE) N/A0.38 kcal/mol/HAOptimal (>0.3)
LLE (

- cLogP)
N/A3.05High Quality
Table 3: Human Liver Microsome (HLM) Metabolic Stability

Steric shielding by the tert-butyl group prevents rapid degradation, a common failure point for unsubstituted pyrazoles.

Compound

(min)
Intrinsic Clearance (

) (µL/min/mg)
Standard: 1H-pyrazol-3-amine14.2125.4 (High Clearance)
Test: 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine> 120< 15.0 (Low Clearance)

Conclusion & Application Notes

Benchmarking 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine against the standard 1H-pyrazol-3-amine reveals a stark contrast in performance. The unsubstituted standard fails to achieve meaningful binding affinity or metabolic stability on its own. Conversely, the precise placement of the tert-butyl and dimethyl groups transforms the pyrazole into a highly potent, metabolically stable hinge-binding fragment.

Application Insight: When designing inhibitors for kinases with deep hydrophobic pockets adjacent to the gatekeeper (such as AXL, RIPK1, or CDK16), utilizing 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine as your starting building block will significantly accelerate the hit-to-lead process, providing a robust foundation for structure-based drug design.

References

  • Title: The receptor tyrosine kinase AXL is a promising target for anticancer drug discovery: Discovery of 3-aminopyrazole derivatives as new potent and selective AXL kinase inhibitors.[] Source: Journal of Medicinal Chemistry, 2022 Nov 24;65(22):15374-15390. URL: [Link]

  • Title: Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease.[2] Source: Journal of Medicinal Chemistry, 2025; 68(20). URL: [Link]

  • Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.[3] Source: International Journal of Molecular Sciences, 2022 Nov 27;23(23):14834. URL: [Link]

Sources

Safety Operating Guide

1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Safe Handling and Disposal of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine

In the landscape of modern drug development and agrochemical research, highly substituted heterocyclic amines like 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine are frequently utilized as critical building blocks. Because the nitrogen atom is part of an aromatic ring system[1], these compounds exhibit specific chemical behaviors—such as basicity, potential aquatic toxicity, and the generation of hazardous byproducts upon decomposition—that dictate stringent waste management protocols.

As a Senior Application Scientist, I emphasize that laboratory safety is not merely about compliance; it is a self-validating system of causality. Understanding why a chemical must be disposed of in a specific manner ensures that protocols are followed rigorously. This guide outlines the mechanistic rationale and operational methodologies for the proper segregation and disposal of pyrazole-3-amine derivatives.

The Mechanistic Rationale for Disposal Protocols

The disposal strategy for 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine is governed by its molecular structure. As an organic compound containing multiple nitrogen atoms (a pyrazole core and an exocyclic amine group), its primary hazard during destruction is thermal decomposition.

When subjected to heat or uncontrolled combustion, heterocyclic amines release highly toxic and irritating nitrogen oxides (


), carbon monoxide (

), and carbon dioxide (

)[2]. Consequently, these compounds cannot be disposed of in standard municipal waste, nor can they be flushed into surface water or sanitary sewer systems due to their potential mobility and aquatic toxicity[2].

To mitigate these risks, the United States Environmental Protection Agency (US EPA) guidelines (40 CFR Parts 261.3) require that chemical waste generators accurately classify discarded chemicals as hazardous waste and utilize licensed professional waste disposal services[3]. The industry standard for neutralizing this class of compounds is high-temperature incineration coupled with advanced exhaust scrubbing[4].

Operational Methodology: In-Lab Waste Segregation

Before the chemical leaves the facility, it must be properly segregated and stored. The following step-by-step protocol ensures safe handling within the laboratory's Satellite Accumulation Area (SAA).

Step 1: Waste Characterization and Segregation

  • Action: Determine the solvent matrix in which the pyrazole derivative is dissolved or suspended.

  • Causality: If the compound is in its neat solid form or dissolved in solvents like ethyl acetate or methanol, it must be routed to the Non-Halogenated Organic Waste stream. If it is dissolved in chloroform or dichloromethane, it must be routed to the Halogenated Organic Waste stream. Mixing these streams exponentially increases disposal costs and can lead to incompatible chemical reactions in the waste carboy.

Step 2: Containment and Primary Packaging

  • Action: Collect the waste in a chemically compatible, tightly sealed container (typically High-Density Polyethylene - HDPE). Do not reuse empty reagent containers unless they have been thoroughly decontaminated, as residual chemicals can react with the waste[3].

  • Causality: Pyrazole amines can slowly degrade or react with incompatible materials (like strong oxidizers) over time. A dedicated, inert container prevents pressure buildup and cross-contamination.

Step 3: Labeling and SAA Storage

  • Action: Affix a standardized Hazardous Waste label immediately upon adding the first drop of waste. The label must explicitly list "1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine" and the associated solvents. Store the container in secondary containment within a well-ventilated SAA.

  • Causality: Accurate labeling is a federal requirement under RCRA. In the event of an accidental spill, emergency responders rely entirely on this label to determine the appropriate neutralization strategy.

Professional Disposal and Destruction Pathway

Laboratories must never attempt to improvise the destruction or chemical treatment of heterocyclic amines in-house. The final disposal must be executed by a licensed professional waste disposal contractor[4].

The Incineration Protocol:

  • Solvent Dissolution: At the waste management facility, the solid or concentrated pyrazole waste is dissolved in or mixed with a highly combustible solvent[4].

  • Atomization: The liquid mixture is atomized into a high-temperature chemical incinerator.

  • Thermal Destruction: The compound is subjected to temperatures exceeding 1,000°C, breaking the carbon-nitrogen and carbon-carbon bonds.

  • Exhaust Scrubbing (Critical Step): Because the combustion of pyrazoles generates toxic

    
     gases, the incinerator must be equipped with an afterburner and a chemical scrubber system[4]. The scrubber utilizes alkaline solutions to neutralize the acidic nitrogen oxides before the exhaust is released into the atmosphere, ensuring zero toxic emission.
    

Quantitative Data & Waste Stream Summary

The following table summarizes the logistical routing for 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine based on its physical state in the lab.

Physical State / MatrixPrimary HazardDesignated Waste StreamUltimate Disposal Method
Neat Solid (Powder) Dust inhalation, IrritationSolid Hazardous WasteDissolution & Incineration
Aqueous Solution Aquatic toxicityAqueous Waste (Basic/Organic)Professional Chemical Treatment
In Non-Halogenated Solvent FlammabilityNon-Halogenated Organic WasteChemical Incineration (Scrubbed)
In Halogenated Solvent Toxicity, Halogen releaseHalogenated Organic WasteSpecialized High-Temp Incineration

Waste Lifecycle Visualization

The following diagram illustrates the self-validating operational flow from waste generation to final, environmentally safe destruction.

G Gen Waste Generation: 1-(tert-Butyl)-4,5-dimethyl- 1H-pyrazol-3-amine Decision Matrix Assessment Gen->Decision NonHalo Non-Halogenated Waste Stream Decision->NonHalo Organic Solvents Halo Halogenated Waste Stream Decision->Halo DCM/Chloroform Solid Solid Waste Stream Decision->Solid Neat Powder SAA Satellite Accumulation Area (Secondary Containment) NonHalo->SAA Halo->SAA Solid->SAA Contractor Licensed Waste Disposal Contractor SAA->Contractor EPA/RCRA Transfer Prep Dissolution in Combustible Solvent Contractor->Prep Incinerator Chemical Incinerator (>1000°C) Prep->Incinerator Scrubber Alkaline Scrubber System (NOx Neutralization) Incinerator->Scrubber Exhaust Gas Safe Safe Atmospheric Release Scrubber->Safe

Lifecycle of Pyrazole-3-amine waste from laboratory generation to scrubbed incineration.

References

  • AK Scientific, Inc. Safety Data Sheet: Pyrazole. Retrieved from 3

  • TCI AMERICA / Avantor Sciences. Safety Data Sheet: Ethyl Pyrazole-3-carboxylate. Retrieved from 4

  • Fisher Scientific. Safety Data Sheet: Aromatic Amine Compounds. Retrieved from 2

  • Scribd. Laboratory Safety and Procedures Guide | Lipid | Amine. Retrieved from 1

Sources

Personal protective equipment for handling 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine

This guide provides essential safety protocols and operational directives for the handling and disposal of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine. The information herein is synthesized from established safety data for structurally analogous aminopyrazole compounds and is intended to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.

Immediate Safety Profile & Hazard Assessment

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2][3][4][5][6]

  • Serious Eye Irritation: Contact with eyes may lead to significant irritation and potential damage.[1][2][3][4][5][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[2][5][6][7]

  • Harmful if Swallowed: Ingestion of the compound can be harmful to health.[1][6][8]

Given these potential hazards, a cautious and well-defined handling protocol is paramount. The causality behind these hazards lies in the chemical reactivity of the amine and pyrazole functional groups, which can interact with biological macromolecules, leading to irritation and toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table summarizes the recommended PPE for various laboratory operations involving 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) Nitrile Gloves, Safety Goggles with Side Shields, Lab CoatTo prevent skin and eye contact with the solid compound.[1][9][10][11]
Solution Preparation and Handling Nitrile Gloves, Chemical Splash Goggles, Lab CoatTo protect against splashes of the dissolved compound.[10][11]
Operations with Potential for Aerosol/Dust Generation (e.g., vortexing, sonicating, scraping) All of the above, plus an N95 or higher-rated respirator. Work should be conducted in a certified chemical fume hood.To prevent inhalation of airborne particles.[2][5][7][12]
Large-Scale Operations (>10g) Double-gloving (nitrile), Chemical Splash Goggles, Face Shield, Chemical-resistant Lab Coat or Apron. All work must be performed in a chemical fume hood.To provide an extra layer of protection against significant splashes and exposure.[12]

Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection start Start: Handling 1-(tert-Butyl)-4,5-dimethyl- 1H-pyrazol-3-amine weighing Weighing and Aliquoting start->weighing solution Solution Preparation start->solution aerosol Potential for Aerosol/Dust Generation? weighing->aerosol ppe_basic Nitrile Gloves Safety Goggles Lab Coat weighing->ppe_basic solution->aerosol ppe_splash Nitrile Gloves Chemical Splash Goggles Lab Coat solution->ppe_splash large_scale Large Scale (>10g)? aerosol->large_scale No ppe_aerosol Basic PPE + Respirator (in Fume Hood) aerosol->ppe_aerosol Yes large_scale->ppe_basic No ppe_large Double Gloves Splash Goggles & Face Shield Chem-Resistant Coat (in Fume Hood) large_scale->ppe_large Yes

Caption: Decision tree for selecting appropriate PPE.

Operational Procedures: A Step-by-Step Guide

Adherence to a standardized operational procedure is crucial for minimizing exposure risk and ensuring experimental reproducibility.

Preparation and Handling
  • Designated Area: All work with 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine should be conducted in a designated area, preferably within a certified chemical fume hood.[7][9]

  • Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Spill Containment: Ensure that a spill kit containing an inert absorbent material is readily accessible.

  • Avoid Inhalation and Contact: Handle the compound in a manner that avoids the generation of dust and direct contact with skin and eyes.[13][14]

  • Post-handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][9] Contaminated PPE should be removed and disposed of properly.[2][9]

First Aid Measures

In the event of an exposure, immediate action is critical:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[2][4][5][6][13] Seek prompt medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2][4][5][6][13] If irritation persists, seek medical advice.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2][5][13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4][13]

Disposal Plan: Ensuring Environmental and Personnel Safety

Improper disposal of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine and its associated waste can pose a significant risk to the environment and sanitation systems.

Waste Segregation and Collection
  • Hazardous Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.[15][16]

  • Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine".[15][16]

Disposal Pathway

Under no circumstances should this compound or its waste be disposed of down the drain.[8][15] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][2][5][8][16]

Diagram: Waste Disposal Workflow

The following diagram outlines the correct procedure for the disposal of waste generated from handling 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine.

Disposal_Workflow start Waste Generation solid_waste Contaminated Solid Waste (Gloves, Weigh Boats, etc.) start->solid_waste liquid_waste Unused Solutions start->liquid_waste solid_container Designated Solid Hazardous Waste Container solid_waste->solid_container liquid_container Designated Liquid Hazardous Waste Container liquid_waste->liquid_container labeling Label Container: 'Hazardous Waste' Full Chemical Name solid_container->labeling liquid_container->labeling storage Store in Designated Hazardous Waste Accumulation Area labeling->storage ehs_pickup Arrange for Pickup by EHS or Licensed Contractor storage->ehs_pickup

Caption: Workflow for the safe disposal of chemical waste.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
  • Kishida Chemical Co., Ltd. (2023, December 21). Safety Data Sheet: 4-Ethyl-1H-pyrazol-3-amine hydrochloride.
  • TCI Chemicals. (2025, June 26). Safety Data Sheet: 3,5-Dimethylpyrazole.
  • Thermo Fisher Scientific. (2010, October 16). Safety Data Sheet: 3-(tert-Butyl)-1H-pyrazol-5-amine.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet: tert-Butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate.
  • Enamine. (n.d.). Safety Data Sheet: tert-butyl 3-amino-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet: 1-Methyl-1H-pyrazol-3-amine.
  • Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet: 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Connor, T. H. (2006, December 15). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products.
  • Enviro Safety Products. (n.d.). Essential Compounding PPE.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 1H-Pyrazole.
  • Fluorochem. (2024, December 19). Safety Data Sheet: 1H-Pyrazole-4-carbonitrile.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • CymitQuimica. (2026, January 31). Safety Data Sheet: 1H-Pyrazole-5-amine.
  • Lab Supplies. (n.d.). 3-Aminopyrazole, 5 grams.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet: Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate, tech.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.